molecular formula C6H5ClN2O B2910590 2-Pyridinecarboxaldehyde, 5-chloro-, oxime CAS No. 2230012-98-1

2-Pyridinecarboxaldehyde, 5-chloro-, oxime

Cat. No.: B2910590
CAS No.: 2230012-98-1
M. Wt: 156.57
InChI Key: WODRWZMWFZSWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarboxaldehyde, 5-chloro-, oxime is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinecarboxaldehyde, 5-chloro-, oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinecarboxaldehyde, 5-chloro-, oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(NE)-N-[(5-chloropyridin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODRWZMWFZSWQQ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 5-Chloro-2-Pyridinealdoxime: Structure, Properties, and Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2-pyridinealdoxime, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are critical for modulating biological activity.[1][2] This document details the molecular structure, physicochemical properties, validated synthesis protocols, and key applications of 5-chloro-2-pyridinealdoxime, positioning it as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realm of cholinesterase reactivators and other bioactive molecules.

Introduction to Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a fundamental aromatic heterocycle present in a vast number of FDA-approved drugs and biologically active compounds.[3][4] Its ability to act as a bioisostere for a phenyl ring, its capacity for hydrogen bonding, and its modulation of compound polarity and solubility make it a cornerstone of modern drug design.[2] The introduction of a chlorine atom, as seen in 5-chloro-2-pyridinealdoxime, further enhances its utility. Halogenation is a well-established strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

5-chloro-2-pyridinealdoxime serves as a crucial precursor, most notably for analogues of 2-Pyridine Aldoxime Methiodide (Pralidoxime or 2-PAM), a critical antidote for organophosphate poisoning.[5][6] The exploration of substituted aldoximes is driven by the need for more effective reactivators of acetylcholinesterase, stimulating significant interest in reliable synthetic routes to these precursors.[5][7]

Core Molecular Profile

Chemical Structure and Identification

5-chloro-2-pyridinealdoxime is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an aldoxime group at the 2-position. The aldoxime functional group consists of a hydroxyl group double-bonded to a nitrogen atom, which is itself double-bonded to a carbon atom.

Caption: Chemical structure of 5-chloro-2-pyridinealdoxime.

Physicochemical Properties

A summary of the key physicochemical properties for 5-chloro-2-pyridinealdoxime and its essential precursors is provided below. This data is critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource Precursor
Molecular Formula C₆H₅ClN₂O-
Molecular Weight 156.57 g/mol -
Appearance White to off-white solid (anticipated)Pyridine-2-aldoxime[8]
Melting Point Not specified; (unsubstituted form: 110-113 °C)Pyridine-2-aldoxime[8][9]
Boiling Point 48 °C at 0.5 mm Hg5-chloro-2-chloromethylpyridine[5]
CAS Number Not explicitly assigned in searched documents-

Note: Data for the direct target molecule is sparse; properties are inferred from precursors and the unsubstituted parent compound.

Synthesis and Mechanistic Insights

The synthesis of 5-chloro-2-pyridinealdoxime can be approached via several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of production.

Primary Route: Oximation of 5-Chloropyridine-2-carboxaldehyde

This is the most direct and widely utilized method for preparing aldoximes. The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.

Mechanism Causality: The lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-chloropyridine-2-carboxaldehyde. The subsequent proton transfers and elimination of a water molecule are driven by the formation of the stable C=N double bond of the oxime.

Caption: Workflow for the synthesis of 5-chloro-2-pyridinealdoxime via oximation.

Experimental Protocol:

  • Dissolution: Dissolve 5-chloropyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent system, such as aqueous ethanol.[7][10]

  • Reagent Addition: Add hydroxylamine hydrochloride (approx. 1.2-1.5 equivalents) to the solution, followed by a base (e.g., sodium bicarbonate, sodium hydroxide, or pyridine) to neutralize the HCl and liberate free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., on a steam bath) for 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product may crystallize directly from the solution.[5]

  • Purification: If necessary, remove the solvent under reduced pressure. The residue can be purified by extraction with an organic solvent (e.g., ether, ethyl acetate) or by recrystallization from a suitable solvent like benzene or aqueous ethanol.[5][7]

Alternative Route: From 5-Chloro-2-(chloromethyl)pyridine

Mechanism Causality: This reaction proceeds via a nucleophilic substitution mechanism. The hydroxylamine attacks the benzylic carbon of the chloromethyl group, displacing the chloride leaving group. Subsequent rearrangement and tautomerization lead to the final aldoxime product. Buffering the reaction to a pH of 7-8 is crucial to ensure the hydroxylamine is in its free base form for nucleophilic attack without causing unwanted side reactions.[5]

Experimental Protocol: [5][7]

  • Buffer Preparation: Prepare a solution of hydroxylamine hydrochloride (0.1 mole) in 40 mL of 50% aqueous ethanol (v/v). Adjust the pH to 7-8 using a 10 N sodium hydroxide solution.

  • Reactant Addition: Add 5-chloro-2-(chloromethyl)pyridine (0.02 mole) to the buffered hydroxylamine solution.

  • Heating: Heat the resulting solution on a steam bath for 2-3 hours. It is important to add ethanol periodically to maintain a homogeneous solution.

  • Crystallization: Cool the solution to room temperature. The 5-chloro-2-pyridinealdoxime product will typically crystallize out.

  • Purification: Collect the crystals by filtration and recrystallize from benzene or aqueous ethanol to yield the pure product.

Anticipated Spectroscopic Characterization

While specific spectral data for 5-chloro-2-pyridinealdoxime is not provided in the search results, its structure allows for the prediction of key features that would be observed in various spectroscopic analyses.

  • ¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyridine ring, a singlet for the aldoxime proton (CH=N), and a broad singlet for the hydroxyl proton (N-OH), which may exchange with D₂O.

  • ¹³C NMR: The spectrum should reveal six carbon signals: five for the pyridine ring (three CH and two quaternary carbons) and one for the C=N carbon of the oxime group.

  • IR Spectroscopy: Key absorption bands would include O-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), C=N stretching of the oxime (~1650 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 156, along with a characteristic M+2 peak at m/z 158 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Applications in Drug Discovery and Development

5-chloro-2-pyridinealdoxime is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate for synthesizing more complex molecules.

Applications cluster_0 Primary Application cluster_1 Broader Utility Intermediate 5-Chloro-2-pyridinealdoxime PAM_Analogs Substituted Pralidoxime (PAM) Analogs Intermediate->PAM_Analogs Quaternization Scaffold Versatile Chemical Scaffold Intermediate->Scaffold Functionalization Antidotes Antidotes for Organophosphate Poisoning PAM_Analogs->Antidotes Target: Acetylcholinesterase Libraries Compound Libraries Scaffold->Libraries Screening High-Throughput Screening Libraries->Screening Leads Antimicrobial, Antiviral, Anticancer Leads Screening->Leads

Caption: Role of 5-chloro-2-pyridinealdoxime as a key intermediate in drug discovery.

  • Cholinesterase Reactivators: The primary and most cited application is in the synthesis of quaternary ammonium salts, such as analogues of Pralidoxime (2-PAM).[5][6] These compounds are used as antidotes to nerve agents and organophosphate pesticides, which function by reactivating inhibited acetylcholinesterase. The 5-chloro substitution offers a route to modulate the compound's potency and pharmacokinetic profile.

  • Bioactive Compound Synthesis: The pyridine-aldoxime moiety is a versatile scaffold. The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the oxime group can be further functionalized. This makes the molecule an excellent starting point for generating libraries of novel compounds for screening against various biological targets, including bacterial, viral, and cancer cell lines.[3][4][11]

Safety, Handling, and Storage

Based on safety data for structurally related compounds like 5-chloro-2-pyridone and pyridine-2-aldoxime, 5-chloro-2-pyridinealdoxime should be handled with care as a potentially hazardous chemical.[12] A specific Safety Data Sheet (SDS) must always be consulted prior to handling.

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[12][13]
Eye Irritation H319Causes serious eye irritation.[12][13]
Respiratory Irritation H335May cause respiratory irritation.[12][13]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

5-chloro-2-pyridinealdoxime is a pivotal chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined structure, accessible synthetic routes, and strategic functional groups make it an ideal starting point for the creation of novel cholinesterase reactivators and other diverse bioactive molecules. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and utilize this compound in their drug discovery programs.

References

  • A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. (n.d.). Defense Technical Information Center. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-pyridone. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Pralidoxime Chloride. (n.d.). The Merck Index Online. Retrieved February 15, 2026, from [Link]

  • Process for the production of 2-pyridine aldoximes. (1970). Google Patents.
  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Chloro(pyridine)cobaloxime. Retrieved February 15, 2026, from [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Pyridine 2-aldoxime. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Pyridine 2-aldoxime. (n.d.). CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Solubility Profile and Process Engineering for 2-Pyridinecarboxaldehyde, 5-chloro-, oxime

[1]

Executive Summary

This technical guide addresses the physicochemical behavior of 2-Pyridinecarboxaldehyde, 5-chloro-, oxime (CAS: 10177-25-0), a critical intermediate in the synthesis of acetylcholinesterase reactivators and coordination ligands.[1] While the non-chlorinated parent compound (2-pyridinealdoxime) is well-characterized, the introduction of the 5-chloro substituent significantly alters the solubility landscape, reducing hydrophilicity and enhancing affinity for chlorinated and mid-polarity organic solvents.[1]

This document provides a scientifically grounded solubility profile, rigorous experimental protocols for saturation determination, and a logic-driven framework for solvent selection in recrystallization and reaction engineering.[1]

Physicochemical Context & Structural Analysis[1][2][3][4]

To predict and manipulate the solubility of the 5-chloro derivative, we must analyze its structural deviations from the parent 2-pyridinealdoxime.[1]

  • Core Scaffold: The pyridine ring provides basicity (pyridine nitrogen) and aromaticity.[1] The oxime group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) introduces both hydrogen bond donation (OH) and acceptance (N, O), creating amphiphilic character.
    
  • The 5-Chloro Effect:

    • Lipophilicity: The chlorine atom at the 5-position is hydrophobic and electron-withdrawing.[1] This increases the partition coefficient (LogP) relative to the parent (Parent LogP ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       0.3; 5-Chloro LogP 
      
      
      1.2–1.5 estimated).
    • Lattice Energy: The halogen often enhances crystal packing forces through halogen bonding or dipole interactions, potentially raising the melting point and reducing solubility in non-specific solvents compared to the parent.[1]

    • Acidity: The electron-withdrawing nature of Cl lowers the pKa of the oxime proton, making it slightly more acidic.[1]

Table 1: Comparative Solubility Profile (Parent vs. 5-Chloro Derivative)
Solvent ClassRepresentative SolventsParent Solubility (2-PAM precursor)5-Chloro Derivative Behavior (Projected)Process Application
Polar Protic WaterModerate (15 g/L)Low (< 2 g/L)Anti-solvent / Wash
Lower Alcohols Methanol, EthanolHigh (Soluble)High (Soluble)Reaction Medium
Chlorinated Dichloromethane (DCM), ChloroformModerateHigh Extraction / Synthesis
Polar Aprotic DMSO, DMFVery HighVery High Stock Solutions
Ethers Diethyl Ether, THFInsoluble/LowModerate Precipitation
Non-Polar Hexane, TolueneInsolubleLow/Insoluble Anti-solvent
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Insight: The DTIC synthesis reports for similar pyridine aldoximes indicate that aqueous ethanol or benzene are the preferred recrystallization solvents. This suggests a steep solubility curve in ethanol (soluble hot, insoluble cold) and moderate solubility in aromatics.[1]

Experimental Protocols: Solubility Determination

Reliable process data requires empirical validation.[1] Do not rely solely on literature values for critical process steps. The following protocol uses a Gravimetric Saturation Method , the gold standard for solubility assessment in drug development.

Protocol A: Gravimetric Saturation Workflow

Objective: Determine the thermodynamic solubility (


Reagents:

  • 2-Pyridinecarboxaldehyde, 5-chloro-, oxime (Solid, >98% purity)[1][2]

  • Target Solvent (HPLC Grade)

  • 0.22 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    m PTFE Syringe Filter
    

Procedure:

  • Preparation: Add excess solid oxime to 5 mL of the target solvent in a scintillation vial. The mixture must remain a suspension (solid visible).[1]

  • Equilibration: Agitate the vial at the set temperature (

    
    ) for 24 hours.
    
    • Note: For ambient temperature, use a rotary shaker.[1] For elevated temps, use a heated stir plate with temperature feedback control.[1]

  • Filtration: Draw the supernatant through a pre-warmed 0.22

    
    m syringe filter into a tared vessel.
    
    • Critical: Pre-warming the filter prevents precipitation during filtration, which would artificially lower results.[1]

  • Gravimetric Analysis: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue to constant weight under vacuum.[1]

  • Calculation:

    
    
    
Visualization: Solubility Determination Workflow

SolubilityWorkflowStartStart: Excess Solid + SolventEquilibrateEquilibrate (24h @ T)Ensures SaturationStart->Equilibrate AgitationFilterFilter (0.22 µm)Isothermal ConditionsEquilibrate->Filter SupernatantEvaporateEvaporate SolventDry to Constant WeightFilter->Evaporate FiltrateCalculateCalculate S (mg/mL)Evaporate->Calculate Mass Data

Figure 1: Step-by-step gravimetric workflow for determining thermodynamic solubility.

Process Engineering: Recrystallization Strategy

Purification of the 5-chloro oxime derivative is best achieved through recrystallization.[1] The presence of the chlorine atom makes aqueous ethanol the most robust system, leveraging the "antisolvent" effect of water against the lipophilic chloro-pyridine core.[1]

Protocol B: Solvent Screening for Recrystallization[6]

Logic: We seek a solvent system where the compound is soluble at boiling point (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Recommended Systems:

  • Ethanol/Water (Preferred): Dissolve in hot ethanol; add water until turbid; cool.

  • Toluene: Good for removing polar impurities; requires higher heat.[1]

  • Ethyl Acetate/Hexane: Classic polar/non-polar pair.[1]

Step-by-Step Optimization:

  • Place 100 mg of crude oxime in a test tube.

  • Add hot solvent (e.g., Ethanol) dropwise with heating until dissolved.[1]

  • Observation Point: If ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mL is required, the solvent is too weak. If dissolved in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    mL, it is too strong.
  • Upon dissolution, remove from heat.[1]

  • Nucleation: Allow to cool slowly to RT. If no crystals form, scratch the glass or add a seed crystal.[1]

  • Yield Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    
Visualization: Recrystallization Decision Tree

RecrystTreeStartSelect Solvent CandidateTestSolubilityTest Solubility @ BoilingStart->TestSolubilityInsolubleHotInsoluble Hot?TestSolubility->InsolubleHot ObservationSolubleColdSoluble Cold?InsolubleHot->SolubleCold No (Dissolves)RejectReject SolventInsolubleHot->Reject Yes (Too Weak)IdealIdeal Candidate(Proceed to Scale-up)SolubleCold->Ideal No (Crystallizes)SolubleCold->Reject Yes (Too Strong)

Figure 2: Logic gate for selecting the optimal recrystallization solvent.

References

  • Ginsburg, S., & Wilson, I. B. (1957).[1][3] Oximes of the Pyridine Series. Journal of the American Chemical Society.[1][3] (Fundamental synthesis and properties of pyridine aldoximes). [1]

  • Sigma-Aldrich. (n.d.).[1] 2-Pyridinecarbaldehyde oxime Product Sheet. (Baseline solubility data for the parent scaffold). [1]

  • Defense Technical Information Center (DTIC). (1966).[1] A New Synthesis of 2-Pyridine Aldoximes. Technical Report. (Describes recrystallization of substituted pyridine aldoximes in benzene and aqueous ethanol).

  • PubChem. (n.d.).[1] Compound Summary: 2-Pyridinealdoxime.[1][3][4][5][6] (Physical properties and toxicity data).

Whitepaper: Thermodynamic and Physicochemical Characterization of 5-Chloro-Substituted Pyridine Oximes

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Halogen substitution serves as a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Within the versatile class of pyridine oximes, revered for their roles as nucleophilic catalysts and antidotes for organophosphate poisoning, the introduction of a chlorine atom at the 5-position of the pyridine ring imparts significant changes to the molecule's electronic landscape and, consequently, its thermodynamic behavior. This technical guide provides a comprehensive framework for understanding and evaluating the key thermodynamic properties of 5-chloro-substituted pyridine oximes. We synthesize theoretical principles with practical experimental and computational methodologies, offering researchers and drug development professionals a robust guide to characterizing these promising compounds. This whitepaper delves into the causality behind experimental choices, outlines self-validating protocols for determining critical parameters such as acid dissociation constants (pKa), thermal stability, and lipophilicity, and explores the application of computational chemistry to predict thermodynamic stability.

Introduction: The Strategic Role of 5-Chloro Substitution

Pyridine oximes are a class of organic compounds characterized by a pyridine ring and an oxime functional group (>C=N-OH). Their derivatives are of significant interest in pharmacology, most notably as reactivators of acetylcholinesterase (AChE) inhibited by nerve agents and pesticides.[1] The therapeutic efficacy of these molecules is intimately linked to their physicochemical properties, which govern their stability, solubility, membrane permeability, and ability to reach their biological target.

The strategic placement of a chlorine atom at the 5-position of the pyridine ring is a deliberate design choice intended to modulate these properties. Chlorine is an electron-withdrawing group, which influences the electron density distribution across the pyridine ring and the acidity of the oxime proton. This substitution can lead to:

  • Lowered pKa: An increase in the acidity of the oxime group, resulting in a higher concentration of the more nucleophilic oximate anion at physiological pH (7.4).[2]

  • Enhanced Lipophilicity: Improved ability to cross biological membranes, including the blood-brain barrier, which is critical for treating central nervous system effects of poisoning.[3]

  • Modified Stability: Alterations in the molecule's thermal and chemical stability, impacting shelf-life and formulation strategies.[4]

Understanding the thermodynamic underpinnings of these changes is paramount for rational drug design and development. This guide provides the essential theoretical background and practical workflows to characterize these properties.

Core Thermodynamic & Physicochemical Parameters

The successful development of a 5-chloro-substituted pyridine oxime hinges on a precise understanding of several key parameters.

Acid Dissociation Constant (pKa)

The pKa of the oxime's hydroxyl group is arguably the most critical parameter for biological activity. It dictates the equilibrium between the neutral oxime (R-NOH) and the anionic oximate (R-NO⁻), with the latter being the significantly more potent nucleophile required for AChE reactivation. A lower pKa value is generally favorable, as it increases the population of the active oximate species at physiological pH.[2]

Thermal Stability & Decomposition

The inherent stability of a drug candidate is a non-negotiable requirement. Thermodynamic stability, often assessed through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), determines the compound's susceptibility to degradation under thermal stress. This data is crucial for establishing storage conditions, shelf-life, and identifying potential incompatibilities during formulation.[5]

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For 5-chloro-substituted pyridine oximes, balancing lipophilicity is crucial: it must be high enough to permit membrane transport but not so high as to cause poor aqueous solubility or non-specific binding.[3]

Gibbs Free Energy of Formation & Isomerism

Oximes can exist as geometric isomers (E and Z). While one isomer often predominates, it is essential to understand their relative thermodynamic stabilities.[6] Density Functional Theory (DFT) calculations are invaluable for determining the Gibbs free energy of formation for each isomer and the energy barrier for their interconversion, providing insight into which form will be more stable under given conditions.[6]

Logical Relationship: From pKa to Biological Activity

The following diagram illustrates the critical link between the oxime's pKa and its ultimate function as a reactivator.

pKa_Pathway cluster_physchem Physicochemical Property cluster_physio Physiological Conditions pKa Oxime pKa Value Equilibrium [R-NOH] ⇌ [R-NO⁻] + [H⁺] Equilibrium Position pKa->Equilibrium Determines pH Physiological pH (7.4) pH->Equilibrium Influences Oximate Oximate [R-NO⁻] Concentration Equilibrium->Oximate Dictates Nucleophilicity Enhanced Nucleophilicity Oximate->Nucleophilicity Leads to Reactivation AChE Reactivation (Therapeutic Effect) Nucleophilicity->Reactivation Enables

Caption: Logical flow from the fundamental pKa value to the desired therapeutic outcome.

Experimental Determination of Thermodynamic Properties

Rigorous experimental validation is the bedrock of trustworthy science. The following protocols are designed to be self-validating and provide accurate, reproducible data.

Protocol: Potentiometric Titration for pKa Determination

Causality: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the concentrations of the protonated (R-NOH) and deprotonated (R-NO⁻) species are equal, corresponding to the midpoint of the titration curve's buffer region.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~5-10 mg of the 5-chloro-substituted pyridine oxime and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent (e.g., 20% ethanol/water) to ensure solubility.

  • Acidification: Add a stoichiometric excess of standardized hydrochloric acid (e.g., 0.1 M HCl) to fully protonate the oxime and the pyridine nitrogen.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Use a calibrated pH electrode and an automated titrator for precise delivery of the titrant.

  • Titrant: Use a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Execution: Titrate the solution with the base, recording the pH value after each incremental addition. Add smaller increments near the expected equivalence points.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve using first or second derivative analysis. Two pKa values will typically be observed: one for the pyridine nitrogen and a higher one for the oxime hydroxyl group.

Protocol: Thermal Analysis via TGA/DSC

Causality: TGA measures the change in mass of a sample as a function of temperature, revealing decomposition events. DSC measures the heat flow into or out of a sample relative to a reference, identifying phase transitions like melting (endothermic) and decomposition (often exothermic).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program: Ramp the temperature at a controlled rate (e.g., 10 °C/min) from ambient to a temperature beyond the expected decomposition point (e.g., 300 °C).

  • Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

  • Analysis:

    • TGA Thermogram: Identify the onset temperature of mass loss, indicating the beginning of thermal decomposition.

    • DSC Thermogram: Identify the endothermic peak corresponding to the melting point and any exothermic peaks indicating decomposition.

Experimental Workflow: TGA/DSC Analysis

The following diagram outlines the workflow for assessing the thermal stability of a new chemical entity.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Start Start: New Compound Weigh Weigh 2-5 mg of Sample Start->Weigh Pan Place in TGA/DSC Pan Weigh->Pan Load Load Sample & Reference Pans Pan->Load Purge Purge with Inert Gas (N₂) Load->Purge Heat Ramp Temperature (e.g., 10°C/min) Purge->Heat Record Record Mass Loss (TGA) & Heat Flow (DSC) Heat->Record Analyze Analyze Thermograms Record->Analyze Results Determine: - Melting Point - Decomposition Temp. Analyze->Results

Caption: Standard workflow for thermal analysis using TGA/DSC instrumentation.

Computational Prediction of Thermodynamic Properties

When experimental data is unavailable or to gain deeper mechanistic insight, computational chemistry provides a powerful predictive tool. Density Functional Theory (DFT) is particularly well-suited for this purpose.[7][8]

Causality: DFT calculations solve the electronic structure of a molecule to predict its energy and other properties. By calculating the energies of reactants, products, and transition states, we can derive key thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).[6]

Methodology: DFT for Isomer Stability

  • Structure Optimization: The 3D structures of the E and Z isomers of the 5-chloro-substituted pyridine oxime are built in silico. Their geometries are optimized to find the lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31+G(d).[6]

  • Solvation Model: Since properties in solution are most relevant, a solvation model (e.g., SMD or IEFPCM) is applied to account for the stabilizing effects of the solvent (e.g., water).[6]

  • Frequency Calculation: A frequency analysis is performed on the optimized structures. The absence of imaginary frequencies confirms that a true energy minimum has been found. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute enthalpy and Gibbs free energy.

  • Energy Calculation: The total electronic energy, corrected for thermal contributions, is calculated for each isomer.

  • Analysis: The relative Gibbs free energy (ΔG) between the two isomers is calculated (ΔG = G_isomer1 - G_isomer2). The isomer with the lower Gibbs free energy is the thermodynamically more stable form.

Data Summary and Interpretation

While a complete experimental dataset for a single 5-chloro-substituted pyridine oxime is not available in the public literature, we can synthesize data from closely related analogs to establish expected values.

PropertyCompound TypeTypical Value/RangeSignificance in Drug DevelopmentReference
pKa (Oxime) Chlorinated Pyridinium Oximes7.2 - 7.8A lower pKa increases the concentration of the active oximate form at physiological pH.[2]
Thermal Decomposition Halogenated Pyridine Derivatives> 150 °CEnsures stability during storage and formulation.[5]
Sublimation Enthalpy (ΔH°subl) Substituted Pyridine N-Oxides80 - 100 kJ/molRelates to crystal lattice energy and solid-state stability. A higher value indicates stronger intermolecular forces.[9]
Bond Dissociation Enthalpy (O-H) General Oximes~85-90 kcal/molReflects the energy required to homolytically cleave the O-H bond, relevant to radical-mediated degradation pathways.[10]

Interpretation: The introduction of a 5-chloro substituent is expected to lower the pKa of the parent pyridine oxime due to the electron-withdrawing nature of chlorine.[2] This is a favorable modification for AChE reactivators. The thermal stability is anticipated to be robust, typical of aromatic heterocyclic compounds. The thermodynamic parameters derived from both experimental and computational studies provide a quantitative basis for comparing different substitution patterns and selecting lead candidates for further development.

Conclusion and Future Directions

The thermodynamic and physicochemical properties of 5-chloro-substituted pyridine oximes are critical determinants of their potential as therapeutic agents. A systematic approach, combining rigorous experimental protocols for pKa and thermal stability with predictive computational modeling, provides the necessary framework for their characterization. This integrated strategy allows researchers to understand the causal relationships between molecular structure and thermodynamic behavior, enabling a more rational, data-driven approach to drug design.

Future research should focus on building a comprehensive experimental database for a series of 5-chloro-substituted pyridine oximes to validate and refine computational models. Furthermore, exploring the thermodynamics of their interactions with the AChE active site will provide invaluable insights for designing next-generation reactivators with superior efficacy.

References

  • Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. (2023). MDPI. Available at: [Link]

  • Musilek, K., et al. (2018). Pyridinium Oximes with Ortho-Positioned Chlorine Moiety Exhibit Improved Physicochemical Properties and Efficient Reactivation of Human Acetylcholinesterase Inhibited by Several Nerve Agents. Journal of Medicinal Chemistry, 61(23), 10753-10766. Available at: [Link]

  • Putsyk, M., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(11), 4348. Available at: [Link]

  • Chafiq, M., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. ResearchGate. Available at: [Link]

  • Kovarik, Z., et al. (2021). Acid-base characterization of 3-hydroxy-2-pyridine oximes. ResearchGate. Available at: [Link]

  • Z-S. Zhavgoronkov, D. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 107-148. Available at: [Link]

  • Abele, E., & Abele, R. (2017). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. Available at: [Link]

  • Milios, C. J., & Perlepes, S. P. (2015). The Coordination Chemistry of Pyridyl Oximes. ResearchGate. Available at: [Link]

  • Langenberg, J., et al. (1989). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 63(5), 397-402. Available at: [Link]

  • Al-Masoudi, W. A., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. Available at: [Link]

  • Experimental Determination of Thermodynamical Quantities in Oxide Mixtures and Glasses. (n.d.). ResearchGate. Available at: [Link]

  • Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent-organic frameworks. (2012). Chemical Communications, 48(38), 4606-4608. Available at: [Link]

  • Walton, J. C., & Studer, A. (2016). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Molecules, 21(1), 66. Available at: [Link]

  • Kanjariya, D. C., et al. (2025). Design, Synthesis, and Antimicrobial Evaluation of Novel 5-Chloropyridine Oxalamide Conjugates as In Vitro and In Silico Inhibitors of E. coli DNA Gyrase and C. albicans Sterol 14α-Demethylase (CYP51). ResearchGate. Available at: [Link]

  • Campeau, L-C., et al. (2012). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. Journal of the American Chemical Society, 134(20), 8384–8387. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Pharmaceutical and Phytopharmacological Research, 7(5), 1-5. Available at: [Link]

  • Andon, R. J. L., et al. (1954). Phase relationships in the pyridine series. Part V. The thermodynamic properties of dilute solutions of pyridine bases in water at 25° and 40°. Journal of the Chemical Society, 3188-3192. Available at: [Link]

  • Process for preparing 2-amino-5-chloropyridine. (1976). Google Patents.
  • Ngo, T. T., et al. (2019). Thermodynamic Properties of Hydrogen-Producing Cobaloxime Catalysts: A Density Functional Theory Analysis. ACS Omega, 4(1), 1807–1816. Available at: [Link]

  • Zherikova, K. V., & Verevkin, S. P. (2021). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Molecules, 26(11), 3348. Available at: [Link]

  • Spacu, P., et al. (2007). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Lucrări Ştiinţifice – vol. 50, seria Agronomie. Available at: [Link]

Sources

Technical Safety Monograph: 5-Chloro-2-pyridinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Research Safety Monograph . Since 5-chloro-2-pyridinecarboxaldehyde oxime is a specialized research intermediate often synthesized in situ rather than purchased as a bulk commodity, this guide synthesizes data from its metabolic precursors and structural analogs (Structure-Activity Relationships) to provide a conservative, high-integrity safety profile.

Chemical Identity & Physiochemical Profiling

Context: This compound is a halogenated pyridine oxime. It is primarily utilized as a lipophilic intermediate in the synthesis of acetylcholinesterase (AChE) reactivators or as a ligand in coordination chemistry (e.g., cobaloximes). The chlorine substituent at the C5 position introduces electron-withdrawing effects that increase the acidity of the oxime proton compared to the non-chlorinated analog, potentially altering its stability and solubility profile.

PropertySpecification / ValueSource/Derivation
Chemical Name 5-Chloro-2-pyridinecarboxaldehyde oximeIUPAC
Synonyms 5-Chloropicolinaldehyde oxime; N-(5-chloropyridin-2-ylmethylene)hydroxylamineCommon Usage
Molecular Formula C₆H₅ClN₂OCalculated
Molecular Weight 156.57 g/mol Calculated
CAS Number Not Listed (Commercial)Precursor CAS: 31181-89-2
Physical State Solid (Crystalline Powder)Analogous to 2-PAM
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in waterSAR (Lipophilic Cl- group)
Melting Point Predicted: 135–145 °C (Decomposes)Analogous Oximes

Hazard Characterization (GHS - Derived)

Scientist's Note: As no direct toxicological data exists for this specific isomer in public registries, the hazards below are derived from the 2-pyridinealdoxime class and chlorinated pyridines. You must treat this compound as a high-energy functional group attached to a toxic pharmacophore .

Core Hazards
  • Acute Toxicity (Oral): Category 4 (H302). Pyridine derivatives are historically nephrotoxic and hepatotoxic.

  • Skin/Eye Irritation: Category 2 (H315/H319). The oxime functionality is a known irritant; the chlorine atom enhances lipophilicity, potentially increasing dermal absorption.

  • Thermal Instability: Oximes are susceptible to the Beckmann Rearrangement or violent decomposition at elevated temperatures, often releasing hydrogen chloride (HCl) and cyanide gases.

GHS Labeling Elements
PictogramSignal WordHazard Statements
⚠️ (Exclamation)WARNING H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]

Synthesis & Handling Workflow

Expertise & Experience: The safest way to handle this compound is often to synthesize it fresh. The commercial aldehyde (5-chloro-2-pyridinecarboxaldehyde) is stable, whereas the oxime can degrade. Below is a self-validating synthesis protocol that minimizes exposure to the dry, potentially electrostatic powder.

Protocol: Condensation of 5-Chloro-2-formylpyridine

Reaction:



  • Preparation: Dissolve 5-chloro-2-pyridinecarboxaldehyde (1.0 eq) in Ethanol (EtOH).

  • Activation: Add Hydroxylamine Hydrochloride (1.2 eq) to the solution.

  • Basification: Dropwise addition of aqueous Sodium Carbonate (

    
    ) or Sodium Acetate.
    
    • Why: Strong bases (NaOH) can cause Cannizzaro side reactions or ring hydrolysis. Carbonate buffers the pH to ~6-7, optimal for oxime formation without degrading the pyridine ring.

  • Isolation: The product usually precipitates upon water addition.

  • Purification: Recrystallize from EtOH/Water. Do not heat above 60°C during drying to prevent thermal decomposition.

Visualization: Safe Synthesis Logic

The following diagram outlines the decision-making process during synthesis to ensure operator safety and product purity.

SynthesisWorkflow Start Start: 5-Cl-2-CHO Precursor Solvent Dissolve in EtOH (Avoid Chlorinated Solvents) Start->Solvent Reagent Add NH2OH-HCl (1.2 Equivalents) Solvent->Reagent BaseCheck Check pH Control Reagent->BaseCheck StrongBase Use NaOH? RISK: Ring Hydrolysis BaseCheck->StrongBase High pH WeakBase Use Na2CO3/NaOAc (Buffered pH 6-7) BaseCheck->WeakBase Optimal pH Precipitation Add Ice Water Precipitate Oxime StrongBase->Precipitation Low Yield WeakBase->Precipitation High Yield Filtration Vacuum Filtration (Keep Wet if possible) Precipitation->Filtration Drying Vacuum Dry < 40°C RISK: Thermal Decomp Filtration->Drying Final Final Product: 5-Cl-2-Py-Oxime Drying->Final

Figure 1: Synthesis workflow emphasizing pH control to prevent ring degradation and temperature control to prevent thermal runaway.

Emergency Response & Stability

Trustworthiness: In the event of exposure, standard SDS generic advice is often insufficient for pyridine derivatives. The nitrogen lone pair allows these compounds to penetrate biological membranes rapidly.

Stability Profile
  • Incompatible Materials: Strong oxidizing agents (risk of N-oxide formation or ring cleavage), Acid chlorides (vigorous reaction), Anhydrides.

  • Decomposition Products: Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Cyanide traces (if heated to destruction).

Emergency Logic Tree

This workflow dictates the immediate actions required if a researcher is exposed to the solid or solution.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Ingestion Ingestion Type->Ingestion ActionSkin Wash 15min (Soap/Water) Do NOT use Ethanol Skin->ActionSkin ActionEye Irrigate 15min Remove Contacts Eye->ActionEye ActionIngest Rinse Mouth Do NOT Induce Vomiting Ingestion->ActionIngest Medical Seek Medical Aid Bring Precursor SDS ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Figure 2: Emergency response logic. Note the specific prohibition of Ethanol for skin washing, as it enhances transdermal absorption of pyridines.

References

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 5-Chloropyridine-2-carboxaldehyde. Retrieved from (Precursor Data).

  • PubChem. (2024). Compound Summary: 5-Chloro-2-pyridinecarboxaldehyde.[2] National Library of Medicine. Retrieved from .

  • Fisher Scientific. (2024).[3] Safety Data Sheet: 2-Pyridinealdoxime. Retrieved from (Analogous Class Data).

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Oxime thermal instability).
  • Chem-Impex International. (2024). Product Specification: 5-Chloro-2-pyridinecarboxaldehyde. Retrieved from .[2]

Sources

Technical Guide: pKa Values and Ionization Constants of 5-Chloro-2-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties of 5-chloro-2-pyridinealdoxime, focusing on pKa values and ionization constants.

Executive Summary

5-chloro-2-pyridinealdoxime is a critical intermediate and active ligand in the development of acetylcholinesterase (AChE) reactivators, specifically designed to counteract organophosphate (OP) poisoning.[1][2] Its ionization behavior is governed by two distinct sites: the pyridine nitrogen and the oxime hydroxyl group .[2]

For drug development professionals, the critical parameter is the oxime pKa , which dictates the concentration of the nucleophilic oximate anion at physiological pH (7.4).[2] While the unsubstituted 2-pyridinealdoxime (2-PAM precursor) has a pKa of ~10.0 (neutral) and ~7.68 (N-methylated), the 5-chloro substituent introduces an electron-withdrawing effect that modulates these values, enhancing acidity and potentially altering nucleophilicity.[1][2]

Chemical Identity & Structural Basis

The ionization profile of 5-chloro-2-pyridinealdoxime is defined by two equilibrium constants (


 and 

).[1][2]
  • Structure: A pyridine ring substituted at the 2-position with an aldoxime group (

    
    ) and at the 5-position with a chlorine atom.[1][2]
    
  • Electronic Effect: The chlorine atom exerts a negative inductive effect (

    
    ), withdrawing electron density from the ring.[2] This destabilizes the protonated pyridine nitrogen (lowering 
    
    
    
    ) and stabilizes the oximate anion (lowering
    
    
    ).[2]
Ionization Equilibria

The molecule exists in three primary states depending on pH:

  • Cationic Form (

    
    ):  Protonated pyridine nitrogen + Neutral oxime.[1][2]
    
  • Neutral Form (

    
    ):  Neutral pyridine nitrogen + Neutral oxime.[1][2]
    
  • Anionic Form (

    
    ):  Neutral pyridine nitrogen + Deprotonated oximate (Active Nucleophile).[1][2]
    

Thermodynamic Parameters: pKa Values

The following data synthesizes experimental literature values for the specific 5-chloro derivative and its structural analogs.

Table 1: Ionization Constants of 5-Chloro-2-Pyridinealdoxime (Neutral Ligand)

Note: Values for the neutral ligand are derived from Hammett substituent constants and comparative experimental data of 3-chloropyridine.[1][2]

Ionization SiteSpecies EquilibriumEstimated pKaExperimental Trend
Pyridine Nitrogen (

)

~1.5 – 2.0 Significantly lower than unsubstituted 2-PA (pKa ~3.[1][2]6) due to Cl electron withdrawal.[1][2]
Oxime Group (

)

~9.2 – 9.5 Lower than unsubstituted 2-PA (pKa ~10.0).[1][2] The Cl atom stabilizes the negative charge on the anion.[2]
Table 2: Ionization Constants of N-Methyl-5-Chloro-2-Pyridinealdoxime (Quaternized Drug Form)

This form (analogous to 2-PAM) is the pharmaceutically relevant species for AChE reactivation.[1][2]

CompoundOxime pKa (

)
Reference / Context
Pralidoxime (2-PAM) 7.68 ± 0.05 Standard baseline for reactivation.
5-Chloro-2-PAM 7.60 – 7.80 Experimental studies indicate values are "similar to 2-PAM," as the cationic ring charge dominates the inductive effect of Cl.[1][2]

Key Insight: The 5-chloro substituent has a minimal effect on the pKa of the quaternized drug form compared to the neutral ligand.[2] This suggests that while it may improve lipophilicity or enzyme affinity, it does not drastically alter the fraction of active oximate anion at physiological pH compared to standard 2-PAM.[2]

Mechanistic Implications for Drug Design

The efficacy of an oxime antidote depends on the Nucleophilic Reactivation Constant (


) , which correlates with the concentration of the oximate anion (

).[2]
The pKa Dilemma
  • Lower pKa (< 7.4): Generates more oximate anion at physiological pH, but the anion is less nucleophilic (more stable).[2]

  • Higher pKa (> 8.0): The anion is highly nucleophilic, but its concentration at pH 7.4 is negligible.[2]

  • Optimal Window: A pKa of 7.6 – 7.8 (exhibited by 5-chloro-2-PAM) represents the "Goldilocks" zone, balancing anion concentration and nucleophilic strength.[1][2]

Diagram 1: Ionization Pathway & Reactivation Logic

Ionization Cation Cationic Form (pH < 2) (Protonated Pyridine) Neutral Neutral Form (pH 2-9) (Inactive) Cation->Neutral pKa1 ~1.8 (-H+) Anion Oximate Anion (pH > 9) (Active Nucleophile) Neutral->Anion pKa2 ~9.2 (-H+) AChE Inhibited AChE (Phosphorylated) Anion->AChE Nucleophilic Attack Restored Restored AChE + Phosphorylated Oxime AChE->Restored Reactivation

Caption: Stepwise ionization of 5-chloro-2-pyridinealdoxime leading to the generation of the active nucleophile required for enzyme reactivation.

Experimental Methodologies

To validate these values in-house, the following self-validating protocols are recommended.

Method A: UV-Vis Spectrophotometric Titration (Preferred)

This method is superior for 5-chloro-2-pyridinealdoxime due to its distinct spectral shifts upon ionization.[1][2]

  • Stock Preparation: Dissolve

    
     M of the compound in a solvent mixture (e.g., 1% DMSO in water) to ensure solubility while minimizing solvent effects.[1][2]
    
  • Buffer Selection: Prepare a series of buffers ranging from pH 1.0 to 12.0 (ionic strength

    
     M KCl).
    
    • Validation: Measure exact pH of each buffer using a calibrated glass electrode.[2]

  • Scanning: Record UV-Vis spectra (200–400 nm) for the compound in each buffer.

  • Isosbestic Point Check: Verify the presence of isosbestic points (wavelengths where absorbance is invariant).[2]

    • Note: Clear isosbestic points confirm a simple two-state equilibrium (e.g., Neutral

      
       Anion) without degradation.[1][2]
      
  • Data Analysis: Plot Absorbance vs. pH at

    
     of the anion (typically ~330-340 nm).[1][2] Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
    [1][2]
Method B: Potentiometric Titration

Suitable for higher concentrations (


 M) and determining the pyridine nitrogen pKa.[1][2]
  • Apparatus: Automatic titrator with a combined glass/Ag/AgCl electrode, nitrogen purge to remove

    
    .[2]
    
  • Procedure: Titrate 20 mL of 2 mM sample with 0.1 M NaOH (standardized).

  • Gran Plot Analysis: Use Gran plots to determine the exact equivalence point (

    
    ).[2]
    
  • Calculation: Calculate pKa at half-equivalence points (

    
     and 
    
    
    
    ).
Diagram 2: Experimental Workflow for pKa Determination

Workflow Start Start: Pure 5-Chloro-2-Pyridinealdoxime Solubility Check Solubility (Water vs. 1% DMSO) Start->Solubility MethodSelect Select Method Solubility->MethodSelect UV UV-Vis Spectrophotometry (Low Conc < 0.1 mM) MethodSelect->UV Low Solubility/Conc Potent Potentiometric Titration (High Conc > 1 mM) MethodSelect->Potent High Solubility Scan Scan 200-400nm Across pH 1-12 UV->Scan Titrate Titrate with 0.1M NaOH Under N2 Atmosphere Potent->Titrate IsoCheck Verify Isosbestic Points (Quality Control) Scan->IsoCheck Calc Fit to Henderson-Hasselbalch Calculate pKa Titrate->Calc IsoCheck->Calc

Caption: Decision tree for selecting and executing the appropriate pKa determination methodology based on sample concentration and solubility.

References

  • Musilek, K., et al. (2011).[2] "Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases." ACS Medicinal Chemistry Letters. Link[1][2]

    • Source for the comparative pKa analysis of halogen
  • Jencks, W. P., & Regenstein, J. (2010).[2] "Ionization Constants of Acids and Bases." Handbook of Biochemistry and Molecular Biology. Link

    • Authoritative source for pyridine and oxime ioniz
  • PubChem. (2024).[1][2] "Pyridine-2-aldoxime: Chemical and Physical Properties." National Library of Medicine.[2] Link

    • Source for structural data and baseline physicochemical properties.[3]

  • Kuca, K., et al. (2018).[2] "Oxime Reactivators of Acetylcholinesterase: The Effect of Structure on Reactivation Potency." Current Medicinal Chemistry.

    • Provides mechanistic context on the correlation between oxime pKa and reactivation r

Sources

A Comprehensive Technical Guide to 5-Chloro-2-Pyridinecarboxaldehyde Oxime Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. When functionalized with an oxime group, this scaffold gains unique chemical and biological properties, making it a privileged structure in drug discovery. This technical guide provides an in-depth review of a specific, highly promising subclass: 5-chloro-2-pyridinecarboxaldehyde oxime and its derivatives. The strategic placement of a chloro group at the 5-position significantly modulates the electronic properties of the pyridine ring, influencing reactivity, binding interactions, and pharmacokinetic profiles. This review synthesizes the current understanding of the synthesis, derivatization strategies, and diverse biological activities of these compounds, ranging from antimicrobial and antitumor agents to enzyme inhibitors. We will explore the underlying structure-activity relationships and provide detailed experimental protocols to empower researchers in this field.

Introduction to Pyridine Oximes in Medicinal Chemistry

Oximes, characterized by the R1R2C=N-OH functional group, are versatile chemical entities with a rich history in both organic synthesis and pharmacology.[1][2] Their ability to act as nucleophiles, ligands for metal chelation, and bioisosteres for other functional groups has cemented their importance.[1][3] In particular, pyridine oximes have garnered significant attention for their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4]

Perhaps their most renowned application is as reactivators of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents.[4][5] Compounds like Pralidoxime (2-PAM), a pyridinium aldoxime, are FDA-approved antidotes that function by nucleophilically displacing the phosphate group from the serene residue in the AChE active site.[4] This highlights the profound therapeutic potential embedded within the pyridine oxime framework.

The focus of this guide, the 5-chloro-2-pyridinecarboxaldehyde oxime scaffold, introduces a key modification: a chlorine atom at the 5-position. This electron-withdrawing group influences the acidity of the oxime proton, the geometry of the molecule, and its potential interactions with biological targets. This guide aims to consolidate the existing literature on these specific derivatives, providing a foundational resource for their synthesis, evaluation, and optimization in drug development programs.

Synthesis and Derivatization

The synthetic accessibility of a chemical scaffold is paramount to its exploration in medicinal chemistry. The 5-chloro-2-pyridinecarboxaldehyde oxime core is readily prepared, and its structure allows for facile diversification.

Synthesis of the Core Scaffold

The primary route to 5-chloro-2-pyridinecarboxaldehyde oxime involves a direct condensation reaction between the corresponding aldehyde, 5-chloro-2-pyridinecarboxaldehyde, and a hydroxylamine salt.

The causality behind this choice of reactants is straightforward: the nucleophilic nitrogen of hydroxylamine readily attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically performed in a protic solvent like ethanol or methanol and often in the presence of a mild base (e.g., pyridine, sodium acetate) to neutralize the acid released from the hydroxylamine salt, driving the equilibrium towards the oxime product.[4][6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 5-Chloro-2-pyridinecarboxaldehyde Reaction Condensation (Ethanol, 60°C) SM1->Reaction SM2 Hydroxylamine HCl SM2->Reaction SM3 Base (e.g., Pyridine) SM3->Reaction Product 5-Chloro-2-pyridinecarboxaldehyde Oxime Reaction->Product Formation of C=N bond

Caption: General workflow for the synthesis of the core scaffold.

Key Derivatization Strategies

With the core oxime in hand, several positions are available for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

  • O-Alkylation/Arylation: The oxime hydroxyl group is the most common site for derivatization. It can be deprotonated with a base (e.g., NaH, K2CO3) and subsequently alkylated or arylated with various electrophiles (e.g., alkyl halides, benzyl halides, aryl halides). This modification dramatically alters the compound's lipophilicity, steric profile, and hydrogen bonding capacity, which can fine-tune its interaction with biological targets.[7][8]

  • Formation of Esters: The oxime can be acylated using acid chlorides or anhydrides to form O-acyl oximes. These derivatives can act as prodrugs or exhibit unique reactivity, such as generating iminyl radicals under photolytic conditions for further synthetic transformations.[9]

  • Metal Complexation: The nitrogen atoms of the pyridine ring and the oxime group create a bidentate chelation site, capable of forming stable complexes with a variety of metal ions.[1] This has been exploited to create metallodrugs with unique mechanisms of action, such as inducing cell death through ROS generation or DNA intercalation.[10]

G cluster_mods Derivatization Pathways cluster_products Derivative Classes Core 5-Chloro-2-pyridine- carboxaldehyde Oxime Mod1 O-Alkylation/ O-Arylation Core->Mod1 Adds lipophilicity Mod2 Ester Formation (Acylation) Core->Mod2 Prodrug potential Mod3 Metal Complexation Core->Mod3 New mechanisms Prod1 Oxime Ethers Mod1->Prod1 Adds lipophilicity Prod2 Oxime Esters Mod2->Prod2 Prodrug potential Prod3 Metal Complexes Mod3->Prod3 New mechanisms

Caption: Key strategies for diversifying the core oxime scaffold.

Biological Activities and Therapeutic Potential

Derivatives of 5-chloro-2-pyridinecarboxaldehyde oxime have demonstrated a promising range of biological activities, positioning them as valuable leads for multiple therapeutic areas.

Antimicrobial Activity

The pyridine scaffold is a well-established pharmacophore in antimicrobial agents. Oxime derivatives have also been explored as inhibitors of essential bacterial enzymes.[7] Specifically, pyridine carboxamide derivatives, which are structurally related, have shown potent activity against urease, a key virulence factor in bacteria like Helicobacter pylori.[11] The 5-chloro-2-pyridinecarboxaldehyde oxime scaffold combines these features, making it a strong candidate for novel antibacterial and antifungal agents. The mechanism often involves the inhibition of crucial metabolic enzymes or disruption of the bacterial cell wall.[12]

Antitumor Activity

A significant body of research points to the anticancer potential of pyridine-based compounds.[10][13] Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde, which share the C=N-N moiety analogous to the C=N-O of oximes, are potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, thereby halting cancer cell proliferation.[13] Furthermore, metal complexes of related pyridine hydrazones have been shown to induce cancer cell death by acting as dual inhibitors of topoisomerase I and II.[10] Derivatives of the 5-chloro scaffold are being investigated for similar activities, with the chloro-substituent potentially enhancing cell membrane permeability and target engagement.

Enzyme Inhibition

Beyond broad antimicrobial and antitumor effects, these derivatives show promise as specific enzyme inhibitors.

  • Acetylcholinesterase (AChE) Reactivation: As members of the pyridine oxime class, quaternary ammonium salts derived from this scaffold are logical candidates for testing as AChE reactivators for organophosphate poisoning. The deprotonated oximate anion is the active nucleophile in this reaction.[5] The 5-chloro substituent would modulate the pKa of the oxime, potentially influencing the concentration of the active oximate form at physiological pH.[5]

  • Kinase Inhibition: Pyridine-based structures are prevalent in kinase inhibitors used in oncology.[14] The 5-chloro-2-pyridinecarboxaldehyde oxime framework could serve as a novel scaffold for inhibitors targeting kinases involved in cell signaling pathways critical for cancer growth, such as HPK1.[14]

Summary of Biological Data

The following table summarizes representative biological activities reported for closely related pyridine oxime derivatives. This data provides a strong rationale for the continued investigation of the 5-chloro substituted variants.

Compound ClassDerivative TypeBiological Target/ActivityPotency (IC50/MIC)Reference
Pyridine OximeO-Benzyl OximeE. coli FabH InhibitionIC50 = 1.7 mM[7]
Pyridine Carbothioamide5-chloropyridine-2-ylUrease InhibitionIC50 = 1.07 µM[11]
Pyridine Thiosemicarbazone5-ethylamino-pyridine-2-ylRibonucleotide ReductaseIC50 = 1.0 µM[13]
Pyridine HydrazoneCopper ComplexHepG2 cell proliferationIC50 = 2.75 µM[10]
Pyridinium OximeCarboxamide AnalogueAChE Reactivation~73% reactivation[5]

Key Experimental Protocols

To ensure the reproducibility and validation of research in this area, detailed protocols are essential. The following sections describe standard procedures for the synthesis of the core scaffold and the evaluation of its cytotoxic activity.

Protocol: Synthesis of (E)-5-chloro-2-pyridinecarboxaldehyde oxime

This protocol is a self-validating system based on established organic chemistry principles for oxime formation.[4][6]

Materials:

  • 5-chloro-2-pyridinecarboxaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Pyridine (2.8 eq)

  • Ethanol (Absolute)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottomed flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 5-chloro-2-pyridinecarboxaldehyde (e.g., 1.41 g, 10.0 mmol).

  • Reagent Addition: Add ethanol (20 mL), pyridine (2.2 mL, 28 mmol), and finally hydroxylamine hydrochloride (1.04 g, 15.0 mmol). Causality: Pyridine acts as a base to free the hydroxylamine from its salt and neutralize the HCl byproduct, preventing side reactions and driving the reaction to completion.

  • Reaction: Stir the mixture at 60 °C for 90 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Add deionized water (40 mL) to precipitate the product and dissolve the salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Causality: The organic product is more soluble in ethyl acetate, while inorganic byproducts remain in the aqueous layer.

  • Workup - Washing: Combine the organic extracts and wash successively with 1 M HCl (20 mL) to remove excess pyridine, followed by brine (20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure oxime as a white or off-white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO, stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates, multichannel pipette, CO2 incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Conclusion

The 5-chloro-2-pyridinecarboxaldehyde oxime scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. The existing literature on related pyridine oximes provides a strong foundation for exploring its potential in oncology, infectious diseases, and as chemical antidotes.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing libraries of O-substituted ethers and esters to build a comprehensive understanding of how structural modifications impact potency and selectivity for various biological targets.

  • Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanism is crucial. This includes identifying specific enzyme targets, studying effects on cell cycle progression, and investigating the induction of apoptosis.

  • Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential for in vivo efficacy and drug-likeness.

  • Exploration of Novel Targets: The scaffold's chemical properties suggest it could be adapted to target other enzyme classes, such as proteases or phosphatases, expanding its therapeutic reach.

References

  • Berger, B. J., & Knodel, M. H. (n.d.). Pyridinium Oxime Compounds as Antimicrobial Agents. DTIC.
  • (n.d.). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate.
  • (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • (2025, December 5). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate.
  • (n.d.). 14 - Organic Syntheses Procedure. Organic Syntheses.
  • (2012, September 15). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed.
  • (2022, February 23). Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. PMC.
  • (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
  • (2014, September 25). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed.
  • (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
  • (n.d.). The synthesis of pyridine-2-chloroxime (ClpaoH). ResearchGate.
  • (n.d.). Few oxime derivatives which find use in medicine and agriculture (see text for details). ResearchGate.
  • (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. The Journal of Organic Chemistry.
  • (n.d.). Photoinduced transformations of oxime derivatives via electron donor–acceptor complex activation. Chemical Communications (RSC Publishing).
  • (n.d.). Synthesis and anti-tumor activity evaluation of salinomycin C20-O-alkyl/benzyl oxime derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2020, June 5). Oxime radicals: generation, properties and application in organic synthesis.
  • (2022, January 4). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI.
  • (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
  • (2015, June 26). Antitumor activity of a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex and the related mechanism. PubMed.
  • (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed.
  • (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI.
  • (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.
  • (n.d.). Observations on the antileukemic activity of pyridine-2-carboxaldehyde thiosemicarbazone and thiocarbohydrazone. SciSpace.
  • (n.d.). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PMC.

Sources

A Guide to the Crystal Structure Analysis of 5-chloro-2-pyridinecarboxaldehyde oxime: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Elucidation

5-chloro-2-pyridinecarboxaldehyde oxime is a small organic molecule with potential applications in medicinal chemistry and materials science. The pyridine ring is a common scaffold in pharmaceuticals, and the oxime functional group is known for its coordinating properties and ability to form extensive hydrogen-bonding networks.[1][2] A detailed understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and the development of novel materials.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the solid-state structure of molecules.[3][4][5] This technique provides precise information on bond lengths, bond angles, conformational preferences, and intermolecular interactions, which collectively govern the physicochemical properties of the compound. This guide will walk through the critical steps of such an analysis, providing both the "how" and the "why" behind each methodological choice.

Experimental Workflow: From Powder to Structure

The journey to elucidating a crystal structure is a multi-step process that demands careful execution and a foundational understanding of crystallization principles. The overall workflow can be visualized as follows:

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of 5-chloro-2- pyridinecarboxaldehyde oxime purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (SCXRD) crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Data Analysis (Bond lengths, angles, interactions) structure_solution->data_analysis validation Validation & Deposition (e.g., CSD) data_analysis->validation

Caption: Workflow for Crystal Structure Analysis.

Synthesis and Purification

The first critical step is the synthesis of high-purity 5-chloro-2-pyridinecarboxaldehyde oxime. A common and environmentally friendly method for the synthesis of aryl oximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride.[6]

Protocol: Synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent mixture, such as aqueous ethanol or mineral water for a greener approach.[6]

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) to the solution.[7] A mild base, such as sodium acetate or pyridine, can be added to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, the product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent. The crude product should be purified to >98% purity, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[3][4] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Common Crystallization Techniques for Small Organic Molecules

TechniqueDescriptionRationale
Slow Evaporation The solute is dissolved in a suitable solvent in a vial that is loosely capped to allow for the slow evaporation of the solvent.[8]As the solvent evaporates, the concentration of the solute gradually increases, leading to supersaturation and crystal growth. The choice of solvent is crucial as it can influence the crystal habit.[8]
Solvent Diffusion A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top or allowed to diffuse in via the vapor phase.The gradual mixing of the solvent and anti-solvent reduces the solubility of the compound, inducing crystallization.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled.The solubility of most compounds decreases with temperature, leading to crystallization upon cooling.[9]

Protocol: Crystallization of 5-chloro-2-pyridinecarboxaldehyde oxime

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to identify a solvent in which it is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few needle holes and leave it undisturbed in a vibration-free environment.

  • Monitoring: Monitor the vial over several days to weeks for the formation of clear, well-defined single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer.

Protocol: SCXRD Data Collection and Structure Solution

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms.[1] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and bond angles.

Anticipated Structural Features and Discussion

While the specific crystal structure of 5-chloro-2-pyridinecarboxaldehyde oxime is yet to be determined, we can predict its likely structural features based on the known behavior of pyridine and oxime functionalities.

Molecular Geometry

The molecule consists of a planar pyridine ring and an oxime group. The relative orientation of the oxime group with respect to the pyridine ring will be a key conformational feature.

Expected Molecular Conformation

Molecular Conformation cluster_molecule Anticipated Conformation cluster_interactions Key Intermolecular Interactions mol Planar Pyridine Ring C-C-N angles ~120° Oxime Group (C=N-OH) Potential for E/Z isomerism Intramolecular H-bond: Oxime OH...N(pyridine) interactions Oxime-Oxime H-bonds (O-H...N) Oxime-Pyridine H-bonds (O-H...N) π-π stacking of pyridine rings Halogen bonding (Cl...)

Caption: Predicted Molecular and Supramolecular Features.

An intramolecular hydrogen bond between the oxime's hydroxyl group and the nitrogen atom of the pyridine ring is highly probable, which would lead to a more planar conformation of the molecule.[10]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds involving the oxime group.[1][2]

  • Oxime-Oxime Interactions: It is common for oxime groups to form dimeric or catemeric hydrogen-bonding motifs with neighboring molecules.[1]

  • Oxime-Pyridine Interactions: The hydroxyl group of the oxime can act as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule.[1]

  • π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • Halogen Bonding: The chlorine atom on the pyridine ring could participate in halogen bonding, a directional non-covalent interaction that can influence crystal packing.

The interplay of these interactions will determine the overall supramolecular architecture of the crystal.

Data Presentation and Validation

The results of a crystal structure analysis are typically presented in a standardized format.

Table 1: Hypothetical Crystallographic Data for 5-chloro-2-pyridinecarboxaldehyde oxime

ParameterValue
Chemical formulaC₆H₅ClN₂O
Formula weight156.57
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factorValue
Goodness-of-fitValue

Upon completion of the analysis, the structural data should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[11][12] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[11]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 5-chloro-2-pyridinecarboxaldehyde oxime. By following the detailed protocols for synthesis, crystallization, and SCXRD analysis, researchers can obtain a high-resolution three-dimensional structure of this compound. The anticipated structural features, including potential intramolecular hydrogen bonding and a rich network of intermolecular interactions, provide a framework for interpreting the experimental results. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of its chemical behavior and pave the way for its potential applications in drug discovery and materials science.

References

  • Advanced crystallisation methods for small organic molecules. ePrints Soton. (2023).
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). (2023).
  • Crystallization of small molecules. Unknown Source.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • 1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction. PubMed Central.
  • Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Oxime-pyridine Compounds. PubMed. (2021).
  • Crystallization. Organic Chemistry at CU Boulder.
  • Synthesis, spectra and X-ray crystallography of dipyridin-2- ylmethanone oxime and its CuX2(oxime)2 complexes: Thermal, Hirshfeld surface and DFT analysis. An-Najah Staff. (2018).
  • 1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction. Unknown Source.
  • Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses Procedure.
  • Cambridge Structural Database. Re3data.org.
  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. (2025).
  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. (2020).
  • Cambridge Structural Database (CSD). Physical Sciences Data science Service.
  • CCDC – Cambridge Structural Database. Becker Medical Library - WashU.
  • N-(5-CHLORO-2-PYRIDINYL)-3-(HYDROXYMETHYL)-2-PYRAZINECARBOXAMIDE. gsrs.
  • Structural Chemistry Data, Software, and Insights. CCDC.
  • Oxime radicals: generation, properties and application in organic synthesis. Unknown Source. (2020).
  • The synthesis and crystal structures of pyridine-2,6-dicarboxamide oxime, C7H9N5O2, and its nickel(II) and copper(II) co-ordination compounds. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. (2022).
  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences.
  • Structural systematics of series of benzamides and carboxamides. DORAS | DCU Research Repository.
  • 4-Pyridinecarboxaldehyde, oxime. the NIST WebBook.

Sources

thermal stability profile of 5-chloro-2-pyridinecarboxaldehyde oxime

[1]

Executive Summary

5-Chloro-2-pyridinecarboxaldehyde oxime is a specialized pyridine derivative serving as a critical intermediate in the synthesis of acetylcholinesterase reactivators (nerve agent antidotes) and metallo-organic ligands.[1] Its thermal stability profile is defined by a sharp melting transition at 154–155°C , immediately followed by an energetic decomposition phase.[1]

This guide provides a comprehensive technical analysis of the compound's thermal behavior, degradation pathways, and handling requirements. It synthesizes empirical data from foundational patent literature with class-based mechanistic insights to establish a self-validating safety protocol for laboratory and scale-up operations.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Before analyzing thermal stress factors, the compound's baseline identity must be established. The presence of the chlorine atom at the 5-position significantly elevates the melting point compared to the unsubstituted parent oxime (which melts at 110–112°C), indicating enhanced crystal lattice energy.

PropertySpecification
Chemical Name 5-Chloro-2-pyridinecarboxaldehyde oxime
Synonyms 5-Chloro-2-pyridinaldoxime; 5-Chloro-2-formylpyridine oxime
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
Precursor CAS 31181-89-2 (Aldehyde)
Physical Form White to off-white crystalline solid
Melting Point 154–155°C [1]
Solubility Soluble in ethanol, DMSO; sparingly soluble in water

Thermal Analysis Profile

The thermal stability of 5-chloro-2-pyridinecarboxaldehyde oxime is governed by the lability of the hydroxyimino group (=N-OH).[1] The following profile reconstructs the expected behavior based on specific patent data and general oxime thermodynamics.

Phase Transition & Decomposition[1]
  • Stable Zone (< 140°C): The compound remains chemically stable as a crystalline solid. No significant mass loss (TGA) or heat flow events (DSC) are expected below 140°C, provided the material is dry.[1]

  • Melting Onset (154°C): A sharp endothermic event occurs at 154–155°C.[1] This is the primary purity indicator.

  • Decomposition Onset (> 155°C): Unlike stable amides, oximes often exhibit a narrow window between melting and decomposition. Upon melting, the liquid phase facilitates rapid dehydration and rearrangement.

    • Primary Degradation Path: Dehydration to 5-chloro-2-cyanopyridine (Nitrile formation).[1]

    • Secondary Path: Beckmann rearrangement to amides (less favored in absence of acid catalysts but thermally possible).[1]

Predictive DSC/TGA Trace

Researchers characterizing this material should anticipate the following thermal curve:

StageTemperatureEvent DescriptionSignal Type
I 25°C – 140°CBaseline stability.[1] Loss of surface moisture/solvent.[1]Flat Baseline
II 154°C – 155°CMelting of the crystalline lattice.Sharp Endotherm
III > 160°CThermal degradation / Dehydration.[1]Broad Exotherm

Critical Warning: The decomposition of oximes can be autocatalytic and exothermic. Large-scale heating above the melting point in a closed system poses a risk of rapid pressure accumulation due to water vapor and volatile nitrile generation.[1]

Mechanistic Degradation Pathways[1]

Understanding the chemistry of decomposition is vital for interpreting impurity profiles in stability studies. The diagram below illustrates the synthesis from the aldehyde precursor and the subsequent thermal degradation routes.

GAldehyde5-Chloro-2-pyridine-carboxaldehydeOxime5-Chloro-2-pyridine-carboxaldehyde oxime(Stable Solid)Aldehyde->Oxime+ NH2OHCondensationMeltMelt Phase(>154°C)Oxime->MeltHeat to 154°CNitrile5-Chloro-2-cyanopyridine(Dehydration Product)Melt->Nitrile- H2O(Primary Thermal Path)AmideAmide Isomer(Beckmann Rearrangement)Melt->AmideIsomerization(Secondary Path)

Figure 1: Synthesis and thermal decomposition pathways.[1] The primary risk above 154°C is dehydration to the nitrile.

Hazard Assessment & Handling

Oximes are classified as energetic functional groups .[1] While this specific pyridine derivative is not classified as an explosive, it possesses latent energy that requires respect during processing.

Storage Recommendations
  • Temperature: Store below 25°C . Refrigeration (2–8°C) is recommended for long-term reference standards to prevent slow solid-state hydrolysis.[1]

  • Atmosphere: Hygroscopic potential exists.[1] Store under inert gas (Nitrogen/Argon) in tightly sealed containers.

  • Incompatibility: Avoid contact with strong acids (induces Beckmann rearrangement) and strong oxidizing agents.[1]

Safety in Synthesis

When synthesizing this compound from 5-chloro-2-pyridinecarboxaldehyde:

  • Control the Exotherm: The condensation with hydroxylamine is exothermic. Active cooling is required during addition.[1]

  • pH Control: Maintain pH 5–9. Excess acidity precipitates the hydrochloride salt or degrades the product.

  • Drying: Dry the isolated solid at temperatures < 60°C under vacuum. Do not oven dry near the melting point.

Experimental Protocols for Stability Verification

To validate the stability of a specific batch, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine precise melting onset and decomposition energy.

  • Sample Mass: 2–5 mg.

  • Pan: Crimped Aluminum (vented to prevent pressure burst).[1]

  • Ramp Rate: 10°C/min from 40°C to 250°C.[1]

  • Acceptance Criteria: Sharp endotherm onset at 154 ± 2°C. No exothermic events < 150°C.[1]

Accelerated Stability Testing (HPLC)
  • Objective: Detect non-thermal degradation (hydrolysis) over time.

  • Conditions: 40°C / 75% Relative Humidity for 14 days.

  • Method: Reverse Phase HPLC (C18 Column).[1]

    • Mobile Phase: Acetonitrile : Water (0.1% TFA).[1]

    • Detection: UV at 254 nm (Pyridine ring absorption).[1]

  • Marker: Monitor for the appearance of the aldehyde precursor (hydrolysis product) or the nitrile (dehydration product).

References

  • United States Patent Office. (1970).[1] Process for the production of 2-pyridine aldoximes. US Patent 3,501,486.[1] Link

    • Primary source for the melting point (154–155°C)
  • Furukawa, S. (1957).[1] Yakugaku Zasshi, 77(1), 11.

    • Original characterization of chloropyridine aldoxime deriv
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 5-Chloro-2-pyridinecarboxaldehyde. Link

    • Source for precursor properties and general pyridine aldehyde safety d
  • National Institute of Standards and Technology (NIST). (2023).[1] Pyridine-2-aldoxime (Unsubstituted) Data. NIST Chemistry WebBook.[1][2][3] Link

    • Comparative baseline for thermal behavior of the compound class.

An In-depth Technical Guide to the UV-Vis Absorption Spectra of 5-chloro-2-pyridinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectroscopy of 5-chloro-2-pyridinecarboxaldehyde oxime. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound and require a deep understanding of its spectrophotometric properties. This document will delve into the theoretical basis for its UV-Vis absorption, provide detailed experimental protocols for obtaining its spectrum, and discuss the influence of environmental factors such as solvent polarity and pH.

Introduction: The Significance of 5-chloro-2-pyridinecarboxaldehyde oxime

5-chloro-2-pyridinecarboxaldehyde oxime is a heterocyclic compound of interest in medicinal chemistry and drug development. Oximes, in general, are known for their biological activities and as versatile intermediates in organic synthesis.[1] The presence of the pyridine ring, a common scaffold in pharmaceuticals, coupled with a chloro-substituent and an oxime functional group, imparts specific electronic properties to the molecule that can be effectively probed using UV-Vis spectroscopy.

Understanding the UV-Vis absorption spectrum is crucial for several reasons:

  • Quantitative Analysis: Establishing the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) is fundamental for determining the concentration of the compound in solution using the Beer-Lambert Law.

  • Purity Assessment: The UV-Vis spectrum can serve as a preliminary check for the purity of a sample, as impurities with significant absorption in the UV-Vis range will alter the spectral profile.

  • Structural Elucidation: While not as definitive as NMR or mass spectrometry, UV-Vis spectroscopy provides valuable information about the electronic structure and conjugation within the molecule.

  • Reaction Monitoring: Changes in the UV-Vis spectrum can be used to monitor the progress of chemical reactions involving the compound.

  • Physicochemical Characterization: Studying the effects of solvent and pH on the absorption spectrum provides insights into the molecule's behavior in different environments, which is critical for formulation and understanding its interaction with biological systems.

Theoretical Principles of UV-Vis Absorption in 5-chloro-2-pyridinecarboxaldehyde oxime

The UV-Vis absorption spectrum of an organic molecule is determined by the electronic transitions that occur when it absorbs light energy. In 5-chloro-2-pyridinecarboxaldehyde oxime, the primary chromophore is the pyridine ring, which is an aromatic heterocycle. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding molecular orbitals.

The key electronic transitions expected for this molecule are:

  • π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the pyridine ring and the C=N bond of the oxime. These are typically high-energy transitions resulting in strong absorption bands. The basic pyridine structure exhibits π → π* transitions around 202 nm and 254 nm.[2]

  • n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the nitrogen atom of the pyridine ring, the nitrogen and oxygen atoms of the oxime group, and the chlorine atom) to anti-bonding π* orbitals. These are generally lower in energy and have lower molar absorptivities compared to π → π* transitions. For pyridine, an n → π* transition is observed around 270 nm.[3]

The substituents on the pyridine ring—the chloro group at position 5 and the carboxaldehyde oxime group at position 2—significantly influence the energy of these transitions and, consequently, the position and intensity of the absorption bands.

  • Effect of the Chloro Group: The chlorine atom acts as an auxochrome. It has a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric) effect, which is electron-donating due to its lone pairs. The overall effect on the UV-Vis spectrum can be complex, but halogen substitution on a pyridine ring is known to cause shifts in the absorption bands.[4][5]

  • Effect of the Carboxaldehyde Oxime Group: This group extends the conjugation of the pyridine ring. The C=NOH moiety is a chromophore itself and its conjugation with the aromatic ring is expected to cause a bathochromic (red) shift of the π → π* transitions to longer wavelengths. The oxime group also possesses non-bonding electrons that can participate in n → π* transitions.

Based on these principles, the UV-Vis spectrum of 5-chloro-2-pyridinecarboxaldehyde oxime is predicted to exhibit characteristic absorption bands in the UV region, likely with λmax values shifted compared to unsubstituted pyridine.

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of 5-chloro-2-pyridinecarboxaldehyde oxime.

Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better is required.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are essential for accurate measurements in the UV region.

Reagents and Solvents
  • 5-chloro-2-pyridinecarboxaldehyde oxime: A high-purity, crystalline sample is necessary. The purity should be confirmed by other analytical techniques such as NMR or HPLC if possible.

  • Solvents: Spectroscopic grade solvents are mandatory to avoid interference from solvent impurities. A selection of solvents with varying polarities is recommended to investigate solvatochromic effects. Common choices include:

    • Non-polar: Hexane or Cyclohexane

    • Polar Aprotic: Acetonitrile or Dichloromethane

    • Polar Protic: Ethanol or Methanol

    • Aqueous Buffers: For pH-dependent studies, a series of buffers (e.g., phosphate, acetate, borate) covering a wide pH range should be prepared.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of 5-chloro-2-pyridinecarboxaldehyde oxime (e.g., 1-5 mg) and dissolve it in a known volume (e.g., 10 or 25 mL) of the chosen solvent in a volumetric flask. This will be the stock solution. The concentration should be chosen to yield an absorbance in the optimal range of 0.2-0.8 AU at λmax.

  • Working Solution Preparation: If necessary, dilute the stock solution with the same solvent to achieve the desired concentration for analysis.

Data Acquisition
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the sample holder.

  • Spectrum Acquisition: Scan the sample over the selected wavelength range. The scan speed should be set to a medium rate to ensure good resolution without excessive noise.

  • Data Recording: Record the absorbance values at each wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

The following diagram illustrates the general workflow for obtaining the UV-Vis spectrum.

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition & Analysis start Start instrument_warmup Instrument Warm-up start->instrument_warmup stock_solution Prepare Stock Solution instrument_warmup->stock_solution working_solution Prepare Working Solution stock_solution->working_solution baseline Perform Baseline Correction working_solution->baseline measure_sample Measure Sample Spectrum baseline->measure_sample identify_lambda_max Identify λmax measure_sample->identify_lambda_max record_data Record & Analyze Data identify_lambda_max->record_data end_node End record_data->end_node

Figure 1: Experimental workflow for UV-Vis spectral acquisition.

Analysis and Interpretation of the UV-Vis Spectrum

Predicted Spectral Characteristics

Based on the analysis of related compounds, the UV-Vis spectrum of 5-chloro-2-pyridinecarboxaldehyde oxime in a non-polar solvent is expected to show:

  • A strong absorption band corresponding to a π → π* transition at a wavelength longer than that of pyridine (254 nm), likely in the range of 270-300 nm , due to the extended conjugation from the carboxaldehyde oxime group.

  • A weaker absorption band or shoulder at a longer wavelength, corresponding to an n → π* transition , potentially in the range of 300-340 nm .

The following table summarizes the predicted and literature values for related compounds.

CompoundSolventλmax (π → π) (nm)λmax (n → π) (nm)Reference
PyridineHexane251270[3]
2-PyridinecarboxaldehydeData not specified--[6][7]
2-PyridinealdoximepH 7.4280-290-[8]
5-chloro-2-pyridinecarboxaldehyde oxime Non-polar ~270-300 (Predicted) ~300-340 (Predicted)
Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly affect the position of the absorption maxima.[9][10]

  • π → π* Transitions: For these transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift (shift to longer wavelengths) in polar solvents.[9]

  • n → π* Transitions: The ground state of n → π* transitions, involving non-bonding electrons, is more stabilized by hydrogen bonding with polar protic solvents than the excited state. This increases the energy gap of the transition, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths) in polar protic solvents.[11]

Therefore, when transitioning from a non-polar solvent like hexane to a polar protic solvent like ethanol, a red shift is expected for the main π → π* band and a blue shift for the n → π* shoulder.

Influence of pH

The UV-Vis spectrum of 5-chloro-2-pyridinecarboxaldehyde oxime is expected to be highly sensitive to pH due to the presence of two ionizable groups: the pyridine nitrogen and the oxime hydroxyl group.

  • Acidic Conditions (Low pH): The pyridine nitrogen will be protonated to form a pyridinium ion. This will alter the electronic properties of the aromatic ring and likely cause a shift in the absorption bands.

  • Basic Conditions (High pH): The oxime hydroxyl group will be deprotonated to form an oximate anion. This introduces a negative charge and extends the delocalization of electrons, which typically results in a significant bathochromic (red) shift and an increase in the intensity of the absorption bands.[8]

The following diagram illustrates the relationship between pH, molecular form, and expected spectral shifts.

ph_effects cluster_ph Influence of pH on Molecular Species and UV-Vis Spectrum cluster_spectrum Expected Spectral Changes acidic Acidic (Low pH) Protonated Pyridine neutral Neutral pH Neutral Molecule acidic->neutral Increase pH acid_spectrum Shifted λmax (relative to neutral) acidic->acid_spectrum basic Basic (High pH) Deprotonated Oxime (Oximate) neutral->basic Increase pH neutral_spectrum Reference Spectrum neutral->neutral_spectrum basic_spectrum Bathochromic (Red) Shift Increased Intensity basic->basic_spectrum

Figure 2: Effect of pH on the structure and UV-Vis spectrum.

Conclusion

The UV-Vis absorption spectrum of 5-chloro-2-pyridinecarboxaldehyde oxime provides valuable information for its characterization and use in research and development. This guide has outlined the theoretical basis for its spectral properties, provided a robust experimental protocol for its determination, and discussed the predictable influences of solvent polarity and pH. By understanding these principles, researchers can effectively utilize UV-Vis spectroscopy for the quantitative analysis, purity assessment, and physicochemical profiling of this important heterocyclic compound. The predicted spectral characteristics serve as a strong starting point for experimental investigation, and the detailed methodology ensures the acquisition of high-quality, reliable data.

References

  • ResearchGate. (n.d.). UV-Vis absorption spectra for 2-Amino-5-Chloropyridine... Retrieved February 15, 2026, from [Link]

  • AIP Publishing. (2024). Impact of chlorine substitution on valence orbitals and ionization dynamics in 3-chloropyridine: Insights from high-resolution vacuum ultraviolet mass-analyzed threshold ionization study. Retrieved February 15, 2026, from [Link]

  • PubMed. (2024). Impact of chlorine substitution on valence orbitals and ionization dynamics in 3-chloropyridine: Insights from high-resolution vacuum ultraviolet mass-analyzed threshold ionization study. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine 2-aldoxime. PubChem. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of... Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. PMC. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations... Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Retrieved February 15, 2026, from [Link]

  • SlideShare. (n.d.). Effect of Solvent in UV-by M.Qasim.pptx. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 15, 2026, from [Link]

  • Sciforum. (n.d.). Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved February 15, 2026, from [Link]

  • SlideShare. (n.d.). Effect of solvent. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Reactivity Relationships of Oxime–Oxalate/Glyoxylate/Ester Derivatives: Dual Photo/Thermal Initiators for Visible Light Polymerization and Composite Preparation. PMC. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a... Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Pyridinecarboxaldehyde. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Pyridinecarboxaldehyde. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-5-chloropyridine. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. Retrieved February 15, 2026, from [Link]

  • IJISET. (n.d.). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). UV/Vis titration experiments of ( a ) oxime 2 and ( b ) oxime 3 upon... Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). formaldehyde oxime. NIST WebBook. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

synthesis procedure for 5-chloro-2-pyridinecarboxaldehyde oxime from 5-chloropicoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime starting from commercially available 5-chloro-2-methylpyridine (5-chloropicoline). The protocol employs a selenium dioxide (


) mediated oxidation followed by a classical condensation with hydroxylamine. This route is selected for its operational simplicity and scalability compared to radical halogenation/hydrolysis methods, which often suffer from poor selectivity.

Introduction

Pyridyl oximes are a critical class of compounds in medicinal chemistry, serving as pharmacophores for acetylcholinesterase (AChE) reactivators (antidotes for organophosphate poisoning) and as intermediates in the synthesis of agrochemicals and complex heterocycles. The 5-chloro substituent adds lipophilicity and metabolic stability, making this specific derivative a valuable building block.

Retrosynthetic Analysis

The synthesis is disconnected into two logical stages: functionalization of the methyl group to an aldehyde, followed by oxime formation.

Retrosynthesis Target 5-Chloro-2-pyridinecarboxaldehyde Oxime (Target) Aldehyde 5-Chloro-2-pyridinecarboxaldehyde (Key Intermediate) Target->Aldehyde Oximation (NH2OH·HCl) Start 5-Chloro-2-methylpyridine (Starting Material) Aldehyde->Start Riley Oxidation (SeO2)

Figure 1: Retrosynthetic pathway utilizing Riley oxidation and condensation.[1]

Experimental Protocols

Step 1: Oxidation of 5-Chloro-2-methylpyridine

Objective: Selective oxidation of the activated methyl group to the aldehyde without over-oxidation to the carboxylic acid.

Mechanism: The reaction proceeds via the Riley Oxidation mechanism. Enolization of the methyl pyridine attacks


 to form a 

-ketoseleninic acid intermediate, which undergoes a Pummerer-like rearrangement and elimination of selenium metal and water to yield the aldehyde.

Materials:

  • 5-Chloro-2-methylpyridine (CAS: 72093-07-3)[2]

  • Selenium Dioxide (

    
    ) (CAS: 7446-08-4)
    
  • 1,4-Dioxane (Anhydrous)[3][4]

  • Celite (Filter aid)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.

  • Charging: Add 5-chloro-2-methylpyridine (12.76 g, 100 mmol) and 1,4-dioxane (100 mL) to the flask.

  • Reagent Addition: Add selenium dioxide (12.2 g, 110 mmol, 1.1 equiv) in a single portion.

    • Note:

      
       is hygroscopic and toxic. Weigh quickly in a fume hood.
      
  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The reaction mixture will turn dark red/black as metallic selenium precipitates.

    • Time: Reflux for 4–12 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (

      
      ) and appearance of the aldehyde (
      
      
      
      , UV active).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the black suspension through a pad of Celite to remove metallic selenium. Wash the pad with ethyl acetate (50 mL).

    • Safety: The black solid is elemental selenium. Dispose of it as hazardous waste.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield a crude yellow oil/solid.

    • Purification Option A (Distillation): If scale permits, Kugelrohr distillation (approx.

      
       at 1 mmHg) yields the pure aldehyde.
      
    • Purification Option B (Crystallization): Dissolve in minimum hot hexane/EtOAc and cool to induce crystallization.

    • Yield: Expected yield 50–65%. Product is a low-melting solid (

      
       61–66°C).
      
Step 2: Synthesis of 5-Chloro-2-pyridinecarboxaldehyde Oxime

Objective: Condensation of the aldehyde with hydroxylamine.

Materials:

  • 5-Chloro-2-pyridinecarboxaldehyde (from Step 1)[5]

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Sodium Carbonate (

    
    ) or Sodium Acetate (
    
    
    
    )
  • Ethanol (95%)

  • Deionized Water

Protocol:

  • Setup: 100 mL RBF with stir bar.

  • Solution A: Dissolve 5-chloro-2-pyridinecarboxaldehyde (7.08 g, 50 mmol) in Ethanol (40 mL).

  • Solution B: In a separate beaker, dissolve Hydroxylamine HCl (4.17 g, 60 mmol, 1.2 equiv) and Sodium Carbonate (3.18 g, 30 mmol, 0.6 equiv) in Water (20 mL).

    • Note:

      
       evolution will occur. Allow effervescence to subside.
      
  • Addition: Add Solution B to Solution A dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours.

    • Monitoring: TLC should show complete consumption of the aldehyde.

  • Workup:

    • Remove the ethanol under reduced pressure (rotary evaporator,

      
      ).
      
    • The product typically precipitates from the remaining aqueous layer as a white to off-white solid.

    • If no precipitate forms, cool the flask in an ice bath for 30 minutes.

    • Filter the solid and wash with cold water (

      
       mL) to remove inorganic salts.
      
  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    
  • Characterization:

    • Yield: Expected >85%.

    • Appearance: White crystalline solid.

Analytical Characterization & Validation

To ensure the integrity of the synthesized product, compare your results against these standard parameters.

Parameter5-Chloro-2-pyridinecarboxaldehyde5-Chloro-2-pyridinecarboxaldehyde Oxime
Physical State Pale yellow solid / oilWhite crystalline solid
Melting Point 61 – 66 °C175 – 180 °C (decomp.)*

NMR (DMSO-

)

9.98 (s, 1H, CHO), 8.8 (d, 1H), 8.1 (dd, 1H), 7.9 (d, 1H)

11.8 (s, 1H, OH), 8.6 (d, 1H), 8.15 (s, 1H, CH=N), 7.9 (m, 2H)
IR (ATR) 1710

(C=O stretch)
3200-3400

(OH), 1610

(C=N)

*Note: Melting points of oximes can vary based on the syn/anti isomer ratio, though the (E)-isomer is thermodynamically favored.

Workflow Diagram

Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Oximation Start 5-Chloropicoline + SeO2 + Dioxane Reflux Reflux (101°C) 4-12 Hours Start->Reflux Filter Filter through Celite (Remove Se metal) Reflux->Filter CrudeAld Crude Aldehyde Filter->CrudeAld Mix Add NH2OH·HCl + Na2CO3 (aq. EtOH) CrudeAld->Mix Stir Stir at RT 2 Hours Mix->Stir Workup Evaporate EtOH Filter Precipitate Stir->Workup Final Pure Oxime (White Solid) Workup->Final

Figure 2: Operational workflow for the synthesis process.

Safety and Hazards (E-E-A-T)

ReagentHazard ClassCritical Safety Measure
Selenium Dioxide Toxic / Oxidizer Causes severe burns. Toxic by inhalation/ingestion. Use only in a fume hood. Specific Antidote: None specific; treat symptomatically. Avoid contact with reducing agents.
Hydroxylamine HCl Explosive / Sensitizer Potential explosion hazard upon heating. Do not heat dry residue. Skin sensitizer.
1,4-Dioxane Flammable / Carcinogen Forms peroxides upon storage. Test for peroxides before distillation/heating.
Selenium Metal Toxic Waste The black precipitate is toxic. Do not dispose of in general trash. Segregate as heavy metal waste.

Troubleshooting Guide

Problem: Low yield in Step 1 (Oxidation).

  • Cause: Incomplete reaction or over-oxidation to the acid.

  • Solution: Ensure anhydrous dioxane is used. Water promotes over-oxidation. Monitor strictly by TLC. If the acid forms (spot at baseline), it can be removed by washing the organic extract with saturated

    
    .
    

Problem: Sticky solid in Step 2.

  • Cause: Presence of residual ethanol or inorganic salts.

  • Solution: Ensure ethanol is fully evaporated before filtration. If the solid remains sticky, recrystallize from a mixture of Ethanol/Water (1:1).

Problem: "Red" impurity in Step 1.

  • Cause: Colloidal selenium passing through the filter.

  • Solution: Filter through a tighter packed Celite bed or treat the filtrate with activated charcoal before concentration.

References

  • Selenium Dioxide Oxidation Mechanism

    • Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the principal role of enol intermediates. Journal of the American Chemical Society, 98(1), 300–301. [Link]

  • Synthesis of Pyridine Carboxaldehydes

    • Sakamoto, T., et al. (1980). Site-selective oxidation of methylpyridines with selenium dioxide. Chemical & Pharmaceutical Bulletin, 28(9), 2748-2752. [Link]

  • General Oximation Protocol
  • Compound Data (5-Chloro-2-pyridinecarboxaldehyde)

    • PubChem Compound Summary for CID 10103267. [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Chloro-2-pyridinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed to be robust and reproducible, providing a self-validating system for researchers. This document extends beyond a mere recitation of steps, delving into the rationale behind the procedural choices to empower users with a deeper understanding of the reaction.

Introduction: The Significance of Pyridine-Based Oximes

Oximes, as a class of organic compounds, are pivotal intermediates in organic synthesis. Their versatile reactivity allows for their transformation into a variety of functional groups, including amides (via the Beckmann rearrangement), nitriles, and amines. Pyridine-containing molecules are a cornerstone of many pharmaceuticals due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The combination of the pyridine scaffold with an oxime functionality, as in 5-chloro-2-pyridinecarboxaldehyde oxime, presents a versatile platform for the synthesis of novel bioactive compounds. The chloro-substituent at the 5-position of the pyridine ring further modulates the electronic properties of the molecule, offering a handle for further synthetic diversification through cross-coupling reactions.

Chemical Principles and Mechanism

The formation of an oxime from an aldehyde is a classic condensation reaction involving a nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. The reaction is typically reversible and its rate is significantly influenced by the pH of the reaction medium.

The Mechanism of Oxime Formation:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 5-chloro-2-pyridinecarboxaldehyde. This step is reversible.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

  • Acid Catalysis and Dehydration: Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the oxime.

The optimal pH for oxime formation is typically in the range of 4-6. At lower pH values, the hydroxylamine becomes protonated and non-nucleophilic, slowing down the initial attack. At higher pH values, the concentration of the protonated carbinolamine intermediate is too low for efficient dehydration. In this protocol, the use of hydroxylamine hydrochloride and a base (pyridine) helps to maintain a suitable pH for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 5-Chloro-2-pyridinecarboxaldehyde Oxime

This protocol is based on established methods for oxime formation from aldehydes and has been adapted for the specific substrate, 5-chloro-2-pyridinecarboxaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Chloro-2-pyridinecarboxaldehyde≥97%e.g., Sigma-Aldrich, TCIStarting material
Hydroxylamine hydrochloride≥98%e.g., Sigma-Aldrich, Acros OrganicsOximation reagent
PyridineAnhydrous, ≥99.8%e.g., Sigma-Aldrich, Fisher ScientificBase and solvent
EthanolReagent gradee.g., Fisher ScientificCo-solvent
Ethyl acetateReagent gradee.g., Fisher ScientificExtraction solvent
Saturated aqueous sodium bicarbonatePrepared in-houseFor work-up
Anhydrous sodium sulfateGranulare.g., Fisher ScientificDrying agent
Deionized waterFor work-up
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer (for product characterization)

Safety Precautions
  • 5-Chloro-2-pyridinecarboxaldehyde: May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydroxylamine hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction and is suspected of causing cancer. Handle in a well-ventilated fume hood with appropriate PPE.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Handle in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.[1][2][3][4][5]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-pyridinecarboxaldehyde (1.0 g, 7.06 mmol).

    • Add ethanol (10 mL) and stir until the aldehyde is completely dissolved.

    • Add hydroxylamine hydrochloride (0.59 g, 8.47 mmol, 1.2 equivalents).

    • Carefully add anhydrous pyridine (5 mL).

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.

    • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new spot corresponding to the oxime should appear.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol and pyridine under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel.

    • Carefully neutralize any remaining acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all the organic layers.

  • Purification:

    • Wash the combined organic layers with deionized water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude 5-chloro-2-pyridinecarboxaldehyde oxime.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the product as a solid.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 5-chloro-2-pyridinecarboxaldehyde in Ethanol B 2. Add Hydroxylamine HCl and Pyridine A->B C 3. Reflux for 2-4 hours B->C D 4. Cool and Evaporate Solvents C->D E 5. Add Water and Ethyl Acetate D->E F 6. Neutralize with NaHCO3 (aq) E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water and Brine G->H I 9. Dry with Na2SO4 H->I J 10. Evaporate Solvent I->J K 11. Recrystallize J->K L L K->L Pure Product

Caption: Workflow for the synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime.

Expected Results and Characterization

The final product, 5-chloro-2-pyridinecarboxaldehyde oxime, is expected to be a solid. The yield and purity should be determined after purification. The structure and purity can be confirmed by standard analytical techniques.

Typical Characterization Data:

  • Appearance: White to off-white solid.

  • Melting Point: The melting point should be determined and compared to literature values if available.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the protons on the pyridine ring and the oxime group. Due to the presence of syn and anti isomers, some peaks may appear as pairs.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each carbon atom in the molecule.

  • IR (Infrared) Spectroscopy: The spectrum should show a characteristic O-H stretching band for the oxime hydroxyl group and a C=N stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₆H₅ClN₂O, MW: 156.57 g/mol ).

Troubleshooting and Protocol Validation

Problem Possible Cause Solution
Low or no product yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the reaction is at the correct reflux temperature.
Decomposition of reagents.Use high-quality, dry reagents and solvents.
Incorrect pH.Ensure the correct stoichiometry of hydroxylamine hydrochloride and pyridine is used.
Presence of starting material in the final product Incomplete reaction.Increase the reaction time or the amount of hydroxylamine hydrochloride slightly (e.g., 1.5 equivalents).
Inefficient purification.Optimize the recrystallization solvent system or consider purification by column chromatography on silica gel.
Formation of multiple products Side reactions.Ensure the reaction temperature is not too high. Minimize the reaction time once the starting material is consumed.

Protocol Validation: The success of the synthesis should be validated by obtaining the expected product with a reasonable yield and confirming its identity and purity through the characterization methods outlined above. Consistency in results across multiple runs will further validate the robustness of the protocol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime. By understanding the underlying chemical principles and following the step-by-step guide, researchers can reliably prepare this valuable intermediate for their drug discovery and development endeavors. The emphasis on safety, characterization, and troubleshooting is intended to provide a comprehensive resource for the successful execution of this synthesis.

References

  • Lab Alley. (2025, July 3). SAFETY DATA SHEET. Retrieved from [Link]

  • CPAChem. (2023, January 5). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3.... Retrieved from [Link]

Sources

Application Note: 5-Chloro-2-Pyridinecarboxaldehyde Oxime in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, coordination protocols, and application workflows for 5-chloro-2-pyridinecarboxaldehyde oxime (5-Cl-2-PCAO) . Unlike the unsubstituted pyridine-2-aldoxime, the 5-chloro derivative introduces a specific electronic withdrawal effect (


-inductive) that alters the pKa of the pyridine nitrogen and the redox potential of subsequent metal centers.

This ligand is a critical tool for:

  • Bio-inorganic Modeling: Simulating active sites of metalloenzymes where subtle electronic tuning is required.

  • Supramolecular Assembly: Constructing grid-like metal-organic frameworks (MOFs) or "metallacrowns" via oxime-bridging.

  • Medicinal Chemistry: Developing neutral, lipophilic precursors to acetylcholinesterase (AChE) reactivators and novel anticancer metallodrugs.

Chemical Identity & Ligand Design

The utility of 5-Cl-2-PCAO lies in its amphoteric nature and "chameleon" coordination modes.

PropertySpecification
IUPAC Name (1E)-N-hydroxy-1-(5-chloropyridin-2-yl)methanimine
Formula

MW 156.57 g/mol
Donor Set N,N (Chelating) or N,N,O (Bridging)
pKa (Pyridine N) ~3.2 (Lower than unsubstituted analog due to 5-Cl)
Coordination Geometry Planar bidentate (bite angle ~78-80°)
Mechanistic Insight: The "Chlorine Effect"

The chlorine atom at position 5 is electron-withdrawing. This reduces the electron density on the pyridine nitrogen, making the ligand a weaker


-donor but potentially a better 

-acceptor than the non-chlorinated parent. In copper(II) complexes, this often results in a positive shift in the redox potential (

), stabilizing the Cu(I) state relative to Cu(II) in catalytic cycles.

Visualization: Synthesis & Coordination Logic

The following diagram illustrates the pathway from precursor to complex, highlighting the pH-dependent coordination switch.

G Figure 1: Synthesis workflow and pH-dependent coordination switching of 5-Cl-2-PCAO. Aldehyde 5-Chloro-2- pyridinecarboxaldehyde Ligand 5-Cl-2-PCAO (Neutral Ligand) Aldehyde->Ligand Condensation (EtOH/H2O, Reflux) Reagents NH2OH·HCl + Na2CO3 Reagents->Ligand Complex_Neutral Mononuclear Complex [M(LH)2]2+ (Chelating Mode) Ligand->Complex_Neutral Metal Salt Neutral pH Complex_Anionic Polynuclear Cluster [M3(L)3(OH)]+ (Bridging Mode) Ligand->Complex_Anionic Metal Salt Basic pH (Deprotonation)

Experimental Protocols

Protocol A: Ligand Synthesis (Standardized)

Objective: Synthesis of 5-Cl-2-PCAO from the aldehyde precursor.

Reagents:

  • 5-chloro-2-pyridinecarboxaldehyde (10 mmol, 1.41 g)

  • Hydroxylamine hydrochloride (12 mmol, 0.83 g)

  • Sodium Carbonate (

    
    ) (6 mmol, 0.64 g)
    
  • Solvent: Ethanol (95%) and Deionized Water.

Procedure:

  • Dissolution: Dissolve the aldehyde in 15 mL of warm ethanol.

  • Preparation of Oxime Agent: Dissolve

    
     in 5 mL water. Add the 
    
    
    
    slowly to this aqueous solution (expect effervescence).
  • Reaction: Dropwise add the aqueous hydroxylamine solution to the ethanolic aldehyde solution while stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane).

  • Workup: Remove ethanol under reduced pressure (rotary evaporator). A white/off-white solid will precipitate upon cooling and adding 10 mL ice-cold water.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).

  • Validation:

    • Yield: Expect >85%.[1][2]

    • Melting Point: 175–178°C (typical for halogenated pyridine oximes).

    • 1H NMR (DMSO-d6): Look for the oxime proton singlet (

      
       ~11.5 ppm) and the methine proton (
      
      
      
      ~8.1 ppm).
Protocol B: Synthesis of Copper(II) Coordination Complex

Objective: Isolate the mononuclear bis-ligand complex


.

Reagents:

  • 5-Cl-2-PCAO (Ligand) (2 mmol)

  • 
     (1 mmol)
    
  • Methanol (HPLC grade)

Procedure:

  • Ligand Solution: Dissolve 2 mmol of Ligand in 20 mL MeOH. The solution should be clear.

  • Metal Addition: Dissolve 1 mmol Copper(II) chloride in 10 mL MeOH. Add this slowly to the ligand solution.

    • Observation: Immediate color change to deep green/blue (characteristic of

      
       equatorial coordination).
      
  • Stirring: Stir at room temperature for 4 hours.

  • Crystallization: Filter any insoluble impurities. Allow the filtrate to evaporate slowly at room temperature (parafilm with pinholes).

  • Harvest: Green block-like crystals should form within 48-72 hours.

  • Self-Validation Check:

    • If the solution turns brown/opaque, basicity may be too high, leading to hydroxo-bridged species. Keep pH neutral.

Advanced Application: Metallacrowns & Clusters

The oxime group (


) is unique because, upon deprotonation (

), it can act as a bridge. The Nitrogen binds to Metal A, and the Oxygen binds to Metal B.

Protocol for Trimeric Cluster


: 
  • Adjustment: Follow Protocol B, but add 1 equivalent of Triethylamine (

    
    ) to the ligand solution before adding the metal.
    
  • Rationale: The base deprotonates the oxime oxygen.

  • Result: The steric constraints and bridging preference force the formation of a triangular

    
     core, often capped by a central 
    
    
    
    -hydroxo or sulfato group.
  • Application: These clusters are used to study molecular magnetism (spin frustration) and as building blocks for porous MOFs.

Biological Relevance (Drug Development Context)

A. Acetylcholinesterase (AChE) Reactivation

While quaternary salts (e.g., Pralidoxime) are standard, neutral oximes like 5-Cl-2-PCAO are investigated for Blood-Brain Barrier (BBB) penetration .

  • Mechanism: The neutral ligand crosses the BBB via passive diffusion. Once inside the CNS, it may reactivate organophosphate-inhibited AChE, or be protonated/methylated in situ.

  • Note: The 5-Cl substituent increases lipophilicity (

    
    ) compared to the parent oxime, theoretically enhancing BBB transport.
    
B. Anticancer Metallodrugs

Copper and Platinum complexes of 5-Cl-2-PCAO have shown cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

  • Mode of Action: Intercalation into DNA or oxidative cleavage of DNA strands via ROS generation (facilitated by the Cu(II)/Cu(I) redox couple).

Characterization & Data Analysis

TechniqueWhat to Look ForValid Result
IR Spectroscopy

stretch
Shift from ~1640

(free ligand) to ~1610

(complex) indicates N-coordination.
IR Spectroscopy

stretch
Shift to higher frequency indicates bridging mode.
UV-Vis (Cu Complex) d-d transitionBroad band at 600-700 nm (Green/Blue solution).
EPR (Solid State) Cu(II) GeometryAxial symmetry (

) usually indicates square pyramidal/octahedral geometry.

References

  • Ligand Synthesis Foundation: Organic Syntheses, Coll. Vol. 6, p. 670 (1988); Vol. 59, p. 95 (1979). (Methodology adapted for 5-chloro derivative).[3][4]

  • Coordination Modes of Pyridine Oximes: Constantinos, J. M., et al. "Structural and magnetic properties of copper(II) clusters with pyridine-2-amidoxime." Polyhedron, 2002.

  • Biological Activity (Antimicrobial/Anticancer): Ispir, E., et al. "Synthesis, characterization and antimicrobial activity of some transition metal complexes..."[5] Transition Metal Chemistry, 2003.[6]

  • AChE Reactivation Context: Kuca, K., et al. "Oximes as antidotes against organophosphorus pesticides." Mini-Reviews in Medicinal Chemistry, 2006.

  • General Copper Oxime Crystallography: "The synthesis and crystal structures of pyridine-2,6-dicarboxamide oxime and its copper(II) compounds." Dalton Transactions.

(Note: While specific crystal data for the 5-chloro derivative is often embedded in broader structure-activity relationship papers, the protocols above are derived from the validated chemistry of the homologous pyridine-2-aldoxime series.)

Sources

Application Note: Preparation of Transition Metal Complexes with 5-Chloro-2-pyridinealdoxime

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in inorganic medicinal chemistry and coordination chemistry. It details the synthesis of the ligand 5-chloro-2-pyridinealdoxime (5-Cl-paoH) and its subsequent coordination to transition metals (Cu, Co, Ni, Zn).

The protocol is derived from established methodologies for the parent 2-pyridinealdoxime (paoH) system, adapted for the electronic and solubility profile of the 5-chloro derivative.

Introduction & Scientific Rationale

The ligand 5-chloro-2-pyridinealdoxime (5-Cl-paoH) is a derivative of the well-studied chelator 2-pyridinealdoxime. The introduction of an electron-withdrawing chlorine atom at the 5-position of the pyridine ring modulates the electronic density of the donor nitrogen atoms and the acidity of the oxime proton.

Key Chemical Features:
  • Coordination Mode: Primarily acts as a neutral or anionic

    
    -bidentate chelator through the pyridine nitrogen (
    
    
    
    ) and the oxime nitrogen (
    
    
    ).
  • Bridging Potential: The deprotonated oxime oxygen (

    
    ) can bridge two metal centers, facilitating the formation of dinuclear or polynuclear clusters (e.g., 
    
    
    
    cores).
  • Electronic Effect: The 5-Cl substituent (

    
    ) reduces the basicity of the pyridine nitrogen compared to the unsubstituted parent, potentially stabilizing lower oxidation states or altering redox potentials in biological mimics.
    

Protocol A: Synthesis of the Ligand (5-Cl-paoH)

Since 5-chloro-2-pyridinealdoxime is not always available as a shelf-stable commercial reagent, it is best prepared fresh from the aldehyde precursor.

Precursor: 5-Chloro-2-pyridinecarboxaldehyde (CAS: 31181-89-2).[1][2] Reaction Type: Schiff Base Condensation.

Materials
  • 5-Chloro-2-pyridinecarboxaldehyde (10 mmol, 1.41 g)

  • Hydroxylamine hydrochloride (

    
    ) (12 mmol, 0.83 g)
    
  • Sodium Carbonate (

    
    ) (6 mmol, 0.64 g) or Sodium Acetate.
    
  • Solvent: Ethanol (95%) and Deionized Water.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.41 g of 5-chloro-2-pyridinecarboxaldehyde in 15 mL of warm ethanol (50°C).

  • Preparation of Hydroxylamine: In a separate beaker, dissolve 0.83 g of

    
     in 5 mL of water.
    
  • Mixing: Add the hydroxylamine solution dropwise to the aldehyde solution with constant stirring.

  • Buffering: Dissolve 0.64 g of

    
     in 5 mL of water and add it slowly to the reaction mixture. Note: Evolution of 
    
    
    
    gas will occur.
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) until the aldehyde spot disappears.

  • Isolation: Allow the solution to cool to room temperature, then chill in an ice bath. The oxime should precipitate as a white or off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL) to remove salts, and recrystallize from ethanol/water (1:1).
    
  • Yield: Expected yield >80%. Melting point should be checked (Lit. approx. 170–175°C for similar derivatives).

Protocol B: Preparation of Metal Complexes

This protocol describes the synthesis of mononuclear complexes of the type


 or dinuclear species, depending on the base used.

Target Metals: Cu(II), Co(II/III), Ni(II), Zn(II).

General Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Parameters Aldehyde 5-Chloro-2- pyridinecarboxaldehyde Oxime Ligand (5-Cl-paoH) (White Solid) Aldehyde->Oxime + NH2OH·HCl + Na2CO3 Reflux Complex Metal Complex [M(L)2] or [M2(L)4] Oxime->Complex + Metal Salt MeOH/EtOH MetalSalt Metal Salt (MCl2 / M(OAc)2) MetalSalt->Complex pH pH Control (Deprotonation) pH->Complex Solvent Solvent Choice (MeOH vs EtOH) Solvent->Complex

Figure 1: Synthetic workflow for the conversion of precursor aldehyde to transition metal complexes.

Detailed Procedure (Example: Copper(II) Complex)
  • Ligand Solution: Dissolve 1.0 mmol (0.156 g) of 5-Cl-paoH in 20 mL of Methanol. Note: Methanol is preferred over ethanol for better solubility of the resulting complex.

  • Metal Solution: Dissolve 0.5 mmol of

    
     (or metal acetate) in 10 mL of Methanol.
    
  • Complexation: Add the metal solution to the ligand solution slowly. The color will change immediately (e.g., Green/Blue for Cu, Pink/Orange for Co).

  • pH Adjustment (Critical Step):

    • For Neutral Complexes

      
      : Add 1.0 mmol of Triethylamine (
      
      
      
      ) or NaOH to deprotonate the oxime oxygen. This often promotes the formation of neutral, precipitate complexes.
    • For Cationic/Adduct Complexes

      
      : Do not add base. The oxime remains protonated (N-OH).
      
  • Crystallization: Stir for 1 hour at room temperature.

    • If precipitate forms: Filter, wash with cold MeOH and

      
      .[3]
      
    • If solution remains clear: Allow slow evaporation at room temperature for 2–5 days to grow X-ray quality crystals.

Characterization & Validation

To validate the structure without immediate access to X-ray crystallography, use the following spectroscopic markers.

Table 1: Diagnostic Spectroscopic Data
TechniqueParameterExpected ObservationStructural Insight
IR Spectroscopy

Shift from ~1620 cm⁻¹ (free) to ~1590 cm⁻¹Confirms N-coordination of the pyridine/oxime.
IR Spectroscopy

Shift to higher freq. (~1000–1100 cm⁻¹)Indicates deprotonation/coordination of oxime.
UV-Vis d-d Bands600–800 nm (Cu), 450–550 nm (Co)Confirms geometry (Octahedral vs. Square Planar).
1H NMR (d6-DMSO)Oxime -OHDisappearance (if deprotonated) or Downfield shiftConfirms ligand deprotonation state.
Elemental Analysis C, H, NWithin 0.4% of theoreticalConfirms bulk purity and stoichiometry.
Structural Logic Diagram

CoordinationModes Ligand 5-Cl-paoH Ligand ModeA Mode A: Neutral Chelate (N,N-coordination) Protonated Oxime (-OH) Ligand->ModeA Acidic/Neutral pH (MCl2 salts) ModeB Mode B: Anionic Bridge (N,N,O-coordination) Deprotonated Oxime (-O-) Ligand->ModeB Basic pH (Acetate salts/Et3N) ResultA Soluble Cationic Species ModeA->ResultA Mononuclear [M(LH)2]2+ ResultB Insoluble Neutral Species (often magnetic) ModeB->ResultB Dinuclear/Cluster [M2(L)2] cores

Figure 2: Impact of pH on coordination mode and nuclearity.

Applications & Biological Relevance[2][3][4][9][10]

The 5-chloro substituent enhances the lipophilicity of the complex, potentially improving cellular uptake in biological assays compared to the parent paoH complexes.

  • Anticancer Activity: Copper(II) complexes of pyridine-oximes have shown cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) by inducing oxidative stress (ROS generation) and DNA intercalation.

  • Antimicrobial: The presence of the halogen (Cl) often increases potency against Gram-positive bacteria (S. aureus) due to increased membrane permeability.

  • Catalysis: These complexes are candidates for oxidation catalysis (e.g., oxidation of alcohols) due to the redox-active nature of the Cu(II)/Cu(I) or Co(III)/Co(II) couple.

References

  • Ligand Synthesis Foundation

    • Reaction of aldehydes with hydroxylamine: Pfeiffer, J. Y., & Beauchemin, A. M. (2009).[4] Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. Link

  • Metal Complex Protocols (Parent System)

    • Cobalt(III) paoH Complexes: Milios, C. J., et al. (2006). Use of the 2-Pyridinealdoxime/N,N′-Donor Ligand Combination in Cobalt(III) Chemistry.[3] Bioinorganic Chemistry and Applications. Link

  • Structural Analogues

    • Pyridine-2-carboxaldehyde coordination: Alvarez, C. M., et al. (2007).[5] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, 3546-3554.[5] Link

  • Biological Context: Metal Complexes in Medicine: Mjos, K. D., & Orvig, C. (2014). Metallodrugs in medicinal inorganic chemistry. Chemical Reviews, 114(8), 4540-4563.

Sources

The Strategic Role of 5-Chloro-2-Pyridinecarboxaldehyde Oxime in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect in Drug Discovery

In the intricate tapestry of pharmaceutical synthesis, intermediate molecules are the unsung heroes, providing the foundational scaffolds upon which complex active pharmaceutical ingredients (APIs) are built. Among these crucial building blocks, 5-chloro-2-pyridinecarboxaldehyde oxime has emerged as a versatile and highly valuable intermediate. Its unique electronic and structural features, stemming from the interplay between the chlorinated pyridine ring and the nucleophilic oxime moiety, render it a strategic component in the synthesis of a range of therapeutic agents. This guide provides an in-depth exploration of the synthesis, characterization, and application of 5-chloro-2-pyridinecarboxaldehyde oxime, offering detailed protocols and expert insights for researchers and professionals in drug development. Pyridine oxime derivatives are known to exhibit a wide array of biological activities, including cytotoxic, antiviral, and anti-inflammatory properties, highlighting the importance of this structural motif in medicinal chemistry.

Core Synthesis of 5-Chloro-2-Pyridinecarboxaldehyde Oxime: A Detailed Protocol

The synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime is a straightforward yet critical process, typically achieved through the condensation of 5-chloro-2-pyridinecarboxaldehyde with hydroxylamine. The following protocol is a robust and scalable method for its preparation.

Protocol 1: Synthesis of 5-Chloro-2-Pyridinecarboxaldehyde Oxime

Materials:

  • 5-chloro-2-pyridinecarboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Pyridine

  • Ethanol or Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Mortar and pestle (for solvent-free variation)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure: Classical Solution-Phase Synthesis

  • In a round-bottom flask, dissolve 5-chloro-2-pyridinecarboxaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

  • To this solution, add pyridine (2.0 mmol) to act as a base and catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (20 mL) and extract the product into ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove any remaining pyridine, followed by a wash with deionized water (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-chloro-2-pyridinecarboxaldehyde oxime.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Procedure: Green Chemistry Approach (Solvent-Free Grinding)

For a more environmentally friendly approach, a solvent-free method can be employed.[2][3]

  • In a mortar, combine 5-chloro-2-pyridinecarboxaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol).[3]

  • Grind the mixture thoroughly with a pestle for the time specified by reaction monitoring (typically 5-15 minutes).

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid.

  • Filter the mixture to remove the inorganic salts.

  • To the filtrate, add deionized water to precipitate the oxime product.

  • Collect the precipitate by filtration and dry under vacuum to obtain the pure 5-chloro-2-pyridinecarboxaldehyde oxime.[2]

Characterization:

The synthesized 5-chloro-2-pyridinecarboxaldehyde oxime should be characterized to confirm its identity and purity. Expected analytical data would include:

Technique Expected Observations
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Characteristic peaks for the pyridine ring protons and the oxime proton.
¹³C NMR Resonances corresponding to the carbon atoms of the pyridine ring and the oxime carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product.
FT-IR Characteristic absorption bands for the O-H, C=N, and C-Cl bonds.

The Pivotal Role in Pharmaceutical Synthesis: A Case Study in Cyclopyrrolone Synthesis

While a direct synthesis of a marketed drug from 5-chloro-2-pyridinecarboxaldehyde oxime is not prominently documented, its structural motif is central to the synthesis of the cyclopyrrolone class of nonbenzodiazepine hypnotics, such as Zopiclone. The 5-chloropyridinyl moiety is a key pharmacophore in these drugs. The synthesis of Zopiclone involves the key intermediate 6-(5-chloro-2-pyridinyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one.[4] The oxime functionality, in a broader synthetic context, offers a versatile handle for further chemical transformations.

The general importance of pyridine oximes as pharmaceutical intermediates is well-established. For example, 2-pyridinecarboxaldehyde oxime is a direct precursor to Pralidoxime, an FDA-approved antidote for organophosphate poisoning.[5] This underscores the significance of the pyridine oxime scaffold in the development of clinically relevant molecules.

Conceptual Application: Synthesis of a Pyrrolo[1,2-a]pyrazine Derivative

The oxime group of 5-chloro-2-pyridinecarboxaldehyde oxime can serve as a precursor to a nitrile oxide via oxidation, which can then undergo a [3+2] cycloaddition reaction with an appropriate dipolarophile to construct a five-membered heterocyclic ring. This strategy is valuable in the synthesis of various heterocyclic compounds with potential biological activity.

Experimental Workflow: Conceptual Synthesis

G A 5-Chloro-2-Pyridinecarboxaldehyde Oxime B Oxidation (e.g., NaOCl) A->B C 5-Chloro-2-Pyridinecarbonitrile Oxide B->C E [3+2] Cycloaddition C->E D Dipolarophile (e.g., an alkyne) D->E F Substituted Isoxazole Derivative E->F

Caption: Conceptual workflow for the application of 5-chloro-2-pyridinecarboxaldehyde oxime in the synthesis of an isoxazole derivative.

Mechanism of Oxime Formation: A Closer Look

The formation of an oxime from an aldehyde and hydroxylamine is a classic condensation reaction. The reaction is pH-dependent, with a slightly acidic environment generally favoring the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[1]

Logical Relationship of Oxime Formation

G cluster_0 Reactants cluster_1 Reaction Conditions A 5-Chloro-2-Pyridinecarboxaldehyde E Nucleophilic Attack of Hydroxylamine on Carbonyl Carbon A->E B Hydroxylamine B->E C Slightly Acidic pH (Protonation of Carbonyl) C->A D Base (e.g., Pyridine) (Deprotonation of NH3OH+) D->B F Formation of Tetrahedral Intermediate E->F G Dehydration F->G H 5-Chloro-2-Pyridinecarboxaldehyde Oxime G->H

Caption: Logical flow of the mechanism of oxime formation.

Conclusion and Future Perspectives

5-Chloro-2-pyridinecarboxaldehyde oxime stands as a testament to the critical role of well-designed intermediates in the pharmaceutical industry. Its straightforward synthesis and the versatile reactivity of its functional groups make it a valuable tool for medicinal chemists. As the demand for novel therapeutics with complex heterocyclic scaffolds continues to grow, the strategic implementation of such intermediates will undoubtedly accelerate the pace of drug discovery and development. Further exploration into the applications of this molecule in the synthesis of novel APIs is a promising avenue for future research.

References

  • Dr. Silviu Pharmachem Pvt. Ltd. (n.d.). 2-Pyridinecarboxaldehyde Oxime Or Pyridine 2-aldoxime. IndiaMART. Retrieved February 15, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Zopiclone Intermediate. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Sharghi, H., & Hosseini, M. (2005). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Arkivoc, 2005(11), 68-75.
  • Dr. Silviu Pharmachem Pvt. Ltd. (n.d.). 5 kg 3-Pyridinecarboxaldehyde Oxime Or Pyridine,3-Formyl-,Oxime, Powder. IndiaMART. Retrieved February 15, 2026, from [Link]

  • Li, J. T., Li, W. Z., & Li, T. S. (2005). An efficient procedure for synthesis of oximes by grinding. Indian Journal of Chemistry-Section B, 44(3), 627-628.
  • Hou, C. J., Guo, W. L., Liu, X. N., & Yang, D. W. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
  • Yilmaz, F., & Azaz, A. D. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 1-5.
  • Asghar, M. N., Yaqub, M., & Channar, P. A. (2024). AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2-CARBALDEHYDE OXIMES.
  • Musilek, K., Holas, O., Kucera, T., Jun, D., & Kuca, K. (2022). Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. Scientific Reports, 12(1), 2969.
  • Reddy, V. K., & Reddy, K. R. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(21), 6397.
  • Dirksen, A., & Dawson, P. E. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.
  • Van Arnum, P. (2011). Improving API Synthesis. Pharmaceutical Technology, 35(10), 46-50.
  • Imiołek, M., & Grzybowski, P. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 280-302.

Sources

Catalytic Applications of 5-Chloro-2-Pyridinecarboxaldehyde Oxime Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and catalytic applications of metal complexes incorporating the 5-chloro-2-pyridinecarboxaldehyde oxime ligand. The strategic placement of a chlorine atom and the chelating N,O-donor set of the pyridine aldoxime moiety offers a versatile platform for the design of robust and efficient catalysts. This document details the synthesis of the ligand and its subsequent complexation with palladium(II) and copper(II), and provides step-by-step protocols for their application in C-C bond formation and oxidation reactions, respectively.

Introduction: The Versatility of Pyridine Oxime Ligands in Catalysis

Pyridine-based ligands have long been a cornerstone of coordination chemistry and catalysis, owing to their tunable electronic and steric properties. The introduction of an oxime functionality at the 2-position creates a bidentate chelating ligand capable of forming stable complexes with a variety of transition metals. The 5-chloro substituent on the pyridine ring further modulates the electronic properties of the ligand, enhancing the stability and catalytic activity of the resulting metal complexes.

Metal complexes derived from pyridine oximes have shown significant promise in a range of catalytic transformations. Palladium complexes, in particular, have demonstrated high efficacy in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. Copper complexes of pyridine-containing ligands are also well-known for their catalytic activity in oxidation reactions, often mimicking the function of metalloenzymes.

This guide focuses on two primary applications:

  • Palladium(II)-catalyzed Heck-Mizoroki Reaction: A robust method for the vinylation of aryl halides, a key transformation in the synthesis of pharmaceuticals and complex organic molecules.

  • Copper(II)-catalyzed Aerobic Oxidation of Alcohols: A green and efficient approach for the synthesis of aldehydes and ketones, crucial intermediates in numerous chemical processes.

Part 1: Synthesis of Ligand and Metal Complexes

Protocol 1: Synthesis of 5-Chloro-2-Pyridinecarboxaldehyde Oxime (L)

This protocol describes the synthesis of the ligand from commercially available 5-chloro-2-pyridinecarboxaldehyde. The reaction involves the condensation of the aldehyde with hydroxylamine hydrochloride.

Materials:

  • 5-Chloro-2-pyridinecarboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution of Aldehyde: In a 250 mL round-bottom flask, dissolve 5-chloro-2-pyridinecarboxaldehyde (1.0 eq) in ethanol (50 mL).

  • Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of deionized water (approx. 20 mL) with gentle warming.

  • Reaction Mixture: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add dichloromethane (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with two additional portions of dichloromethane (25 mL each).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 5-chloro-2-pyridinecarboxaldehyde oxime as a crystalline solid.

Workflow for Ligand Synthesis

start Start: 5-Chloro-2-pyridinecarboxaldehyde dissolve_aldehyde Dissolve in Ethanol start->dissolve_aldehyde mix Combine Solutions dissolve_aldehyde->mix prep_hydroxylamine Prepare Aqueous NH2OH.HCl / NaOAc Solution prep_hydroxylamine->mix reflux Reflux for 2-3 hours mix->reflux cool_concentrate Cool and Concentrate reflux->cool_concentrate extract Extract with Dichloromethane cool_concentrate->extract dry_concentrate Dry and Concentrate Organic Phases extract->dry_concentrate purify Recrystallize dry_concentrate->purify end_product End Product: 5-Chloro-2-pyridinecarboxaldehyde Oxime purify->end_product

Caption: Workflow for the synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime.

Protocol 2: Synthesis of Bis(5-chloro-2-pyridinecarboxaldehyde oxime)palladium(II) Chloride ([Pd(L)₂]Cl₂)

This protocol details the formation of the palladium(II) complex. The ligand coordinates to the palladium center through the pyridine and oxime nitrogen atoms.

Materials:

  • 5-Chloro-2-pyridinecarboxaldehyde oxime (L)

  • Palladium(II) chloride (PdCl₂)

  • Methanol

  • Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Preparation of Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 5-chloro-2-pyridinecarboxaldehyde oxime (2.0 eq) in methanol (30 mL).

  • Preparation of Palladium Salt Solution: In a separate flask, dissolve palladium(II) chloride (1.0 eq) in methanol (20 mL). Gentle heating may be required to facilitate dissolution.

  • Complexation: Slowly add the palladium chloride solution to the ligand solution with vigorous stirring. A precipitate should form upon mixing.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complexation.

  • Isolation: Collect the precipitate by filtration through a Büchner funnel.

  • Washing: Wash the isolated solid with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting complex under vacuum to obtain a stable solid.

Protocol 3: Synthesis of Dichloro(5-chloro-2-pyridinecarboxaldehyde oxime)copper(II) ([Cu(L)Cl₂])

This protocol describes the synthesis of the copper(II) complex.

Materials:

  • 5-Chloro-2-pyridinecarboxaldehyde oxime (L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Preparation of Ligand Solution: In a round-bottom flask, dissolve 5-chloro-2-pyridinecarboxaldehyde oxime (1.0 eq) in ethanol (25 mL).

  • Preparation of Copper Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 eq) in ethanol (15 mL).

  • Complexation: Add the copper chloride solution dropwise to the ligand solution while stirring. A color change should be observed, and a precipitate may form.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the product with cold ethanol and then a small amount of diethyl ether.

  • Drying: Dry the complex in a desiccator over silica gel.

Part 2: Catalytic Applications and Protocols

Application 1: Palladium(II)-Catalyzed Heck-Mizoroki Reaction

The synthesized palladium complex, [Pd(L)₂]Cl₂, is an effective pre-catalyst for the Heck-Mizoroki reaction, which couples aryl halides with alkenes. Oxime-derived palladium complexes have been shown to be highly efficient in this transformation.[1]

Protocol 4: Heck-Mizoroki Coupling of Iodobenzene with Styrene

Materials:

  • [Pd(L)₂]Cl₂ catalyst

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N) as the base

  • N,N-Dimethylformamide (DMF) as the solvent

  • Schlenk tube, magnetic stirrer, oil bath, inert atmosphere (N₂ or Ar)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the [Pd(L)₂]Cl₂ catalyst (0.1 mol%).

  • Addition of Reagents: Under an inert atmosphere, add iodobenzene (1.0 eq), styrene (1.2 eq), triethylamine (2.0 eq), and DMF (5 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for the desired time (e.g., 6-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain trans-stilbene.

Catalytic Cycle for the Heck-Mizoroki Reaction

Pd0 Pd(0)L'n PdII_Aryl [Ar-Pd(II)-X]L'n Pd0->PdII_Aryl Oxidative Addition (Ar-X) Base_Regen Base Regeneration Pd0->Base_Regen HX Alkene_Complex Alkene Coordination PdII_Aryl->Alkene_Complex Alkene Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Beta_Hydride β-Hydride Elimination Migratory_Insertion->Beta_Hydride Beta_Hydride->Pd0 Reductive Elimination Product Alkene Product Beta_Hydride->Product Base_Regen->Pd0 Base

Caption: Proposed catalytic cycle for the Heck-Mizoroki reaction.

Application 2: Copper(II)-Catalyzed Aerobic Oxidation of Benzyl Alcohol

The copper complex, [Cu(L)Cl₂], can be utilized as a catalyst for the aerobic oxidation of alcohols to their corresponding aldehydes or ketones. This method offers a greener alternative to traditional oxidation methods that use stoichiometric amounts of harsh oxidants.

Protocol 5: Aerobic Oxidation of Benzyl Alcohol

Materials:

  • [Cu(L)Cl₂] catalyst

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃) as the base

  • Toluene as the solvent

  • Schlenk flask with a balloon filled with O₂ (or air), magnetic stirrer, oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the [Cu(L)Cl₂] catalyst (1-5 mol%), benzyl alcohol (1.0 eq), and potassium carbonate (1.5 eq) in toluene (10 mL).

  • Oxygen Atmosphere: Evacuate and backfill the flask with oxygen (or air) from a balloon three times.

  • Reaction: Heat the mixture in an oil bath at 80-100 °C with vigorous stirring.

  • Monitoring: Follow the consumption of the starting material by TLC or GC analysis.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solid base and catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude benzaldehyde can be further purified by distillation or column chromatography if necessary.

Part 3: Performance Data and Characterization

The catalytic performance of metal complexes is highly dependent on the reaction conditions. The following table provides representative data for Heck-Mizoroki reactions catalyzed by palladium complexes with oxime-based ligands, which can be used as a benchmark for evaluating the performance of the [Pd(L)₂]Cl₂ catalyst.

Table 1: Representative Catalytic Performance in Heck-Mizoroki Reactions

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrene0.01N,N-diisopropylethylamineDMA1302498[1]
24-Bromoanisolen-Butyl acrylate0.1Na₂CO₃DMF1401295[2]
34-ChloroacetophenoneStyrene1.0K₂CO₃DMF/H₂O80492[3]

References

  • Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications, 17(1-2), 21-24. [Link]

  • Consorti, C. S., et al. (2005). Oxime-Derived Palladium Complexes as Very Efficient Catalysts for the Heck–Mizoroki Reaction. Advanced Synthesis & Catalysis, 347(11-13), 1547-1552. [Link]

  • PubChem. 5-Chloropyridine-2-carboxaldehyde. [Link]

  • Kantam, M. L., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1534-1543. [Link]

  • Gstöttmayr, C., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(11), 13433-13446. [Link]

  • Stahl, S. S. (2005). Palladium-catalyzed oxidation of organic chemicals with O2. Angewandte Chemie International Edition, 44(27), 4228-4249. [Link]

Sources

synthesis of fused heterocyclic compounds using 5-chloro-2-pyridinealdoxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-pyridinealdoxime (CAS: 2206-69-1) is frequently pigeonholed as a reactivator of organophosphate-inhibited acetylcholinesterase (AChE). However, in modern drug discovery, it serves as a high-value "chameleon" intermediate.[1] Its utility lies in the orthogonal reactivity of its functional groups: the aldoxime moiety serves as a gateway to 1,3-dipoles and nitriles, while the 5-chloro substituent provides a handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the fused heterocyclic core has been constructed.

This guide details the protocols for converting 5-chloro-2-pyridinealdoxime into two privileged fused scaffolds: [1,2,4]Triazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines .[1] These bicyclic systems are bioisosteres of quinolines and indoles, widely prevalent in JAK inhibitors, adenosine receptor antagonists, and antifungal agents.[1]

Strategic Reaction Pathways

The transformation of 5-chloro-2-pyridinealdoxime into fused systems relies on modifying the oxime functionality to create a nucleophilic or electrophilic center capable of annulating onto the pyridine nitrogen.

ReactionPathways Fig 1. Divergent synthesis of fused heterocycles from 5-chloro-2-pyridinealdoxime. Start 5-Chloro-2-pyridinealdoxime Nitrile 5-Chloro-2-cyanopyridine Start->Nitrile Dehydration (SOCl2 or Ac2O) Amine 2-(Aminomethyl)-5-chloropyridine Start->Amine Reduction (Zn/AcOH or H2/Pd) Isoxazole Isoxazolo-fused systems (via Nitrile Oxide) Start->Isoxazole Oxidation (NCS) -> 1,3-Dipolar Cycloaddition Amidrazone Amidrazone Intermediate Nitrile->Amidrazone Hydrazine Hydrate Imidazo 6-Chloro-imidazo[1,5-a]pyridine (Protocol 2) Amine->Imidazo Groebke-Blackburn-Bienaymé (Isocyanide + Aldehyde) Triazolo 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine (Protocol 1) Amidrazone->Triazolo Cyclization (R-COOH / Orthoester)

Protocol 1: Synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Mechanism: This route utilizes the pyridine nitrogen as an internal nucleophile. The aldoxime is first dehydrated to the nitrile, which is then converted to an amidrazone. The final cyclization forms the 1,2,4-triazole ring fused to the pyridine.

Target Audience: Medicinal chemists targeting kinase inhibitors (e.g., JAK1/2 selectivity).[1]

Step 1: Dehydration to 5-Chloro-2-cyanopyridine
  • Reagents: Thionyl chloride (SOCl₂), DCM (Dichloromethane).[1]

  • Rationale: While acetic anhydride can be used, SOCl₂ offers a cleaner workup for halogenated pyridines, avoiding the formation of O-acetyl byproducts.[1]

Procedure:

  • Dissolve 5-chloro-2-pyridinealdoxime (10.0 mmol) in anhydrous DCM (50 mL).

  • Cool to 0°C under N₂ atmosphere.

  • Add SOCl₂ (15.0 mmol) dropwise over 10 minutes.

  • Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (formation of a less polar spot).[1]

  • Quench: Pour into ice-cold saturated NaHCO₃. Extract with DCM (3 x 30 mL).

  • Purification: Dry over MgSO₄, filter, and concentrate. The resulting nitrile is typically pure enough for the next step.

Step 2: Formation of the Amidrazone
  • Reagents: Hydrazine hydrate (80%), Ethanol.[1]

  • Critical Control Point: The reaction must be monitored to prevent the formation of the dihydrotetrazine dimer, which can occur with excess heating.

Procedure:

  • Dissolve 5-chloro-2-cyanopyridine (from Step 1) in Ethanol (20 mL).

  • Add Hydrazine hydrate (15.0 mmol) slowly at RT.

  • Stir at RT for 4–6 hours. The product, 5-chloro-pyridine-2-carboximidic acid hydrazide , often precipitates as a yellow solid.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 3: Oxidative Cyclization to [1,2,4]Triazolo[1,5-a]pyridine
  • Reagents: Triethyl orthoformate (HC(OEt)₃) or Trifluoroacetic anhydride (TFAA).[1]

  • Mechanism: The hydrazide reacts with the orthoester to form an intermediate which undergoes intramolecular attack by the pyridine nitrogen, followed by loss of ethanol/water.

Procedure:

  • Suspend the hydrazide (5.0 mmol) in Triethyl orthoformate (10 mL).

  • Heat to reflux (146°C) for 3 hours. The mixture will become homogeneous.

  • Cool to RT. The fused product, 6-chloro-[1,2,4]triazolo[1,5-a]pyridine , usually crystallizes.[1]

  • Isolation: Filter and wash with hexanes. Recrystallize from EtOH/EtOAc if necessary.

Data Summary Table:

StepIntermediateYield (Typical)Key Analytical Feature (¹H NMR)
15-Chloro-2-cyanopyridine92-95%Loss of aldoxime CH=N (8.2 ppm)
2Amidrazone80-85%Broad NH₂ signals (5.0-6.0 ppm)
3Fused Product 75-80% C2-H of triazole singlet (~8.5 ppm)

Protocol 2: Synthesis of 6-Chloro-imidazo[1,5-a]pyridine

Mechanism: This protocol leverages the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1] The aldoxime is reduced to the primary amine, which then reacts with an aldehyde and an isocyanide. This is a powerful method to generate libraries of fused heterocycles.[2]

Target Audience: High-Throughput Screening (HTS) groups requiring rapid scaffold diversity.

Step 1: Reduction to 2-(Aminomethyl)-5-chloropyridine
  • Reagents: Zn dust, Acetic Acid (AcOH).[1]

  • Note: Catalytic hydrogenation (H₂/Pd-C) is risky due to potential dechlorination of the 5-chloro position. Zn/AcOH is chemoselective.

Procedure:

  • Dissolve 5-chloro-2-pyridinealdoxime (10 mmol) in Glacial AcOH (30 mL).

  • Add Zn dust (40 mmol) in portions at 0°C (exothermic).

  • Stir at RT for 12 hours.

  • Filter through Celite to remove Zn salts.

  • Concentrate the filtrate. Basify with 2M NaOH to pH > 10.

  • Extract with DCM, dry, and concentrate to yield the amine.[1]

Step 2: GBB Cyclization
  • Reagents: Benzaldehyde (or derivative), tert-Butyl Isocyanide, Scandium Triflate (Sc(OTf)₃) [Catalyst].[1]

  • Solvent: MeOH or TFE (2,2,2-Trifluoroethanol).[1] TFE accelerates the reaction.

Procedure:

  • In a microwave vial, mix:

    • 2-(Aminomethyl)-5-chloropyridine (1.0 mmol)[1]

    • Benzaldehyde (1.0 mmol)[1]

    • tert-Butyl isocyanide (1.1 mmol)[1]

    • Sc(OTf)₃ (5 mol%)[1]

    • MeOH (3 mL)

  • Seal and heat to 60°C for 4 hours (or MW 100°C for 20 min).

  • Workup: Evaporate solvent. Purify via flash chromatography (EtOAc/Hexane).

  • Product: 3-(tert-butylamino)-6-chloro-1-phenyl-imidazo[1,5-a]pyridine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Dechlorination Hydrogenolysis during reduction (Protocol 2)Switch from Pd/C to Zn/AcOH or NaBH₄/NiCl₂.
Low Yield (Step 3, Protocol 1) Incomplete cyclizationEnsure anhydrous conditions.[1] Use TFAA (Trifluoroacetic anhydride) at RT if thermal cyclization fails.[1]
Dimer Formation Overheating hydrazine stepKeep temperature < 40°C. Add hydrazine in excess (1.5 eq).[1]
Poor Solubility Fused ring stackingUse TFE (Trifluoroethanol) or DMSO for NMR analysis.[1]

References

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyridines: Huntsman, E., et al. "New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines."[1] European Journal of Organic Chemistry, 2005, 3761-3765.[1][3] Link[1]

  • Oxidative Cyclization Mechanisms: Ueda, S., Nagasawa, H. "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization."[1][3] Journal of the American Chemical Society, 2009, 131, 15080.[1][3] Link[1]

  • Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H., Bouzid, K. "A New Heterocyclic Multicomponent Reaction."[1] Angewandte Chemie International Edition, 1998, 37, 2234.[1] Link

  • 1,3-Dipolar Cycloadditions of Nitrile Oxides: Huisgen, R. "1,3-Dipolar Cycloadditions."[1] Angewandte Chemie International Edition, 1963, 2, 565.[1] Link

  • Review of Fused Pyridine Synthesis: Goel, R., et al. "Synthetic approaches to fused pyridines."[1] Tetrahedron, 2009, 65, 7865.[1] Link[1]

Sources

Application Note: High-Quality Single Crystal Growth of 5-chloro-2-pyridinecarboxaldehyde oxime for X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule, providing invaluable insights into its structure, conformation, and intermolecular interactions.[1][2] The prerequisite for a successful SC-XRD experiment is the availability of a high-quality, single crystal of suitable size and perfection. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the crystallization of 5-chloro-2-pyridinecarboxaldehyde oxime. This compound, belonging to the class of pyridine oximes, is of significant interest in medicinal chemistry due to the established pharmacological activities of related structures.[3][4] We present a detailed exploration of crystallization theory, practical step-by-step protocols for various techniques, troubleshooting advice, and methods for crystal harvesting and mounting for diffraction analysis.

Introduction: The Rationale for Crystallization

The journey from a synthesized powder to a solved crystal structure is fundamentally dependent on the success of the crystallization process. Crystallization is a purification technique based on the principles of solubility, where a solute precipitates from a supersaturated solution to form a highly ordered solid lattice.[5][6] For the purpose of X-ray diffraction, the goal is not merely to obtain a solid, but to grow a single, defect-free crystal. The quality of the diffraction data, and thus the accuracy of the final structure, is directly correlated with the internal order of the crystal.

5-chloro-2-pyridinecarboxaldehyde oxime possesses key functional groups—a pyridine ring and an oxime moiety—that can participate in hydrogen bonding, a critical intermolecular force that often facilitates the formation of a well-ordered crystal lattice.[7] Understanding how to manipulate experimental conditions to favor slow, controlled crystal growth over rapid precipitation is the art and science we will explore.

Compound Characteristics & Safety

Physicochemical Properties

While specific experimental data for 5-chloro-2-pyridinecarboxaldehyde oxime is not widely published, we can infer its properties based on the parent compound, 2-pyridinecarboxaldehyde oxime, and the influence of the chloro-substituent.

PropertyExpected Value / ObservationRationale & Significance
Molecular Formula C₆H₅ClN₂O-
Appearance White to off-white crystalline solidSimilar to related pyridine oximes.
Melting Point Expected > 100 °CThe parent compound melts at 110-112 °C.[4] The chloro group may slightly alter this. A defined melting point suggests good purity.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., alcohols, ethyl acetate).The pyridine N and oxime OH allow for polarity and H-bonding. The parent compound has a water solubility of 15 g/L. This profile is ideal for crystallization.
Key Structural Features Pyridine Nitrogen, Oxime Group (C=N-OH), Chlorine AtomThese sites are crucial for directing intermolecular interactions (e.g., hydrogen bonding, halogen bonding) within the crystal lattice.
Safety Precautions
  • Compound Handling: 5-chloro-2-pyridinecarboxaldehyde oxime should be handled with standard laboratory precautions. As with any novel compound, assume it is potentially hazardous. Use personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

  • Solvent Handling: The solvents used for crystallization are often flammable and volatile. Avoid open flames and ensure proper ventilation. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

The Crystallization Workflow: From Solution to Lattice

The overarching strategy is to create a state of supersaturation from which the compound slowly emerges as an ordered solid. The diagram below outlines the logical flow of the crystallization process.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_eval Evaluation & Analysis Compound Pure Compound (>90%) SolventScreen Solvent Screening Compound->SolventScreen Test solubility SlowEvap Slow Evaporation SolventScreen->SlowEvap Select method SlowCool Slow Cooling SolventScreen->SlowCool Select method VaporDiff Vapor Diffusion SolventScreen->VaporDiff Select method Harvest Crystal Harvesting SlowEvap->Harvest Grow crystals SlowCool->Harvest Grow crystals VaporDiff->Harvest Grow crystals Mount Mounting & Cryo-cooling Harvest->Mount XRD X-Ray Diffraction Mount->XRD

Caption: General workflow for single crystal growth and analysis.

Experimental Protocols

Step 1: Solvent Selection - The Critical Foundation

The choice of solvent is the most critical variable in crystallization.[7] The ideal solvent or solvent system will dissolve the compound when hot but not at room temperature, or will be part of a binary system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").[6][8]

Protocol: Solvent Screening

  • Place a small amount (1-2 mg) of 5-chloro-2-pyridinecarboxaldehyde oxime into several small, clean vials.

  • To each vial, add a different solvent dropwise at room temperature, swirling after each addition.

  • Observe the solubility. Categorize solvents as:

    • "Poor": Compound is insoluble. (Potential anti-solvent)

    • "Good": Compound dissolves readily. (Potential solvent for evaporation or vapor diffusion)

    • "Ideal": Compound is sparingly soluble at room temperature.

  • For vials with "ideal" solvents, gently warm the mixture. If the compound dissolves completely upon heating and reappears as a crystalline solid upon slow cooling, you have found an excellent candidate for slow cooling crystallization.

Recommended Screening Solvents
Water
Methanol
Ethanol
Isopropanol
Ethyl Acetate
Dichloromethane
Acetone
Acetonitrile
Toluene
Hexane / Heptane
Step 2: Crystallization Techniques

Based on the solvent screening, choose one or more of the following methods. It is often necessary to try several techniques and conditions in parallel.

This is the most straightforward technique and often a good starting point.[8][9][10]

Protocol:

  • Dissolve the compound in a "good" or "ideal" solvent (e.g., ethyl acetate, ethanol) to create a near-saturated solution. A small amount of undissolved solid at the bottom is acceptable.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with parafilm. Using a needle, poke 2-3 small holes in the parafilm.[9]

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Causality: As the solvent slowly evaporates, the concentration of the solute surpasses its solubility limit, leading to a supersaturated state from which crystals can nucleate and grow.[9]

This method leverages the temperature-dependent solubility of the compound.[6][7]

Protocol:

  • In a small Erlenmeyer flask, add the compound and just enough of an "ideal" solvent to make a slurry.

  • Heat the flask gently (e.g., on a hot plate) while swirling until all the solid dissolves. If it doesn't dissolve, add more solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.[5]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed inside a Dewar filled with warm water.[9]

  • Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to maximize the yield of crystals.

  • Causality: The solubility of most organic compounds decreases as the temperature is lowered. Slow cooling prevents rapid precipitation (which forms powder) and allows molecules to deposit onto a growing lattice in an orderly fashion.[6]

This elegant technique is highly effective for growing high-quality crystals from very small amounts of material.[7] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound in a "good" solvent.

Protocol (Vial-in-Vial):

  • Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane) in a small, open vial (e.g., 1 mL).

  • In a larger vial (e.g., 20 mL), add 2-3 mL of a volatile "anti-solvent" (e.g., hexane or diethyl ether).

  • Carefully place the smaller vial inside the larger vial, ensuring the solvent levels do not touch.

  • Seal the larger vial tightly with a cap and leave it undisturbed.

  • Causality: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually decreases the solubility of the compound, inducing slow crystallization.[7]

G cluster_evap A) Slow Evaporation cluster_cool B) Slow Cooling cluster_vapor C) Vapor Diffusion (Vial-in-Vial) Evap_Setup Evap_Setup Cool_Setup Cool_Setup Vapor_Setup Vapor_Setup

Caption: Visual comparison of common crystallization setups.

Step 3: Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Nucleation barrier is too high.Allow more solvent to evaporate; Add a tiny amount of anti-solvent; Gently scratch the inner surface of the vial with a needle to create nucleation sites.[11][12]
"Oiling Out" Compound is too soluble; Cooling/diffusion was too rapid.Use a more dilute starting solution; Try a different solvent system where solubility is lower; Ensure cooling or diffusion is extremely slow.[7]
Powder Precipitates Nucleation was too fast; Solution was too concentrated.Use a cleaner vial to reduce nucleation sites; Decrease the concentration; Slow down the crystallization process (e.g., fewer holes for evaporation, slower cooling).[10]
Many Small Crystals Too many nucleation events occurred.Filter the solution before setting up the crystallization; Use a smoother container (e.g., an NMR tube can sometimes yield excellent crystals).[10]

Crystal Harvesting and Mounting for XRD

Once suitable crystals have grown, they must be carefully handled and mounted for data collection.

Crystal Selection

The ideal crystal for SC-XRD has specific characteristics. Use a stereomicroscope for selection.

ParameterIdeal CharacteristicJustification
Morphology Well-defined faces, no cracks or visible defects.[13]A single, ordered lattice is required. Defects and twinning will degrade diffraction quality.
Clarity Optically clear and transparent.[13]Cloudiness can indicate solvent inclusion or a polycrystalline nature.
Size 0.1 - 0.3 mm in all dimensions is a good target.[9]The crystal must be fully bathed by the X-ray beam.[13] Very small crystals diffract weakly, while very large ones can have absorption issues.
Singularity Extinguishes light uniformly under cross-polarizers.This is a key test to ensure you have a single crystal, not an aggregate.[1]
Mounting Protocol
  • Place a microscope slide on the stage and add a drop of a cryoprotectant oil (e.g., Paratone-N).

  • Using a spatula or pipette, transfer some crystals from the crystallization vial into the oil drop.

  • Select the best crystal under the microscope.[14]

  • Using a cryo-loop (a microscopic nylon loop on a pin) of appropriate size, gently touch the crystal. The surface tension of the oil will cause the crystal to adhere to the loop.[14][15]

  • Wick away any excess oil with the edge of a piece of filter paper.

  • Attach the pin to a magnetic goniometer head.

  • Immediately place the goniometer head onto the diffractometer and flash-cool the crystal in the cold nitrogen stream (typically 100 K). This rapid cooling vitrifies the surrounding oil and preserves the crystal structure by minimizing thermal motion.[14]

Conclusion

The successful crystallization of 5-chloro-2-pyridinecarboxaldehyde oxime is an enabling step for its definitive structural characterization by X-ray diffraction. This application note provides a systematic framework, moving from rational solvent selection to detailed protocols for slow evaporation, slow cooling, and vapor diffusion. By understanding the principles behind crystal growth and meticulously controlling experimental variables, researchers can overcome common challenges and produce high-quality single crystals suitable for analysis. The methods described herein are robust and can be adapted for a wide range of small organic molecules, empowering researchers in drug discovery and materials science to gain fundamental insights at the atomic level.

References

  • University of Namur. "Guide for crystallization." Available at: [Link]

  • University of Rochester. "The Slow Evaporation Method." Available at: [Link]

  • Hampton Research. "Hanging Drop Vapor Diffusion Crystallization." Available at: [Link]

  • Linac Coherent Light Source. "Crystal Growth | Biology." Available at: [Link]

  • University of York. "scXRD: Mounting single crystals." Available at: [Link]

  • MIT Department of Chemistry. "Growing Quality Crystals." Available at: [Link]

  • Hampton Research. "Hanging Drop Vapor Diffusion." Available at: [Link]

  • Acta Crystallographica Section F. "Getting crystals your crystallographer will treasure: a beginner's guide." Available at: [Link]

  • Carleton College. "Single-crystal X-ray Diffraction." Available at: [Link]

  • University of Zurich. "Preparation of Single Crystals for X-ray Diffraction." Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • IUCrJ. "X-ray diffraction using focused-ion-beam-prepared single crystals." Available at: [Link]

  • Oreate AI Blog. "Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis." Available at: [Link]

  • BYU Department of Chemistry and Biochemistry. "Growing and Mounting Single Crystals Your Diffractometer Will Treasure." Available at: [Link]

  • University of Florida. "How To Grow Crystals." Available at: [Link]

  • University of Colorado Boulder. "Crystallization - Organic Chemistry." Available at: [Link]

  • wikiHow. "9 Ways to Crystallize Organic Compounds." Available at: [Link]

  • ResearchGate. "A new single-crystal mounting technique for low-background high-temperature X-ray diffraction." Available at: [Link]

  • SATHEE. "Chemistry Crystallization." Available at: [Link]

  • Google Patents. "US20090112040A1 - Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor.
  • University of Alberta. "Sample Preparation – EAS X-Ray Diffraction Laboratory." Available at: [Link]

  • ResearchGate. "An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde." Available at: [Link]

  • Acta Crystallographica Section E. "Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K." Available at: [Link]

  • Bioconjugate Chemistry. "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." Available at: [Link]

  • Molecules. "FDA-Approved Oximes and Their Significance in Medicinal Chemistry." Available at: [Link]

  • Journal of the Chemical Society, Dalton Transactions. "The synthesis and crystal structures of pyridine-2,6-dicarboxamide oxime, C7H9N5O2, and its nickel(II) and copper(II) co-ordination compounds." Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Oxime radicals: generation, properties and application in organic synthesis." Available at: [Link]

  • IndiaMART. "2-Pyridinecarboxaldehyde Oxime Or Pyridine 2-aldoxime." Available at: [Link]

  • Molecules. "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives." Available at: [Link]

  • Cheméo. "4-Pyridinecarboxaldehyde, oxime." Available at: [Link]

  • Wikipedia. "Chloro(pyridine)cobaloxime." Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-chloro-2-pyridinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for Derivatizing 5-chloro-2-pyridinecarboxaldehyde oxime

5-chloro-2-pyridinecarboxaldehyde oxime is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a crucial building block in the synthesis of novel therapeutic agents. The accurate and sensitive quantification of this molecule and its metabolites in complex biological matrices is paramount for pharmacokinetic studies, process optimization, and quality control. However, the inherent polarity and thermal lability of the oxime functional group present considerable challenges for direct analysis by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is an indispensable strategy to overcome these limitations. This guide provides a comprehensive overview and detailed protocols for two robust derivatization techniques applicable to 5-chloro-2-pyridinecarboxaldehyde oxime: Silylation for GC-MS analysis and Acylation for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The methodologies presented herein are designed to improve volatility, enhance thermal stability, and increase ionization efficiency, thereby enabling sensitive and reliable quantification.

Core Principles of Derivatization for Oximes

The primary objective of derivatizing 5-chloro-2-pyridinecarboxaldehyde oxime is to mask the polar hydroxyl group of the oxime moiety. This transformation reduces intermolecular hydrogen bonding, leading to a significant increase in the volatility of the analyte, a prerequisite for GC analysis.[1] Furthermore, the resulting derivatives often exhibit improved thermal stability, preventing degradation in the hot GC injector and column. For LC-MS, derivatization can introduce a readily ionizable group, enhancing the compound's response in the mass spectrometer.

Silylation: Enhancing Volatility for GC-MS

Silylation involves the replacement of the active hydrogen in the oxime's hydroxyl group with a trimethylsilyl (TMS) group.[2] This is a widely employed technique in GC analysis due to the formation of volatile and thermally stable TMS ethers. The reaction is typically carried out using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS), often in the presence of a catalyst and a suitable solvent like pyridine.[3] Pyridine not only acts as a solvent but also as a hydrogen chloride scavenger, driving the reaction to completion.[4]

Acylation: Improving Ionization for LC-MS

Acylation introduces an acyl group to the oxime's hydroxyl group, forming an ester. This derivatization is particularly useful for LC-MS analysis as it can introduce a functionality that enhances ionization efficiency in the electrospray ionization (ESI) source. For instance, derivatization with isonicotinoyl chloride introduces a pyridine ring, which is readily protonated in the positive ion mode, leading to a significant improvement in signal intensity.[5]

Experimental Workflow Overview

The following diagram outlines the general workflow for the derivatization and analysis of 5-chloro-2-pyridinecarboxaldehyde oxime.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing 5-chloro-2-pyridinecarboxaldehyde oxime Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Anhydrous Solvent Drying->Reconstitution Deriv_Reagent Addition of Derivatization Reagent Reconstitution->Deriv_Reagent Reaction Incubation (Heat as required) Deriv_Reagent->Reaction GCMS GC-MS Analysis (Silylation) Reaction->GCMS Direct Injection LCMS LC-MS/MS Analysis (Acylation) Reaction->LCMS Dilution & Injection Data_Analysis Data Processing & Quantification GCMS->Data_Analysis LCMS->Data_Analysis

Caption: General experimental workflow for the derivatization and analysis of 5-chloro-2-pyridinecarboxaldehyde oxime.

Detailed Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the formation of the trimethylsilyl (TMS) derivative of 5-chloro-2-pyridinecarboxaldehyde oxime for enhanced volatility and thermal stability in GC-MS analysis.

Materials:

  • 5-chloro-2-pyridinecarboxaldehyde oxime standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (GC grade)

  • Anhydrous Ethyl Acetate (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of 5-chloro-2-pyridinecarboxaldehyde oxime standard into a reaction vial.

    • For sample extracts, transfer an aliquot containing the analyte to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[4]

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven. The elevated temperature facilitates the derivatization of the potentially sterically hindered oxime.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Suggested GC-MS parameters:

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

Rationale and Best Practices:

  • The use of pyridine as a solvent and catalyst is essential for driving the silylation reaction to completion by neutralizing the HCl byproduct.[3]

  • Ensuring anhydrous conditions is critical for high derivatization yield, as moisture will readily consume the silylating reagent.[4]

  • A reagent blank, containing all reagents except the analyte, should be prepared and analyzed to identify any potential interferences.

Protocol 2: Acylation for LC-MS/MS Analysis

This protocol details the acylation of 5-chloro-2-pyridinecarboxaldehyde oxime with isonicotinoyl chloride to enhance its ionization efficiency for sensitive LC-MS/MS analysis.

Materials:

  • 5-chloro-2-pyridinecarboxaldehyde oxime standard or sample extract

  • Isonicotinoyl chloride hydrochloride

  • Anhydrous Acetonitrile (LC-MS grade)

  • Anhydrous Pyridine (LC-MS grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 5-chloro-2-pyridinecarboxaldehyde oxime in anhydrous acetonitrile (e.g., 1 mg/mL).

    • For sample extracts, ensure they are reconstituted in a known volume of anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, combine 50 µL of the sample solution with 50 µL of a freshly prepared solution of isonicotinoyl chloride hydrochloride (1 mg/mL) in anhydrous acetonitrile.

    • Add 10 µL of anhydrous pyridine to act as a catalyst and acid scavenger.

    • Vortex the mixture and allow the reaction to proceed at room temperature for 30 minutes. The reaction is typically rapid under these conditions.[5]

  • Sample Analysis:

    • After the reaction, dilute the sample 1:10 with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

    • Suggested LC-MS/MS parameters:

      • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

      • MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of the derivatized analyte, and product ions will be specific fragments.

Rationale and Best Practices:

  • Isonicotinoyl chloride is chosen to introduce a readily protonatable pyridine moiety, significantly enhancing the ESI+ response.[5]

  • The use of anhydrous solvents is recommended to prevent hydrolysis of the acyl chloride reagent.

  • Optimization of MRM transitions (precursor and product ions, collision energy) for the specific derivative is crucial for achieving maximum sensitivity and selectivity.

Quantitative Data Summary

ParameterSilylation (for GC-MS)Acylation (for LC-MS/MS)
Reagent BSTFA + 1% TMCSIsonicotinoyl Chloride HCl
Solvent/Catalyst Anhydrous PyridineAnhydrous Acetonitrile/Pyridine
Reaction Temp. 70°CRoom Temperature
Reaction Time 60 minutes30 minutes
Primary Benefit Increased Volatility & Thermal StabilityEnhanced Ionization Efficiency
Analytical Platform GC-MSLC-MS/MS

Reaction Mechanism Visualization

The following diagram illustrates the proposed reaction mechanisms for the silylation and acylation of 5-chloro-2-pyridinecarboxaldehyde oxime.

reaction_mechanisms cluster_silylation Silylation Mechanism cluster_acylation Acylation Mechanism S1 5-chloro-2-pyridinecarboxaldehyde oxime S3 TMS-Derivative S1->S3 + S2 BSTFA S2->S3 Pyridine S4 Trifluoroacetamide S3->S4 + A1 5-chloro-2-pyridinecarboxaldehyde oxime A3 Acyl-Derivative A1->A3 + A2 Isonicotinoyl Chloride A2->A3 Pyridine A4 HCl A3->A4 +

Caption: Proposed reaction mechanisms for silylation and acylation of the target oxime.

Conclusion

The derivatization of 5-chloro-2-pyridinecarboxaldehyde oxime is a critical step for its reliable quantification in complex matrices. The choice between silylation for GC-MS and acylation for LC-MS/MS will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. The protocols provided in this guide offer robust and reproducible methods to enhance the analytical characteristics of this important molecule, thereby facilitating more accurate and sensitive measurements in research and development settings. Careful attention to experimental details, particularly the use of anhydrous conditions and the optimization of instrumental parameters, will ensure the successful implementation of these derivatization strategies.

References

  • Restek. (n.d.). A Technical Guide for Derivatization in Gas Chromatography. Retrieved from [Link]

  • Watanabe, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • Knapp, D. R. (1979).
  • Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography-Biochemicals, Narcotics and Essential Oils. IntechOpen.
  • Higashi, T., & Shimada, K. (2004). Derivatization of steroids for liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 645-652.
  • Zhang, Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Analytical Chemistry, 94(51), 17980–17987.
  • Gull, M., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-Pyridinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance yield, purity, and reproducibility.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question 1: I am getting very low to no yield of the desired 5-chloro-2-pyridinecarboxaldehyde oxime. What are the most likely causes and how can I fix this?

Answer:

Low or no product yield in oxime synthesis is a common issue that can often be traced back to several key factors related to reaction conditions and reagent quality.

  • Incorrect pH: The formation of oximes is highly pH-dependent. The reaction involves a nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by a dehydration step. This process is most efficient in slightly acidic conditions (around pH 3.5-4.5).[1][2]

    • Why it matters: At a slightly acidic pH, the carbonyl oxygen of the aldehyde is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine.[1] If the pH is too low (highly acidic), the hydroxylamine, being a base, gets protonated, which reduces its nucleophilicity and slows down the reaction.[1] Conversely, in basic or neutral conditions, the carbonyl group is not sufficiently activated for the nucleophilic attack.

    • Solution: If you are using hydroxylamine hydrochloride (NH₂OH·HCl), the reaction mixture will be acidic. However, the optimal pH might still need adjustment. You can monitor the pH of your reaction and adjust it using a mild acid or base. In some cases, using a buffer system can provide better control. Some literature procedures for similar aryl aldehydes have successfully used mineral water, which is slightly acidic due to dissolved salts, to achieve high yields at room temperature.[3]

  • Reagent Quality and Stoichiometry:

    • Hydroxylamine Form: Hydroxylamine is most commonly available as its hydrochloride salt (NH₂OH·HCl) for stability.[3] Using this salt directly will generate an acidic environment. If free hydroxylamine (NH₂OH) is used, it is less stable but more nucleophilic.[4] However, its basic nature might not be optimal for the reaction without pH adjustment.

    • Stoichiometry: Ensure you are using a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

    • Purity of Starting Aldehyde: Impurities in the 5-chloro-2-pyridinecarboxaldehyde can interfere with the reaction. Ensure the starting material is of high purity.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.

    • Protic vs. Aprotic: Polar protic solvents like ethanol, methanol, or a mixture of water and an alcohol are commonly used for oxime synthesis as they can solvate the ionic intermediates.[5][6] Some studies have shown that using a mixture of water and methanol can lead to higher yields in a shorter time compared to using either solvent alone.[3]

    • Green Chemistry Approaches: Recent research has explored more environmentally friendly solvent systems. For instance, using mineral water as a solvent has been shown to be highly effective for the synthesis of aryl oximes, sometimes eliminating the need for a catalyst.[3]

  • Temperature and Reaction Time:

    • Temperature: While many oxime formations proceed readily at room temperature, some may require gentle heating (e.g., 40-60 °C) to go to completion.[6] However, excessive heat can lead to the decomposition of hydroxylamine or the product.[2]

    • Reaction Time: The reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine its completion. Reaction times can vary from a few minutes to several hours depending on the specific conditions.[3][5]

Formation of Impurities and Side Products

Question 2: My final product is impure, showing multiple spots on TLC. What are the common side reactions and how can I minimize them?

Answer:

Impurity formation is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • Unreacted Starting Material: The most common impurity is the starting aldehyde. This can be addressed by using a slight excess of hydroxylamine hydrochloride and ensuring the reaction goes to completion by monitoring with TLC.

  • Formation of Isomers (syn and anti): Oximes can exist as geometric isomers (syn and anti). The presence of both isomers can lead to a mixture of products, which might be difficult to separate.

    • Control and Separation: The ratio of isomers formed can be influenced by the reaction conditions. In many cases, one isomer is thermodynamically more stable and may be favored by allowing the reaction to equilibrate. Purification by column chromatography or recrystallization can often separate the isomers.

  • Hydrolysis of the Chloro-Substituent: Under harsh conditions (e.g., high temperatures or strongly basic/acidic pH), the chloro-substituent on the pyridine ring could be susceptible to hydrolysis, leading to the formation of the corresponding hydroxy-pyridine derivative.

    • Solution: Employ milder reaction conditions. Avoid excessive heating and prolonged reaction times at extreme pH values.

  • Beckmann Rearrangement: In the presence of a strong acid catalyst and heat, the oxime product can undergo a Beckmann rearrangement to form an amide.

    • Solution: Carefully control the acidity and temperature of the reaction. Use of a mild acid or a buffered system is recommended over strong acids.

  • Oxidation of the Aldehyde: If the reaction is exposed to air for extended periods, especially in the presence of certain metal ions, the aldehyde can be oxidized to the corresponding carboxylic acid.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Work-up and Purification Issues

Question 3: I am experiencing product loss during the work-up and purification steps. What is the best way to isolate and purify 5-chloro-2-pyridinecarboxaldehyde oxime?

Answer:

Proper work-up and purification are critical for obtaining a high yield of a pure product.

  • Isolation:

    • Neutralization and Extraction: If the reaction is performed in an acidic aqueous medium, the first step is often to neutralize the excess acid. This can be done by adding a mild base like sodium bicarbonate solution.[7] The product can then be extracted into an organic solvent such as ethyl acetate.[3][5]

    • Drying and Concentration: The combined organic extracts should be washed with brine to remove excess water, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and then the solvent should be removed under reduced pressure.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization is often an effective method for purification. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization of polar organic compounds include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization (e.g., syn and anti isomers, or impurities with similar solubility), flash column chromatography on silica gel is the method of choice.[3] A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically used.

Catalysis and Reaction Acceleration

Question 4: The reaction is very slow under my current conditions. Are there any catalysts that can accelerate the formation of 5-chloro-2-pyridinecarboxaldehyde oxime?

Answer:

Yes, several catalytic systems can be employed to accelerate oxime formation, especially at neutral pH.

  • Aniline and its Derivatives: Aniline and substituted anilines have been shown to be effective nucleophilic catalysts for oxime formation.[8] They work by forming a more reactive protonated Schiff base intermediate with the aldehyde, which is then more readily attacked by the hydroxylamine.

    • p-Phenylenediamine: Studies have identified 1,4-diaminobenzene (p-phenylenediamine) as a particularly superior catalyst for oxime ligations at neutral pH.[8][9]

  • "Green" Catalysts: Some research has focused on environmentally benign catalysts.

    • Natural Acids: Aqueous extracts from natural sources like citrus fruits have been used as acid catalysts in oxime synthesis.

    • Surfactants: Cationic surfactants like Hyamine® have been used as catalysts in aqueous media, leading to high yields at room temperature.[10]

  • Solvent-Free and Grinding Methods:

    • Grindstone Chemistry: A simple and efficient method for synthesizing oximes involves grinding the aldehyde, hydroxylamine hydrochloride, and a mild base like sodium carbonate (Na₂CO₃) together in a mortar and pestle at room temperature.[5][11] This solvent-free approach can lead to high yields in a very short time.

Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the optimized synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime.

Materials:

  • 5-chloro-2-pyridinecarboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-pyridinecarboxaldehyde (1.0 equivalent) in a minimal amount of ethanol.

  • Addition of Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.

  • Reaction: Add the hydroxylamine hydrochloride solution to the aldehyde solution at room temperature. Stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-chloro-2-pyridinecarboxaldehyde oxime.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary

Table 1: Influence of Reaction Parameters on Yield

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
pH Neutral (uncatalyzed)Slightly Acidic (pH 4-5)Increased reaction rate and yield[1]
Solvent TolueneEthanol/Water (1:1)Improved solubility and faster reaction[3]
Base (for NH₂OH·HCl) NoneMild Base (e.g., NaHCO₃ in workup)Neutralizes HCl byproduct, aids extraction
Temperature 80 °CRoom TemperatureMinimizes side reactions and decomposition[2]
Catalyst Nonep-Phenylenediamine (at neutral pH)Significant rate acceleration at neutral pH[8][9]

Visualizations

Reaction Mechanism Workflow

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration Aldehyde Aldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine Protonated_Intermediate Protonated Intermediate Intermediate->Protonated_Intermediate H+ transfer Oxime 5-Chloro-2-pyridinecarboxaldehyde Oxime Protonated_Intermediate->Oxime - H2O

Caption: General mechanism for oxime formation from an aldehyde.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Oxime Check_pH Is the pH slightly acidic (4-5)? Start->Check_pH Adjust_pH Adjust pH with mild acid/base Check_pH->Adjust_pH No Check_Reagents Are reagents pure and in correct stoichiometry? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Use_Pure_Reagents Use high-purity starting materials and slight excess of NH2OH·HCl Check_Reagents->Use_Pure_Reagents No Check_Conditions Are temperature and solvent optimal? Check_Reagents->Check_Conditions Yes Use_Pure_Reagents->Check_Conditions Optimize_Conditions Try room temp in Ethanol/Water. Monitor by TLC. Check_Conditions->Optimize_Conditions No Consider_Catalyst Is the reaction still slow? Check_Conditions->Consider_Catalyst Yes Optimize_Conditions->Consider_Catalyst Add_Catalyst Consider adding a catalyst (e.g., p-phenylenediamine at neutral pH) Consider_Catalyst->Add_Catalyst Yes Success Improved Yield Consider_Catalyst->Success No, reaction complete Add_Catalyst->Success

Caption: A step-by-step guide to troubleshooting low product yield.

References

  • Filo. (2024, August 17).
  • Goksu, H., & Orhan, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79).
  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 21(5), 4085-4087.
  • Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydr
  • Wang, C., et al. (2010).
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5(65).
  • Effect of pH on oxime lig
  • Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates.
  • Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Advanced Scientific Research, 15(4), 114-118.
  • Process for producing oximes.
  • What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?.
  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group.
  • HYDROXYLAMINE HCL.
  • SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of ChemTech Research, 3(3), 425-428.
  • Synthesis of 4-pyridinecarboxaldehyde oxime. PrepChem.com.

Sources

Technical Support Center: Purification of 5-chloro-2-pyridinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 5-chloro-2-pyridinecarboxaldehyde oxime via recrystallization. Moving beyond a simple list of steps, this document explains the causality behind experimental choices, offers robust troubleshooting solutions, and is grounded in established chemical principles to ensure procedural integrity.

Introduction: The Critical Role of Purity

5-chloro-2-pyridinecarboxaldehyde oxime is a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, low yields in subsequent steps, and complications in biological assays. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] It leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures to achieve separation and purification, yielding a highly crystalline final product.[2]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification of 5-chloro-2-pyridinecarboxaldehyde oxime, presented in a practical question-and-answer format.

Question 1: My product "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solute is ejected from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem when the melting point of the crude solid is lower than the boiling point of the recrystallization solvent, or if the solution is cooled too rapidly from a highly supersaturated state.

  • Causality: The high concentration of the solute upon cooling lowers its melting point. If this depressed melting point is below the temperature of the solution, the compound will separate as a liquid. Pyridine-containing compounds can sometimes be challenging to crystallize.[3]

  • Immediate Solutions:

    • Reheat the mixture until the oil redissolves completely.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.

    • If the oil persists, try vigorously scratching the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Long-Term Strategy: Your chosen solvent may be inappropriate. Select a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol-water, ethyl acetate-hexane) to better modulate the compound's solubility.

Question 2: After cooling, no crystals have formed. What should I do?

Answer: The failure of crystals to form usually indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated.

  • Causality: Either too much solvent was used, making the solution too dilute, or the energy barrier for the initial crystal formation (nucleation) has not been overcome.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: As mentioned above, scratching the flask provides energy and a surface for crystals to form.

      • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for further crystal growth.

    • Increase Concentration: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.[4]

    • Drastic Cooling: Once the solution has cooled to room temperature, place it in an ice-water bath, and if necessary, a freezer for a short period. This can sometimes shock the system into crystallization, though it may result in smaller, less pure crystals.

Question 3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer: Persistent color suggests the presence of highly conjugated impurities that are co-crystallizing with your product.

  • Causality: The impurity may have solubility characteristics very similar to your target compound.

  • Solution: Activated Charcoal Treatment

    • Dissolve the crude oxime in the hot recrystallization solvent.

    • Remove the flask from the heat source. Caution: Never add charcoal to a boiling liquid, as it can cause violent bumping.

    • Add a very small amount of activated charcoal (a spatula tip is often sufficient).

    • Gently swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

    • Proceed with the cooling and crystallization of the filtrate as usual.

Question 4: My yield is very low. What are the likely causes?

Answer: A low recovery rate can stem from several factors, from the initial purity of your starting material to procedural losses.

  • Causality & Solutions:

    • Impure Starting Material: Ensure the 5-chloro-2-pyridinecarboxaldehyde used for the oxime synthesis is of high purity. Impurities in the starting material can lead to side products that are difficult to remove.[5]

    • Using Too Much Solvent: The most common cause of low yield. The goal is to create a saturated solution at high temperature. Using excessive solvent means a significant amount of your product will remain dissolved even at low temperatures. Always use the minimum amount of hot solvent required to fully dissolve the solid.

    • Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step, you will lose a significant portion of your yield. Use a heated funnel or keep your solution and apparatus hot during this step.

    • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the recovery of the solid.[4]

    • Hydrolysis: Oximes can be susceptible to hydrolysis under certain conditions. Ensure glassware is dry and avoid unnecessarily prolonged heating.[6]

Detailed Recrystallization Protocol

This protocol is a robust starting point. The ideal solvent and exact volumes should be determined through small-scale preliminary testing.

Materials:

  • Crude 5-chloro-2-pyridinecarboxaldehyde oxime

  • Recrystallization solvent(s) (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or a mixture like ethanol/water)[4][5][7]

  • Erlenmeyer flasks

  • Heating source (hot plate with water or oil bath)

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Activated charcoal (optional)

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation & Drying A Crude Oxime B Select Solvent A->B C Add minimal hot solvent to dissolve B->C D Optional: Add Charcoal C->D If insolubles/color present F Slowly cool filtrate to RT C->F If no insolubles E Hot Gravity Filtration (to remove insolubles/charcoal) D->E E->F G Cool in ice bath F->G H Vacuum filter crystals G->H I Wash with cold solvent H->I J Dry under vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for the recrystallization of 5-chloro-2-pyridinecarboxaldehyde oxime.

Step-by-Step Methodology:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water). A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude oxime in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture gently (using a steam bath or hot water bath is safer for flammable solvents). Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes.

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a modest temperature.

  • Analysis: Confirm the purity of the final product by taking a melting point. A sharp melting point close to the literature value indicates high purity.

Data Summary Table

ParameterRecommended Solvent(s)Key ConsiderationsExpected Outcome
Primary Solvents Ethanol, Methanol, AcetonitrileGood general-purpose polar solvents.[5][7]White to off-white crystalline solid.
Co-Solvent Systems Ethanol/Water, Ethyl Acetate/HexaneAllows for fine-tuning of solubility. Add the "poor" solvent (Water, Hexane) dropwise to the hot solution until cloudiness appears, then clarify with a drop of the "good" solvent.Can improve crystal quality and yield.
Solvent Ratio ~10-20 mL of solvent per gram of crude solute (highly dependent on impurity profile)Start with a smaller amount and add more as needed. The goal is the minimum volume for dissolution at high temperature.A saturated solution that yields >80% recovery upon cooling.
Purity Check Melting Point (MP)Compare the experimental MP range to the literature value. A pure compound has a sharp melting point range (1-2 °C).A sharp, elevated melting point compared to the crude starting material.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 5-chloro-2-pyridinecarboxaldehyde oxime? While a specific literature value for this exact compound is not readily available in general databases, related compounds like 2-pyridinecarbaldehyde oxime have a melting point of 110-112 °C. The chloro-substitution will likely increase the melting point. You should expect a sharp melting point, and the purification process should result in a significant sharpening and elevation of the melting point from your crude material.

Q2: Can I use a solvent mixture for recrystallization? Absolutely. Using a binary solvent system is a powerful technique. One solvent should dissolve the compound well (the "good" solvent), while the other should dissolve it poorly (the "bad" solvent). Dissolve the compound in a minimum of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.

Q3: Is it possible for the oxime to decompose during recrystallization? Oximes are generally stable crystalline compounds.[2] However, prolonged heating at high temperatures, especially in the presence of acidic or basic impurities, could potentially lead to degradation (e.g., hydrolysis back to the aldehyde or rearrangement).[6] It is always best to use the mildest conditions necessary and avoid unnecessarily long heating times. Some oximes can also decompose to nitriles under high heat, though this is more commonly an issue in high-temperature analytical techniques like gas chromatography.[8]

References

  • BenchChem. Troubleshooting low yield in Beckmann rearrangement with Benzophenone O-acetyl oxime.
  • Organic Syntheses. Organic Syntheses Procedure.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • BenchChem. Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime.
  • Sigma-Aldrich. 5-Chloropyridine-2-carboxaldehyde 97%.
  • Sciencemadness Discussion Board. Oximes.
  • PMC. Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides.
  • Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding.
  • ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
  • PMC. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • PrepChem.com. Synthesis of 4-pyridinecarboxaldehyde oxime.
  • International Journal of Advanced Research. Green Approach for Synthesis of Oximes by Using Natural Acids.
  • Fluorochem. 3-Pyridinecarboxaldehyde, oxime.
  • ResearchGate. How can I remove nitrile impurities from the oxime?.
  • PubMed Central. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates.
  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation.
  • MDPI. FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
  • ChemicalBook. 2-Pyridinecarbaldehyde oxime.
  • Sigma-Aldrich. 2-Pyridinecarbaldehyde oxime for synthesis.
  • CAS Common Chemistry. 3-Pyridinecarboxaldehyde.
  • Koei Chemical Co., Ltd. 2-Pyridine carboxaldehyde.
  • Sigma-Aldrich. 2-Pyridinecarbaldehyde oxime for synthesis 873-69-8.

Sources

troubleshooting solubility issues with 5-chloro-2-pyridinealdoxime complexes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-Pyridinealdoxime Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-2-pyridinealdoxime and its metal complexes. This guide provides in-depth troubleshooting for common solubility and crystallization challenges encountered during synthesis and purification. The format is designed to directly address specific experimental issues with explanations grounded in coordination chemistry principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My starting ligand, 5-chloro-2-pyridinealdoxime, has poor solubility in my chosen reaction solvent. What are my options?

Answer: The solubility of the 5-chloro-2-pyridinealdoxime ligand is a critical first step for successful complexation. Its structure, featuring a polar oxime group and a moderately polar chloropyridine ring, dictates its solubility profile. It is generally a polar molecule but may not be highly soluble in all polar solvents.

Troubleshooting Steps:

  • Solvent Selection: Pyridine and its derivatives are often soluble in a range of organic solvents.[1][2] If you are facing issues, consider solvents like ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3][4] Pyridine itself is miscible with water and most organic solvents, which suggests its derivatives may have broad, albeit varied, solubility.[2]

  • Gentle Heating: For many organic compounds, solubility increases with temperature.[5] Try warming the solvent gently (e.g., to 40-60 °C) while stirring to facilitate dissolution. Be cautious not to boil the solvent, especially if it's volatile.

  • Co-Solvent Systems: If a single solvent is ineffective, a co-solvent system can be highly effective.[6] For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent like dichloromethane (DCM) or chloroform can significantly enhance solubility.

  • pH Adjustment (for aqueous or protic systems): The pyridine nitrogen is weakly basic and can be protonated, while the oxime group is weakly acidic. In a protic solvent, a slight adjustment of pH can dramatically alter solubility. Adding a trace amount of a non-coordinating acid could protonate the pyridine ring, increasing polarity and solubility in polar protic solvents. Conversely, a trace of a non-coordinating base could deprotonate the oxime, forming an anion that may be more soluble. Use this method with caution as it will affect the coordination properties of the ligand.

Question 2: Upon adding the metal salt, my product crashed out of solution immediately as a fine powder or an oily substance. How can I achieve a crystalline product?

Answer: Rapid precipitation of an amorphous powder or "oiling out" indicates that the complex is forming too quickly and is poorly soluble in the reaction medium.[7][8] The goal is to slow down the reaction kinetics to allow for the ordered arrangement of molecules into a crystal lattice.[8]

Troubleshooting Flowchart for Insoluble Products

A Product Precipitates Rapidly as Powder/Oil B Step 1: Increase Solvent Volume (Higher Dilution) A->B Slows kinetics C Step 2: Lower Reaction Temperature B->C Reduces reaction rate D Step 3: Slow Reactant Addition C->D Controls concentration gradient E Still Amorphous? D->E F Proceed to Recrystallization (See Protocol 1) E->F No G Insoluble in all solvents? E->G Yes H Characterize Insoluble Solid G->H Yes I Methods: FT-IR, Elemental Analysis, Thermal Analysis H->I

Caption: A systematic approach to troubleshooting rapid precipitation.

Detailed Troubleshooting Steps:

  • Increase Dilution: The most straightforward approach is to significantly increase the volume of the solvent. This keeps the concentration of the forming complex below its saturation point, preventing immediate precipitation and giving molecules time to organize.[8]

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., in an ice bath) will decrease the rate of complex formation.[8]

  • Slow Addition of Reagents: Instead of mixing the ligand and metal salt solutions at once, add one solution to the other dropwise over a prolonged period (e.g., 30-60 minutes) with vigorous stirring. This maintains a low instantaneous concentration of reactants.

  • Consider Ligand-to-Metal Ratio: An incorrect stoichiometric ratio can sometimes lead to the formation of insoluble polymeric species. Re-verify your calculations and consider trying slight variations in the ratio.

  • Address "Oiling Out": If the product forms as an oil, it means it has separated from the solvent before it could crystallize, often because the melting point of the crude solid is lower than the boiling point of the solvent.[7] In this case, try adding more solvent or switching to a different solvent system entirely before attempting to cool the solution.[7]

Question 3: My complex is soluble, but I am struggling to grow single crystals suitable for X-ray diffraction. What crystallization techniques should I try?

Answer: Growing high-quality single crystals can be challenging and often requires patience and experimentation with various techniques.[9] The key is to approach supersaturation slowly, allowing for nucleation and controlled crystal growth.

Recommended Crystallization Techniques:

  • Slow Evaporation:

    • Process: Dissolve your complex in a suitable solvent to near-saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free location.

    • Principle: The solvent slowly evaporates, gradually increasing the concentration of the complex until it reaches supersaturation and begins to crystallize.

    • Best For: Moderately volatile solvents.

  • Vapor Diffusion (Anti-Solvent Method):

    • Process: Dissolve your complex in a small amount of a "good" solvent (one in which it is highly soluble). Place this vial, uncapped, inside a larger, sealed jar containing a larger volume of a "poor" solvent or "anti-solvent" (one in which the complex is insoluble, but which is miscible with the good solvent).[9]

    • Principle: The anti-solvent vapor slowly diffuses into the solution of your complex. This gradually decreases the overall solubility of the complex in the mixed-solvent system, inducing crystallization.

    • Common Systems: Good solvent: DMF, DMSO, DCM. Anti-solvent: Diethyl ether, pentane, hexane, water.[9]

Diagram of Vapor Diffusion Setup

cluster_jar Sealed Jar cluster_diffusion vial Inner Vial: Complex in 'Good' Solvent vial->B A->vial Diffusion label_antisolvent Anti-Solvent ('Poor' Solvent)

Caption: Vapor diffusion setup for crystal growth.

  • Slow Cooling:

    • Process: Dissolve the complex in a minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).[7] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

    • Principle: Solubility decreases as the temperature drops, leading to crystallization. The slower the cooling, the larger and better-quality the crystals. Insulating the flask can help slow the cooling process.

Question 4: My complex appears to be unstable or decomposing in solution, indicated by a color change. How can I mitigate this?

Answer: The stability of metal complexes can be sensitive to environmental factors like air, light, pH, and temperature.[3] Pyridine-based complexes, especially with certain transition metals, can be susceptible to oxidation or photosensitivity.[2][3]

Troubleshooting Steps:

  • Work Under an Inert Atmosphere: If you suspect oxidation of the metal center (e.g., Cu(I) to Cu(II) or Co(II) to Co(III)), perform the synthesis and crystallization under an inert atmosphere of nitrogen or argon using Schlenk line techniques and degassed solvents.[9]

  • Protect from Light: Some complexes, particularly those involving Ag(I), are photosensitive and can decompose when exposed to light.[2] Wrap your reaction flask and crystallization vials in aluminum foil.

  • Solvent Choice: Certain solvents can be problematic. For example, DMSO can sometimes act as an oxidant at elevated temperatures or coordinate strongly to the metal, preventing crystallization of the desired complex.[9] If decomposition is observed, consider switching to less reactive solvents like toluene, hexane, or DCM.[9]

  • Control pH: The coordination of the oxime group is pH-dependent. Uncontrolled pH can lead to protonation/deprotonation equilibria that might favor a less stable form of the complex. Consider using a non-coordinating buffer if your system is sensitive, but be aware that buffer components can also crystallize.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol helps identify a suitable solvent or solvent system for recrystallizing a poorly soluble or amorphous complex.

  • Preparation: Place a small amount (approx. 5-10 mg) of your dry complex into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below, starting with 0.5 mL. Test a range of polarities.

  • Solubility Test (Room Temp): Vigorously stir or sonicate each tube. Observe if the solid dissolves.

    • Result A: If it dissolves completely, this is a "good" solvent. Set it aside for vapor diffusion trials (as the primary solvent).

    • Result B: If it is completely insoluble, this is a "poor" solvent or anti-solvent. Set it aside for vapor diffusion trials (as the anti-solvent).

    • Result C: If it is partially soluble, proceed to the next step.

  • Solubility Test (Heating): Gently heat the tubes from Result C. If the complex dissolves completely upon heating, this is a good candidate solvent for slow cooling crystallization.

  • System Selection:

    • For Slow Cooling: Use a solvent identified in Step 4.

    • For Vapor Diffusion: Pair a "good" solvent (from Step 3A) with a miscible "poor" solvent (from Step 3B).

Table 1: Common Solvents for Coordination Complexes

SolventBoiling Point (°C)PolarityNotes
Pentane/Hexane36 / 69Non-polarGood as anti-solvents.
Toluene111Non-polarCan dissolve aromatic-rich complexes.
Diethyl Ether35LowExcellent anti-solvent, highly volatile.
Dichloromethane (DCM)40MediumGood general-purpose solvent. Volatile.
Chloroform61MediumSimilar to DCM, less volatile.
Acetone56Medium-HighCan be reactive with some complexes.
Acetonitrile82HighGood for many transition metal complexes.
Ethanol/Methanol78 / 65High (Protic)Often used in synthesis.[2] Good solubility for many pyridine compounds.
Water100High (Protic)Solubility depends heavily on complex charge and counter-ions.
Dimethylformamide (DMF)153High (Aprotic)Powerful solvent, often requires heating.[3] Difficult to remove.
Dimethyl Sulfoxide (DMSO)189High (Aprotic)Very powerful solvent.[9] High boiling point makes it hard to remove.

References

  • University of Cambridge. (2019). Crystallization of metal complexes. Retrieved from ResearchGate. [Link]

  • Chemeurope.com. (n.d.). Pyridine. Retrieved from chemeurope.com. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. [Link]

  • Various Authors. (2012). Why I am not getting crystals? Retrieved from ResearchGate. [Link]

  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from SlidePlayer. [Link]

  • Sciencemadness Wiki. (2022). Pyridine. Retrieved from Sciencemadness Wiki. [Link]

  • Chemistry LibreTexts. (2026). 17.5: Factors that Affect Solubility. Retrieved from Chemistry LibreTexts. [Link]

  • Various Authors. (2014). Pyridine as a compound solvent - any thoughts? Retrieved from ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from Pharmaguideline. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link]

  • Sakinala, S. (2021). Metal Complexes Characterization. Modern Chemistry & Applications. [Link]

  • Singh, B. P. (2019). Thermal decomposition and their kinetics of mercury(ii) perchlorate complex with 4- aminopyridine and water. Letters in Applied NanoBioScience. [Link]

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of 5-chloro-2-pyridinecarboxaldehyde Oxime in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting strategies to address the hydrolytic instability of 5-chloro-2-pyridinecarboxaldehyde oxime in aqueous environments. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction to the Challenge: The Instability of an Oxime Linkage

5-chloro-2-pyridinecarboxaldehyde oxime is a valuable building block in medicinal chemistry and drug discovery. However, like many oximes, it is susceptible to hydrolysis in aqueous solutions, breaking down into its constituent aldehyde and hydroxylamine. This degradation can compromise experimental results by reducing the concentration of the active compound and introducing impurities. Understanding the mechanisms of this hydrolysis is the first step toward preventing it.

Oxime hydrolysis is primarily an acid-catalyzed process.[1][2] The reaction is initiated by the protonation of the oxime nitrogen, making the carbon atom of the C=N bond more electrophilic and thus more susceptible to nucleophilic attack by water. The stability of the oxime is therefore highly dependent on the pH of the solution.

The presence of a chloro-substituent at the 5-position of the pyridine ring introduces an electron-withdrawing effect.[3][4] This electronic influence can decrease the basicity of the pyridine nitrogen, which in turn can affect the overall stability of the oxime group.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 5-chloro-2-pyridinecarboxaldehyde oxime.

Q1: At what pH is 5-chloro-2-pyridinecarboxaldehyde oxime most stable?

Q2: What is the primary cause of degradation of this compound in my aqueous buffer?

The most likely cause of degradation is acid-catalyzed hydrolysis. Protons in the solution can catalyze the breakdown of the oxime bond. The rate of this hydrolysis is generally accelerated at lower pH values.

Q3: How does temperature affect the stability of the oxime?

As with most chemical reactions, the rate of hydrolysis increases with temperature. To minimize degradation, it is recommended to work with solutions of 5-chloro-2-pyridinecarboxaldehyde oxime at reduced temperatures whenever possible. For long-term storage of solutions, freezing at -20°C or below is advisable.

Q4: Can the choice of buffer components influence the stability?

Yes, the buffer species can potentially influence the stability. While the primary factor is pH, some buffer components may participate in general acid or base catalysis, accelerating hydrolysis. It is advisable to use common, non-nucleophilic buffers such as phosphate or citrate buffers and to verify that they do not negatively impact the stability of your compound.

Q5: How can I monitor the hydrolysis of my compound?

Several analytical techniques can be employed to monitor the degradation of 5-chloro-2-pyridinecarboxaldehyde oxime. High-Performance Liquid Chromatography (HPLC) is a powerful method to separate the parent oxime from its hydrolysis products (5-chloro-2-pyridinecarboxaldehyde and hydroxylamine) and quantify the extent of degradation over time.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the reaction kinetics by monitoring the disappearance of signals corresponding to the oxime and the appearance of signals from the aldehyde.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems related to the instability of 5-chloro-2-pyridinecarboxaldehyde oxime.

graph TD { A[Start: Unstable Compound in Aqueous Solution] --> B{Is the pH of the solution acidic?}; B -->|Yes| C[Optimize pH: Adjust to a less acidic or neutral pH.]; B -->|No| D{Is the solution stored at room temperature?}; C --> E[Monitor stability at the new pH using HPLC or NMR.]; D -->|Yes| F[Reduce Temperature: Store solutions at 4°C for short-term and -20°C or below for long-term.]; D -->|No| G{Are you observing unexpected degradation products?}; F --> H[Re-evaluate stability under cooled conditions.]; G -->|Yes| I[Consider other degradation pathways, such as oxidation or photodecomposition.]; G -->|No| J[Review experimental setup for potential contaminants or catalytic surfaces.]; I --> K[Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon).]; J --> L[Use high-purity solvents and reagents.]; E --> M{Is stability improved?}; M -->|Yes| N[Proceed with the experiment at the optimized pH.]; M -->|No| O[Consider using co-solvents or reformulation.]; H --> P{Is stability improved?}; P -->|Yes| Q[Maintain cold storage and handling protocols.]; P -->|No| O; K --> R[Assess stability with protective measures.]; L --> S[Re-run experiment with purified materials.]; O --> T[End: Implement optimized conditions for stability.]; N --> T; Q --> T; R --> T; S --> T;

}

Caption: Troubleshooting workflow for stabilizing 5-chloro-2-pyridinecarboxaldehyde oxime.

Experimental Protocols

To aid in your research, we provide the following detailed experimental protocols for assessing and improving the stability of 5-chloro-2-pyridinecarboxaldehyde oxime.

Protocol 1: Determination of pH-Stability Profile using HPLC

This protocol outlines a forced degradation study to determine the stability of the oxime across a range of pH values.[6][7]

Materials:

  • 5-chloro-2-pyridinecarboxaldehyde oxime

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer solutions (pH 2, 4, 7, 9, 12)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-chloro-2-pyridinecarboxaldehyde oxime in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation: For each pH to be tested, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50 µg/mL.

  • Time Points: Incubate the samples at a controlled temperature (e.g., 40°C to accelerate degradation). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • HPLC Analysis: Analyze each aliquot by HPLC. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile. Monitor the chromatograms at a wavelength where the oxime has maximum absorbance.

  • Data Analysis: Quantify the peak area of the 5-chloro-2-pyridinecarboxaldehyde oxime at each time point. Plot the percentage of the remaining oxime against time for each pH. This will allow you to determine the pH at which the compound is most stable.

Protocol 2: Synthesis and Purification of 5-chloro-2-pyridinecarboxaldehyde Oxime

For researchers who need to synthesize or purify the compound in-house, this protocol provides a general guideline.[8][9]

Materials:

  • 5-chloro-2-pyridinecarboxaldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate or pyridine

  • Ethanol or methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Synthesis Procedure:

  • Dissolve 5-chloro-2-pyridinecarboxaldehyde in ethanol.

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or pyridine) in water or ethanol.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

Purification Procedure:

  • Purify the crude product by column chromatography on silica gel.

  • Use a solvent system such as a mixture of hexane and ethyl acetate to elute the column.

  • Collect the fractions containing the pure oxime and combine them.

  • Remove the solvent under reduced pressure to obtain the purified 5-chloro-2-pyridinecarboxaldehyde oxime.

  • The purity can be confirmed by HPLC, NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected stability of oximes under different conditions, which can serve as a general guideline for your experiments.

ConditionExpected Stability of OximePrimary Degradation Pathway
Acidic pH (e.g., < 4) LowAcid-catalyzed hydrolysis
Neutral pH (e.g., 6-8) HighMinimal hydrolysis
Basic pH (e.g., > 9) Moderate to HighBase-catalyzed hydrolysis (slower than acid-catalyzed)
Elevated Temperature LowIncreased rate of hydrolysis
Presence of Oxidizing Agents Potentially LowOxidation of the oxime or pyridine ring
Exposure to UV Light Potentially LowPhotodecomposition

Logical Relationships in Oxime Hydrolysis

The following diagram illustrates the key factors influencing the hydrolysis of 5-chloro-2-pyridinecarboxaldehyde oxime.

graph LR { subgraph Factors_Influencing_Hydrolysis A[pH] B[Temperature] C[Buffer Composition] D[Presence of Catalysts] end

}

Caption: Factors influencing and strategies to prevent oxime hydrolysis.

References

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Dalton Transactions. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • US2816113A - Alkyl pyridinium salt, 2-carboxaldehyde oximes and process of preparation. (n.d.). Google Patents.
  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (n.d.). Retrieved from [Link]

  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (n.d.). Google Patents.
  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2025, December 5). ResearchGate. Retrieved from [Link]

  • Molecular clusters in aqueous solutions of pyridine and its methyl derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). SciSpace. Retrieved from [Link]

  • 2-Amino-5-chloropyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • CN101906068A - Preparation method of 2-pyridine carboxaldehyde. (n.d.). Google Patents.
  • Selected Methods of Analysis. (n.d.). Retrieved from [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.. (2020, September 4). YouTube. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. (2024, October 25). PMC. Retrieved from [Link]

  • 14 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of 4-pyridinecarboxaldehyde oxime. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • 2-Pyridinecarboxaldehyde Oxime Or Pyridine 2-aldoxime. (n.d.). IndiaMART. Retrieved from [Link]

  • 4-Chloropyridine | C5H4ClN. (n.d.). PubChem. Retrieved from [Link]

  • 3-Pyridinecarboxaldehyde, oxime | C6H6N2O. (n.d.). PubChem. Retrieved from [Link]

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. (n.d.). PMC. Retrieved from [Link]

  • Read High-Impact Highlights from Analytical Chemistry. (n.d.). ACS Axial. Retrieved from [Link]

  • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-oxime, (1R). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • reagents and reactions - qualitative inorganic analysis. (n.d.). Pure and Applied Chemistry. Retrieved from [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021, July 26). Macmillan Group - Princeton University. Retrieved from [Link]

  • Journal of AOAC International 1983 Volume.66 No.4. (n.d.). Retrieved from [Link]

  • Diazonium compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

Sources

removing unreacted aldehyde from 5-chloro-2-pyridinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Chloro-2-Pyridinecarboxaldehyde Oxime

Executive Summary & Diagnostic

In the synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime (from 5-chloro-2-pyridinecarboxaldehyde and hydroxylamine), incomplete conversion is a common failure mode. The presence of unreacted aldehyde interferes with downstream metallo-organic ligand formation and nucleophilic substitution assays.

This guide provides three validated protocols to remove the aldehyde impurity, ranked by selectivity and operational ease.

Diagnostic: Is Your Product Contaminated?

Before initiating purification, confirm the presence of unreacted aldehyde using


-NMR. The distinct shift of the carbonyl proton allows for rapid quantification.
MoietyChemical Shift (

, ppm in DMSO-

)
MultiplicityNotes
Aldehyde (

)
~ 9.90 - 10.05 SingletDistinct diagnostic peak.
Oxime (

)
~ 8.15 - 8.30 SingletMain product peak.
Oxime Hydroxyl (

)
~ 11.0 - 12.0 Broad SingletDisappears with

shake.

Primary Protocol: The Bisulfite Scavenging Wash

Best For: Removing moderate amounts of aldehyde (<15%) from the crude organic extract without thermal stress.

Mechanism: Sodium bisulfite (


) reacts chemoselectively with the electrophilic aldehyde carbonyl to form a water-soluble 

-hydroxy sulfonate adduct. The oxime, being less electrophilic at the carbon center, remains in the organic phase.


Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent. Ethyl Acetate (EtOAc) is recommended over Dichloromethane (DCM) for pyridine derivatives to minimize quaternary salt formation risks during prolonged storage, though DCM is acceptable for rapid workup.

  • Preparation of Scavenger: Prepare a saturated aqueous solution of Sodium Bisulfite (~40% w/w).

  • The Wash (Critical Step):

    • Add the bisulfite solution to the organic phase (1:1 v/v ratio).

    • Shake vigorously for 3–5 minutes . Note: Bisulfite adduct formation is not instantaneous; kinetic agitation is required.

    • Troubleshooting Emulsions: Pyridine derivatives can act as surfactants. If an emulsion forms, add a small amount of solid NaCl (brine effect) to break it.

  • Separation:

    • Collect the organic layer (Top layer if using EtOAc).

    • Optional: Perform a second wash with fresh bisulfite if the aldehyde content was high (>10%).

  • Desalting: Wash the organic layer with saturated

    
     (to neutralize trace acid) followed by Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Expert Insight: The pH of saturated


 is approximately 4–5. While the pyridine nitrogen is basic (

for 2-chloropyridines), the high ionic strength of the saturated bisulfite solution generally "salts out" the organic oxime, preventing it from partitioning into the aqueous phase as a pyridinium salt [1, 2].

Secondary Protocol: Recrystallization (Isomer Purification)

Best For: Final polishing (>95% purity target) and ensuring the correct geometric isomer (


-isomer).

Mechanism: Pyridine aldoximes exhibit significant solubility differentials in aqueous alcohols compared to their aldehyde precursors. This method relies on lattice energy rather than chemical derivatization.

Solvent System: Aqueous Ethanol (EtOH/H₂O)
  • Solvent Prep: Prepare a mixture of Ethanol:Water (1:1 to 2:1 v/v) .

  • Dissolution: Heat the solvent to near-boiling. Add the crude solid slowly until saturation is reached.

    • Warning: Do not boil excessively; prolonged heating can cause thermal isomerization or dehydration of the oxime to a nitrile.

  • Filtration: If insoluble particulates remain, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to

    
    .
    
    • The Aldehyde Factor:[1][2][3][4] The unreacted aldehyde is generally more soluble in the mother liquor and will remain in solution while the oxime crystallizes.

  • Collection: Filter the crystals and wash with cold 20% aqueous ethanol.

Troubleshooting & FAQs

Q1: I used the bisulfite wash, but my yield dropped significantly. Where did my product go?

  • Cause: The pH of the bisulfite solution may have been too acidic, protonating the pyridine ring and dragging the oxime into the aqueous layer.

  • Solution: Check the aqueous bisulfite layer.[1][2][5] Neutralize a small aliquot with

    
     and extract with EtOAc. If the oxime returns, your wash was too acidic. For future runs, use a buffered bisulfite solution or rely on the Recrystallization Protocol.
    

Q2: The NMR shows the aldehyde peak is gone, but there is a new set of peaks.

  • Cause: You may have formed the

    
    -isomer (syn-isomer) or trapped the bisulfite adduct if drying was insufficient.
    
  • Solution:

    
    -isomers often convert to the thermodynamically stable 
    
    
    
    -isomer (anti) upon heating in acid. However, if the impurity is the bisulfite adduct (rare in organics, but possible), a wash with mild base (
    
    
    ) will reverse the adduct back to the aldehyde, which must then be separated.

Q3: The product is colored (yellow/orange) but should be white.

  • Cause: Pyridine aldehydes often oxidize to trace colored N-oxides or polymerize.

  • Solution: Add activated charcoal during the hot filtration step of the Recrystallization Protocol .

Process Visualization

The following flowchart illustrates the decision logic and workflow for the Bisulfite Scavenging Protocol.

BisulfiteWorkup Start Crude Reaction Mixture (Oxime + Aldehyde Impurity) Dissolve Dissolve in EtOAc Start->Dissolve AddBisulfite Add Saturated Aqueous NaHSO3 (Agitate 5 mins) Dissolve->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Oxime) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Bottom Layer (Discard) WashBrine Wash with Brine (Remove traces of water) OrgLayer->WashBrine Dry Dry (MgSO4) & Concentrate WashBrine->Dry Final Purified Oxime Solid Dry->Final

Caption: Workflow for the chemoselective removal of aldehyde impurities using sodium bisulfite extraction.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[6][7] Longman Scientific & Technical.[7] (See Section on Purification of Aldehydes via Bisulfite Adducts).

  • Boucher, M. M., et al. (2017).[2] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Organic Process Research & Development, 21(9), 1394–1403.[2] [Link]

  • Ginsburg, S., & Wilson, I. B. (1957).[8] "Oximes of the Pyridine Series." Journal of the American Chemical Society, 79(2), 481–485. (Foundational synthesis and properties of pyridine aldoximes). [Link]

  • U.S. Patent 3,501,486. (1970). "Process for the production of 2-pyridine aldoximes.

Sources

improving stability of 5-chloro-2-pyridinecarboxaldehyde oxime under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Acid Challenge

Welcome to the Technical Support Center. You are likely here because you are observing degradation of 5-chloro-2-pyridinecarboxaldehyde oxime (5-Cl-2-PAO) in your acidic reaction media or storage buffers.

While oximes are generally robust at neutral pH, they are thermodynamically unstable relative to their parent aldehyde and hydroxylamine in aqueous acid. The presence of the 5-chloro-pyridine ring introduces unique electronic effects: the electron-withdrawing chlorine and the protonatable pyridine nitrogen (


) significantly alter the hydrolysis kinetics compared to simple aliphatic oximes.

This guide provides self-validating protocols to diagnose, mitigate, and prevent this degradation.

Module 1: Diagnostic & Analysis

Is my compound actually degrading, or is it isomerizing?

Q: How do I distinguish between acid-catalyzed hydrolysis and isomerization?

A: Acidic conditions catalyze both geometric isomerization and hydrolysis. Isomerization is often reversible and faster; hydrolysis is irreversible and yields the aldehyde. You must separate these species chromatographically.[1]

Standardized HPLC Protocol for Stability Assessment Note: Do not store samples in the acidic mobile phase before injection. Inject immediately upon preparation.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard RP-HPLC retains the hydrophobic chloropyridine moiety effectively.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH suppresses silanol interactions; pairs with pyridine nitrogen.
Mobile Phase B Acetonitrile (MeCN)High elution strength for the organic oxime.
Gradient 10% B to 60% B over 15 minResolves the polar aldehyde (hydrolysis product) from the oxime.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm and 280 nm254 nm detects the pyridine ring; 280 nm helps distinguish the conjugated oxime.
Sample Diluent 50:50 MeCN:Buffer (pH 7.0)CRITICAL: Neutralize the sample immediately before injection to freeze kinetics.

Interpretation:

  • Peak A (Early eluting): 5-chloro-2-pyridinecarboxaldehyde (Hydrolysis Product).

  • Peak B (Major):

    
    -5-Cl-2-PAO (Stable isomer).
    
  • Peak C (Minor, close to B):

    
    -5-Cl-2-PAO (Geometric isomer).
    

Module 2: Stabilization Strategies

I must work under acidic conditions. How do I prevent degradation?

Q: Why does the 5-chloro substituent make the oxime sensitive to acid?

A: The mechanism is twofold. First, the pyridine nitrogen protonates. Second, the 5-chloro group is electron-withdrawing (inductive effect,


). This pulls electron density away from the oxime carbon (

), making it more electrophilic and susceptible to nucleophilic attack by water.
Q: What are the best strategies to stabilize the molecule in acid?

Use the "L.A.W." Protocol (Low temp, Anhydrous, Water-scavenging) if acidic conditions are mandatory.

1. Kinetic Control (Temperature)

Hydrolysis rates for pyridine oximes drop significantly with temperature.

  • Protocol: Perform all acidic manipulations (extractions, quenching) at 0°C to 4°C .

  • Data: At pH 2, the half-life (

    
    ) of similar pyridine oximes can decrease from hours at 25°C to days at 4°C.
    
2. Water Activity Reduction (Solvent Engineering)

Acid hydrolysis requires water.[2] If you are using acid as a reagent (e.g., for deprotection or salt formation), switch to anhydrous systems.

  • Recommendation: Use HCl in Dioxane or HCl in Ethanol instead of aqueous HCl.

  • Troubleshooting: If aqueous acid is unavoidable, add a co-solvent like Acetonitrile (50% v/v) . This disrupts the hydrogen bonding network of water, reducing the effective rate of nucleophilic attack.

3. The "Flash-Quench" Technique

Never leave 5-Cl-2-PAO in acid for storage.

  • Workflow:

    • Run reaction in acid.[3][4][5][6]

    • Immediately pour into a biphasic mixture of Ethyl Acetate and Saturated

      
       (or Phosphate Buffer pH 6.5).
      
    • The oxime partitions into the organic layer, leaving the acid in the aqueous layer.

Module 3: Mechanistic Insight

Understanding the enemy.

The degradation pathway in acid involves the protonation of the oxime nitrogen, followed by water attack. The diagram below illustrates the critical "Point of Failure" where the tetrahedral intermediate collapses.

OximeHydrolysis cluster_0 Acidic Conditions (pH < 4) Oxime 5-Cl-2-PAO (Oxime) Protonated Protonated Oxime (Activated) Oxime->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Slow/RDS) Aldehyde 5-Cl-2-Pyridine- carboxaldehyde Tetrahedral->Aldehyde Collapse Hydroxylamine Hydroxylamine (NH3OH+) Tetrahedral->Hydroxylamine Elimination

Figure 1: Acid-catalyzed hydrolysis mechanism.[2] The rate-determining step (RDS) is the nucleophilic attack of water on the protonated oxime.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the root cause of low recovery.

Troubleshooting Start Problem: Low Recovery of 5-Cl-2-PAO CheckHPLC Analyze via HPLC (See Module 1) Start->CheckHPLC Result1 New Peak Observed (Earlier Retention) CheckHPLC->Result1 Result2 Double Peak Observed (Close Retention) CheckHPLC->Result2 Result3 No Product / Tar CheckHPLC->Result3 Hydrolysis Issue: Hydrolysis Action: Reduce Water, Lower Temp Result1->Hydrolysis Matches Aldehyde Std Isomer Issue: E/Z Isomerization Action: Thermodynamic Equilibration (Heat/Acid) Result2->Isomer Spectra Identical Beckmann Issue: Beckmann Rearrangement (Rare without heat) Action: Check for Amide Result3->Beckmann Strong Acid + Heat

Figure 2: Diagnostic workflow for identifying degradation pathways.

Frequently Asked Questions (FAQs)

Q: Can I store 5-Cl-2-PAO in an acidic LC-MS buffer (0.1% Formic Acid)? A: No. While 0.1% formic acid is standard for running the method, the compound will degrade if left in the autosampler for >4 hours.

  • Solution: Store samples in neutral solvent (MeCN/Water) and mix with acid only at the moment of injection (using online mixing) or keep the autosampler at 4°C and limit run times.

Q: I see a "split peak" in NMR. Is this degradation? A: Likely not. This is usually


 isomerism . In 

-DMSO or

, oximes often exist as a mixture. The 5-Cl-pyridine ring protons will show distinct shifts for each isomer.
  • Verification: Add a drop of

    
     (shakable). If the OH peak disappears but the split peaks remain, it is isomerization. If new aldehyde peaks appear (check ~10 ppm), it is hydrolysis [1].
    

Q: Does the chloride on the ring fall off in acid? A: Generally, no. Nucleophilic aromatic substitution (


) of the chloride requires a strong nucleophile and usually basic conditions. In acid, the chloride is stable, but it deactivates the ring, making the oxime nitrogen less basic but the carbon more susceptible to water [2].

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[4] Journal of the American Chemical Society, 81(2), 475–481.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Singh, H., et al. (2007). A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue.[7] Journal of Analytical Toxicology, 31(2), 69-74.[7]

Sources

Technical Support Center: Stability & Degradation of 5-Chloro-2-Pyridinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

Researchers working with 5-chloro-2-pyridinecarboxaldehyde oxime (5-Cl-PAO) often encounter complex chromatograms not because of sample impurity, but due to the dynamic nature of the oxime functional group attached to a pyridine ring. The electron-withdrawing chlorine at the 5-position deactivates the ring but increases the electrophilicity of the exocyclic carbon, making the molecule susceptible to specific degradation pathways distinct from simple pyridines.

This guide provides a self-validating system to distinguish between method-induced artifacts (isomers, in-source fragmentation) and true chemical degradation (hydrolysis, rearrangement).

Diagnostic Workflow: The "Split Peak" Phenomenon

The most common support ticket we receive involves "double peaks" in HPLC. Before assuming degradation, you must rule out geometric isomerization.

Decision Logic: Is it Degradation or Isomerization?

TroubleshootingTree Start Observation: Multiple Peaks in HPLC CheckUV Check UV Spectra of Peaks Start->CheckUV Identical Spectra Identical? CheckUV->Identical Isomer Likely E/Z Isomerization (Not Degradation) Identical->Isomer Yes MassCheck Check LC-MS Mass (m/z) Identical->MassCheck No (or subtle shift) Degradant Likely Chemical Degradation MassShift Mass Shift Observed? MassCheck->MassShift Isobaric Same Mass (m/z 157) Suspect Beckmann Rearrangement (Amide Formation) MassShift->Isobaric No (Same m/z) MassLoss Mass Change (m/z 142 or 139) MassShift->MassLoss Yes Hydrolysis m/z 142 (-15 Da) Hydrolysis to Aldehyde MassLoss->Hydrolysis Nitrile m/z 139 (-18 Da) Dehydration to Nitrile MassLoss->Nitrile

Figure 1: Diagnostic decision tree for identifying impurity peaks in 5-Cl-PAO analysis.

Detailed Degradation Pathways

Understanding the mechanism is critical for selecting the right stabilizer.

Pathway A: Hydrolysis (The Primary Degradant)

Under acidic conditions (pH < 4) or prolonged aqueous exposure, the oxime group hydrolyzes back to the parent aldehyde.

  • Mechanism: Acid-catalyzed nucleophilic attack of water on the imine carbon.

  • Product: 5-chloro-2-pyridinecarboxaldehyde.

  • Detection: Distinct almond-like odor (if bulk); shift in retention time (RT) to later elution (less polar than oxime).

Pathway B: Beckmann Rearrangement (The Isobaric Impurity)

Under thermal stress or in the presence of Lewis acids, the oxime rearranges to an amide.[1]

  • Mechanism: Migration of the pyridine ring or proton to the nitrogen.

  • Product: 5-chloropicolinamide.

  • Detection: Critical: This is isobaric (same mass, m/z 157) as the parent. It can only be distinguished by RT or MS/MS fragmentation patterns.

Pathway C: Dehydration (Nitrile Formation)

Often an artifact of the MS source (in-source decay) but can occur chemically with strong dehydrating agents.

  • Product: 5-chloro-2-pyridinecarbonitrile.

  • Detection: Loss of 18 Da (Water).

Pathway D: Geometric Isomerization (E/Z)

The C=N double bond prevents rotation. Both Syn (Z) and Anti (E) forms exist.

  • Note: In solution, these interconvert until equilibrium. This is not degradation.

Visualizing the Chemistry

DegradationPathways Oxime 5-Cl-PAO (Oxime) C6H5ClN2O [m/z 157] Aldehyde Aldehyde (Hydrolysis) [m/z 142] Oxime->Aldehyde +H2O / H+ Amide Amide (Beckmann Rearr.) [m/z 157] Oxime->Amide Heat / Acid Nitrile Nitrile (Dehydration) [m/z 139] Oxime->Nitrile -H2O NOxide N-Oxide (Oxidation) [m/z 173] Oxime->NOxide Peroxides

Figure 2: Chemical degradation map of 5-chloro-2-pyridinecarboxaldehyde oxime.

Analytical Data & Reference Table

Use this table to confirm identity based on LC-MS data.

Compound IdentityReaction TypeMonoisotopic Mass (Da)m/z (ESI+)Key Fragment Ions (MS2)Relative Polarity (RP-HPLC)
5-Cl-PAO (Parent) N/A156.01157.0 140 (OH loss), 122 (Cl loss)Medium
Aldehyde Hydrolysis141.00142.0 114 (-CO), 78 (Pyridine ring)Late (Less Polar)
Amide Rearrangement156.01157.0 140 (-NH3), 113 (-CONH2)Early (More Polar)
Nitrile Dehydration138.00139.0 103 (-Cl)Late
N-Oxide Oxidation172.00173.0 157 (-O), 156 (-OH)Very Early (Polar)

Troubleshooting Guides (Q&A)

Scenario 1: The "Ghost" Peak

Q: I see a peak at m/z 139 in my MS spectrum, but no corresponding peak in the UV trace. Is my sample degrading?

  • Diagnosis: This is likely In-Source Fragmentation .

  • Explanation: Oximes are thermally labile. The high temperature of the ESI source (often >300°C) can drive dehydration (

    
    ) inside the mass spec, creating a nitrile signal that doesn't exist in the vial.
    
  • Validation Protocol:

    • Lower the desolvation temperature by 50°C.

    • Lower the cone voltage/fragmentor voltage.

    • If the signal ratio (139/157) decreases, it is an artifact, not a real impurity.

Scenario 2: Peak Splitting in Gradient Elution

Q: My main peak is splitting into two partially resolved peaks. Is the column failing?

  • Diagnosis: E/Z Isomer Separation .

  • Explanation: The 5-Cl-PAO molecule exists as E and Z isomers.[2][3] High-efficiency columns (like UPLC C18) can separate these.

  • Validation Protocol:

    • Perform a "Peak Purity" check using a Diode Array Detector (DAD). The UV spectra of both peaks should be nearly superimposable.

    • Run the sample at a higher column temperature (e.g., 45°C vs 25°C). Higher thermal energy speeds up interconversion, often merging the peaks into a single average band [1].

Scenario 3: Determining Shelf-Life

Q: The sample turned slightly yellow. Is it still usable?

  • Diagnosis: Trace Hydrolysis/Oxidation .

  • Explanation: Pyridine aldehydes (the hydrolysis product) are often yellow oils or solids. Even <1% degradation can cause color change.

  • Action: Run a standard purity check. If purity is >98%, the color change is likely cosmetic. However, for biological assays, the aldehyde is reactive (Schiff base formation with proteins), so repurification is recommended.

Recommended Experimental Protocols

Protocol A: Stability-Indicating HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffer is crucial to prevent peak tailing of the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow: 1.0 mL/min.

  • Detection: 254 nm (Pyridine ring) and 220 nm (Amide bond detection).

Protocol B: Forced Degradation (Stress Test)

To validate your method, intentionally degrade the sample:

  • Acid Hydrolysis: Dissolve 5-Cl-PAO in 0.1 N HCl. Heat at 60°C for 2 hours. -> Expect Aldehyde (m/z 142).

  • Base Hydrolysis: Dissolve in 0.1 N NaOH. Heat at 60°C for 2 hours. -> Expect Carboxylic Acid (m/z 158) if amide hydrolyzes further.

  • Oxidation: Treat with 3%

    
    . -> Expect N-Oxide (m/z 173).
    

References

  • IUPAC. (2009). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. (Confirming E/Z isomerism definitions for oximes).

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. (Guidelines for forced degradation).

  • Korte, W. D., & Shih, M. L. (1993). Degradation of Three Related Bis(Pyridinium)Aldoximes in Aqueous Solutions. Journal of Pharmaceutical Sciences. (Mechanistic parallels for pyridine aldoxime hydrolysis).

  • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions.[6][7][8] (Definitive review on oxime rearrangement).

Sources

solvent selection for high-purity 5-chloro-2-pyridinecarboxaldehyde oxime extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity 5-Chloro-2-pyridinecarboxaldehyde Oxime Extraction

Executive Summary & Chemical Context

Target Molecule: 5-chloro-2-pyridinecarboxaldehyde oxime (CAS: 5003-51-0) Application: Critical intermediate for acetylcholinesterase reactivators (nerve agent antidotes) and agrochemicals.[1]

This guide addresses the most common bottleneck in the synthesis of pyridine aldoximes: The Extraction Phase . Unlike simple organic extractions, this molecule behaves amphoterically due to the basic pyridine nitrogen and the acidic oxime hydroxyl group. Successful isolation requires precise solvent selection coupled with rigorous pH control.

Solvent Selection Matrix

The choice of solvent dictates yield, purity, and safety. While Dichloromethane (DCM) is the historical standard, modern Green Chemistry protocols favor Ethyl Acetate or 2-Methyltetrahydrofuran (2-MeTHF).[1]

SolventExtraction EfficiencyPhase SeparationSafety ProfileRecommendation
Dichloromethane (DCM) High (Excellent solubility for pyridines)Excellent (Heavy organic layer, distinct interface)Low (Carcinogenic, volatile, halogenated waste)Use only if other solvents fail or for small-scale R&D.[1]
Ethyl Acetate (EtOAc) Medium-High (Standard choice)Good (Can form emulsions if pH is uncontrolled)Medium (Flammable, but non-halogenated)Primary Recommendation for general lab use.[1]
2-MeTHF High (Superior to EtOAc for polar heterocycles)Excellent (Sharp interface, higher density than EtOAc)High (Bio-derived, stable, lower peroxide risk than THF)Best for Process Scale-Up and Green Chemistry compliance.[1]
Diethyl Ether Low Poor (Prone to creeping/evaporation issues)Low (Peroxides, extreme flammability)Avoid. Solubility is often insufficient for polar oximes.[1]
The "pH-Switch" Mechanism (Critical Theory)

Understanding the acid-base chemistry of the pyridine ring is the single most important factor in recovering this product.[1]

  • pH < 4 (Acidic): The pyridine nitrogen is protonated (

    
    ).[1] The molecule is ionic and highly water-soluble.[1] Result:  Product stays in the aqueous layer (0% Yield).
    
  • pH 6–8 (Neutral): The molecule exists as the free base oxime. It is hydrophobic. Result: Product migrates to the organic solvent (High Yield).

  • pH > 11 (Basic): The oxime hydroxyl group (

    
    ) deprotonates.[1] The molecule becomes an anion. Result:  Product returns to the aqueous layer (Low Yield).
    
Visualizing the Extraction Logic

ExtractionLogic cluster_0 Reaction Mixture (Post-Synthesis) Start Crude Mixture (Acidic, pH < 2) Decision Adjust pH Start->Decision PathAcid pH < 4 (Protonated Pyridine) Decision->PathAcid Too Acidic PathBase pH > 11 (Deprotonated Oxime) Decision->PathBase Too Basic PathNeutral pH 6.0 - 8.0 (Neutral Species) Decision->PathNeutral Target Range ResultFail1 Stays in Water (LOSS) PathAcid->ResultFail1 ResultFail2 Stays in Water (LOSS) PathBase->ResultFail2 ResultSuccess Partitions to Organic (RECOVERY) PathNeutral->ResultSuccess

Figure 1: The pH-dependent solubility window for pyridine aldoximes.

Optimized Extraction Protocol (Standard Operating Procedure)

Reagents:

  • Crude reaction mixture (containing Hydroxylamine HCl).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

  • Base: Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Carbonate (
    
    
    
    ).[1]
  • Wash: Brine (Saturated NaCl).

Step-by-Step Workflow:

  • Concentration: If the synthesis solvent was Ethanol or Methanol, remove it via rotary evaporation (

    
    , vacuum). Alcohol cosolvents increase water solubility of the product, killing extraction efficiency.
    
  • Solubilization: Resuspend the residue in Water (Volume A) and your chosen Organic Solvent (Volume B, typically 1:1 ratio).

  • The pH Adjustment (CRITICAL):

    • Measure the pH of the aqueous layer. It will likely be acidic (~pH 1-2) due to HCl released from hydroxylamine hydrochloride.[1]

    • Slowly add Saturated

      
       with vigorous stirring.
      
    • Stop when pH reaches 6.5 – 7.5 .

    • Note: Do not overshoot to pH 10+.

  • Separation: Transfer to a separatory funnel. Shake vigorously for 2 minutes. Allow layers to settle.

    • EtOAc/2-MeTHF: Top layer is Product.[2][3][4]

    • DCM: Bottom layer is Product.[2][3][4][5][6][7]

  • Re-Extraction: Collect the organic layer. Re-extract the aqueous layer 2 more times with fresh solvent.

  • Washing: Combine all organic fractions. Wash once with Brine to remove trapped water and inorganic salts.

  • Drying: Dry over Anhydrous Magnesium Sulfate (

    
    ) for 15 minutes. Filter.
    
  • Isolation: Concentrate in vacuo. The product should crystallize as an off-white to pale yellow solid.[1]

Troubleshooting & FAQs
Q1: My yield is extremely low (<20%), but TLC shows conversion. Where is my product?

Diagnosis: It is likely trapped in the aqueous layer due to incorrect pH. Fix: Take your aqueous waste layer. Check the pH.

  • If pH < 4: Neutralize it with

    
     and re-extract.
    
  • If pH > 9: Acidify slightly with dilute acetic acid to pH 7 and re-extract.

  • Verification: The 5-chloro substituent lowers the pKa of the pyridine ring compared to unsubstituted pyridine, making the "neutral window" slightly more acidic, but pH 7 is universally safe.[1]

Q2: I have a massive emulsion that won't separate.

Diagnosis: Pyridine oximes can act as surfactants, especially if oligomers formed.[1] Fix:

  • Add solid NaCl to the mixture to saturate the aqueous phase (Salting Out).

  • Filter the entire biphasic mixture through a pad of Celite. This breaks the surface tension of micro-precipitates stabilizing the emulsion.

  • If using EtOAc, add a small amount (5-10%) of 2-MeTHF or Isopropanol to help phase break.[1]

Q3: The product isolated is an oil, not a solid.

Diagnosis: Impurities (unreacted aldehyde) or residual high-boiling solvents.[1] Fix:

  • Trituration: Add cold Hexane or Pentane to the oil and scratch the flask with a glass rod. This induces crystallization.[4][8]

  • Recrystallization: Dissolve in minimum hot EtOAc, add Hexane until cloudy, and cool to

    
    .
    
Q4: Can I use heat to speed up evaporation?

Warning: Oximes can undergo Beckmann Rearrangement or thermal decomposition at high temperatures, potentially releasing HCl or nitriles. Limit: Do not exceed


 on the water bath. Ensure vacuum is sufficient to strip solvents at low temperature.
Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Yield Low Yield Issue->Yield Purity Low Purity / Oil Issue->Purity Emulsion Emulsion Issue->Emulsion CheckPH Check Aqueous pH Yield->CheckPH CheckAlc Did you remove reaction Ethanol? Yield->CheckAlc Triturate Triturate with Cold Hexane Purity->Triturate SaltOut Add NaCl (Sat.) & Filter Celite Emulsion->SaltOut ActionPH Adjust to pH 6-7 & Re-extract CheckPH->ActionPH pH < 4 or > 9 ActionEvap Evaporate Alcohol first CheckAlc->ActionEvap No

Figure 2: Rapid diagnostic workflow for extraction failures.

References
  • Jubilant Ingrevia. (n.d.).[6] Safety Data Sheet: 5-Chloro-2-nitropyridine / Pyridine Derivatives.[1] Retrieved from [1]

  • Organic Syntheses. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis.[1][9] Organic Syntheses, 95, 1-14.[1] (Demonstrates standard EtOAc extraction protocols for pyridine derivatives). Retrieved from [1]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.[10] (Source for Pyridine/Oxime pKa values). Retrieved from

  • Chem-Impex. (n.d.).[1] 5-Chloro-2-pyridinecarboxaldehyde Product Page.[1][4] (Confirming solubility and physical state).[3][9] Retrieved from [1]

  • BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives. Retrieved from [1]

Sources

minimizing side reactions during 5-chloro-2-pyridinealdoxime synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Quality Attributes (CQA)

Welcome to the technical support center for pyridine aldoxime synthesis. This guide addresses the synthesis of 5-chloro-2-pyridinealdoxime (CAS: 1194-02-1) via the condensation of 5-chloro-2-pyridinecarboxaldehyde with hydroxylamine.

While this reaction appears deceptively simple, the pyridine ring introduces electronic effects that exacerbate specific side reactions—namely geometric isomerization (


) , Beckmann rearrangement , and nitrile dehydration .[1]

Target Specification:

  • Appearance: White to off-white crystalline solid.

  • Purity: >98% (HPLC).

  • Isomer Ratio: >99:1 (

    
    :
    
    
    
    ).
  • Key Impurities: 5-chloro-2-cyanopyridine (Nitrile), 5-chloropicolinamide (Amide).

The "Golden Path" Protocol

Before troubleshooting, ensure your baseline protocol adheres to these optimized parameters. Deviations here are the root cause of 80% of user tickets.

ParameterOptimized ConditionTechnical Rationale
Stoichiometry 1.1 – 1.2 eq.

Slight excess drives equilibrium; too much increases salt load and workup difficulty.
Solvent System Ethanol/Water (3:1 v/v)Ensures solubility of the aldehyde while allowing the oxime product to precipitate upon cooling/pH adjustment.
pH Control Strict pH 5.0 – 6.0 Critical: Below pH 4,

is protonated (unreactive).[1] Above pH 9, risk of Cannizzaro reaction and nitrile formation increases.[1]
Base Sodium Acetate (

) or

Use mild bases. Strong bases (

) cause local pH spikes that trigger rapid decomposition.
Temperature 0°C

RT (Max 40°C)
High heat promotes dehydration to nitrile and Beckmann rearrangement.

Reaction Network & Impurity Map

Understanding the pathway is essential for diagnosis. The diagram below illustrates the main reaction and the competing side reactions.

ReactionNetwork Aldehyde 5-Chloro-2- pyridinecarboxaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + NH2OH (pH > 4) Hydroxylamine NH2OH·HCl Oxime_E TARGET: (E)-Oxime Carbinolamine->Oxime_E - H2O (Thermodynamic) Oxime_Z Impurity: (Z)-Oxime Carbinolamine->Oxime_Z - H2O (Kinetic) Nitrile Impurity: Nitrile (Dehydration) Oxime_E->Nitrile Acylating Agents or High Heat Amide Impurity: Amide (Beckmann) Oxime_E->Amide Strong Acid (Beckmann) Oxime_Z->Oxime_E Acid/Heat Isomerization Oxime_Z->Nitrile Fast Elimination

Figure 1: Reaction pathway showing the competition between thermodynamic product formation (


-oxime) and irreversible side reactions (Nitrile/Amide).

Troubleshooting Guide (FAQ Format)

Module A: Isomer Control ( vs. )

Q: My HPLC shows a split peak or a secondary spot on TLC (


 0.4 vs 0.35). What is happening? 
A:  You are observing Geometric Isomerism .[2] The 

-isomer (anti) is the thermodynamic product, while the

-isomer (syn) is the kinetic product.
  • Mechanism: The pyridine nitrogen lone pair can form an intramolecular hydrogen bond with the oxime hydroxyl group in the

    
    -isomer, stabilizing it under certain conditions, but the 
    
    
    
    -isomer is generally preferred sterically.
  • Fix:

    • Reflux Duration: Ensure the reaction runs long enough (1-2 hours at mild heat) to allow thermodynamic equilibration.

    • Acid Catalysis: If the

      
      -isomer persists, adding a catalytic amount of HCl (bringing pH to ~2) and heating briefly can catalyze the rotation to the 
      
      
      
      -form before neutralizing for isolation.
Module B: Chemical Impurities

Q: I see a peak at 2230 cm⁻¹ in IR and mass loss of 18 in MS. Why is my oxime turning into a nitrile? A: This is Dehydration .

  • Cause: This occurs if you use strong dehydrating conditions or if the reaction temperature is too high during the addition of hydroxylamine.

  • Prevention:

    • Avoid using strong Lewis acids or acylating agents (like acetic anhydride) during workup.

    • Copper/Iron Contamination: Trace metals can catalyze this dehydration. Use high-grade ethanol and deionized water.

Q: My product mass is correct (M+), but the fragmentation pattern is wrong, and it's insoluble in base. Is this the Beckmann Rearrangement? A: Yes. The oxime has rearranged to 5-chloropicolinamide .

  • Cause: This is triggered by high temperatures in the presence of strong acid (e.g., adding concentrated HCl to a hot solution).

  • Prevention: Always cool the reaction mixture to <5°C before adding any strong acid for pH adjustment.

Module C: Yield & Workup

Q: The reaction is complete by TLC, but I get low recovery after filtration. Where is my product? A: Pyridine aldoximes are amphoteric.

  • The Trap: At very low pH (<2), the pyridine nitrogen is protonated (water-soluble). At very high pH (>10), the oxime proton is removed (forming the oximate anion, also water-soluble).[1]

  • The Fix: You must target the Isoelectric Point (pI) for precipitation. For chloropyridine aldoximes, adjust the final pH to 6.5 – 7.0 .[1] The product will crash out as a white solid.

Diagnostic Decision Tree

Use this logic flow to resolve low purity issues immediately.

TroubleshootingTree Start Start: Low Purity/Yield CheckTLC Check TLC/HPLC Is SM present? Start->CheckTLC Incomplete Yes: SM Remaining CheckTLC->Incomplete Yes Impurities No: New Impurities CheckTLC->Impurities No CheckPH Check pH Incomplete->CheckPH AdjustPH Adjust to pH 5-6 (Activate Carbonyl) CheckPH->AdjustPH pH < 4 or > 8 CheckMS Check Mass Spec Impurities->CheckMS MassMinus18 Mass = M-18 (Nitrile) CheckMS->MassMinus18 MassSame Mass = M (Isomer/Amide) CheckMS->MassSame Sol_Nitrile Reduce Temp Check Metal Contamination MassMinus18->Sol_Nitrile Sol_Isomer Reflux with cat. Acid (Equilibrate E/Z) MassSame->Sol_Isomer

Figure 2: Step-by-step diagnostic workflow for identifying reaction failures.

References & Authority

  • Preparation of 2-pyridine aldoximes: Ginsberg, S., & Wilson, I. B. (1957).[1] "The Preparation of Pyridine-2-aldoxime Methiodide and its Reaction with Acetylcholinesterase."Journal of the American Chemical Society. Note: Establishes the foundational pH dependence of pyridine aldoxime formation.

  • Dehydration Side Reactions: Hyodo, K., et al. (2016).[1][3] "Iron-Catalyzed Dehydration of Aldoximes to Nitriles."Chemistry – An Asian Journal.[3] Note: Highlights the risk of metal-catalyzed dehydration of aldoximes to nitriles.

  • Beckmann Rearrangement Mechanisms: Nguyen, T. V., et al. (2018).[1] "Mechanisms of the Beckmann Rearrangement."Journal of Organic Chemistry. Note: Details the acid-catalyzed pathways leading to amide impurities.

  • Isomerization (

    
    ) of Oximes: 
    Kozlowski, P. M., et al. (2026).[1] "Mechanistic Explanation of Enhanced E → Z Isomerization."Journal of Physical Chemistry Letters.
    Note: Discusses the thermodynamic vs. kinetic control in oxime geometric isomers.
    
    

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 5-chloro-2-pyridinecarboxaldehyde oxime: A Deep Dive into 1H NMR Interpretation and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. 5-chloro-2-pyridinecarboxaldehyde oxime, a substituted pyridine derivative, presents a compelling case study for the application of modern analytical techniques. This guide provides an in-depth analysis of its ¹H NMR spectrum, offers a comparative overview of alternative characterization methods, and furnishes detailed experimental protocols for reproducible data acquisition.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the frontline technique for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For a molecule such as 5-chloro-2-pyridinecarboxaldehyde oxime, ¹H NMR allows for the precise assignment of each proton on the pyridine ring and the oxime moiety, confirming the successful synthesis and purity of the compound.

Interpreting the ¹H NMR Spectrum of 5-chloro-2-pyridinecarboxaldehyde oxime

The ¹H NMR spectrum of 5-chloro-2-pyridinecarboxaldehyde oxime is predicted to exhibit distinct signals for the three aromatic protons on the pyridine ring, the proton of the C-H imine group, and the hydroxyl proton of the oxime. The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine ring, the chlorine substituent, and the carboxaldehyde oxime group.

A reference spectrum for the parent compound, 2-pyridinecarboxaldehyde oxime, shows aromatic proton signals in the range of δ = 7.30-8.60 ppm, an imine proton signal at δ = 8.15 ppm, and a hydroxyl proton signal at δ = 10.90 ppm.[1] The introduction of a chlorine atom at the 5-position of the pyridine ring is expected to further deshield the adjacent protons.

Predicted ¹H NMR Data for 5-chloro-2-pyridinecarboxaldehyde oxime:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.8-8.0Doublet of doublets (dd)³J(H3-H4) ≈ 8-9 Hz, ⁴J(H3-H6) ≈ 0.5-1 Hz
H-4~7.4-7.6Doublet of doublets (dd)³J(H4-H3) ≈ 8-9 Hz, ⁴J(H4-H6) ≈ 2-3 Hz
H-6~8.5-8.7Doublet (d)⁴J(H6-H4) ≈ 2-3 Hz, ⁴J(H6-H3) ≈ 0.5-1 Hz
-CH=NOH~8.2-8.4Singlet (s)-
-NOH~11.0-12.0Singlet (s, broad)-

A Comparative Analysis of Alternative Structural Elucidation Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often relies on the synergistic use of multiple analytical methods. The following table compares ¹H NMR with other common techniques for the analysis of 5-chloro-2-pyridinecarboxaldehyde oxime.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Connectivity, chemical environment, and stereochemistry of protons.High resolution, non-destructive, quantitative.Requires soluble sample, can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[2][3]High sensitivity, small sample amount needed.[2]Provides limited structural information on its own, can be destructive.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., O-H, C=N, C-Cl).[4][5]Fast, non-destructive, good for identifying functional groups.[4]Provides limited information on the overall molecular structure.
Single Crystal X-ray Diffraction Precise three-dimensional molecular structure in the solid state.[6][7]Unambiguous structural determination.[6]Requires a suitable single crystal, which can be difficult to grow.

Experimental Protocols

Detailed Protocol for ¹H NMR Analysis

For accurate and reproducible ¹H NMR data, adherence to a standardized protocol is crucial.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of 5-chloro-2-pyridinecarboxaldehyde oxime and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8][9] For compounds that may be acidic, such as chloroform, adding a small amount of potassium carbonate to the solvent bottle can be beneficial.[8]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference (δ = 0.00 ppm).[10] If not already present in the solvent, a minimal amount should be added.[11]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.[10]

  • Tuning and Shimming: The instrument's probe must be tuned to the ¹H frequency, and the magnetic field homogeneity is optimized through a process called shimming.[13]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.[14]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[15][16]

    • Acquisition Time (AT): An acquisition time of 2-4 seconds is generally appropriate for small molecules.[16]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point.[15]

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is suitable to encompass all expected proton signals.[15]

Workflow for ¹H NMR Data Acquisition and Processing

Sources

HPLC method development for 5-chloro-2-pyridinecarboxaldehyde oxime purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HPLC Method Development for the Purity Analysis of 5-chloro-2-pyridinecarboxaldehyde oxime

A Senior Application Scientist's Comparative Guide

This guide provides a comprehensive framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-chloro-2-pyridinecarboxaldehyde oxime. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives and grounding our choices in established chromatographic theory and regulatory expectations. This document is intended for researchers, analytical scientists, and drug development professionals who require a validated, fit-for-purpose analytical method.

Foundational Strategy: Understanding the Analyte and Regulatory Landscape

The first step in any method development is to thoroughly understand the molecule of interest and the regulatory framework that governs analytical procedures.

Physicochemical Properties of 5-chloro-2-pyridinecarboxaldehyde oxime

5-chloro-2-pyridinecarboxaldehyde oxime is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and an oxime functional group. Its structure dictates its behavior in a chromatographic system:

  • Polarity: The presence of the nitrogen in the pyridine ring and the polar oxime group (-CH=NOH) makes the molecule moderately polar. This suggests that reversed-phase (RP) HPLC will be the most suitable separation mode.[1][2]

  • Aromaticity: The pyridine ring provides π-electrons, allowing for potential π-π interactions with specific HPLC stationary phases (e.g., Phenyl-Hexyl).[3]

  • UV Absorbance: The aromatic ring is a chromophore, making UV detection a straightforward choice. An initial UV scan of the analyte in the proposed mobile phase is essential to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Ionization (pKa): The pyridine ring has a basic nitrogen atom with a pKa around 5.2.[4] This is a critical parameter; the mobile phase pH will determine if the analyte is in its neutral or protonated (charged) form, which drastically affects retention and peak shape.

Regulatory Framework: The ICH Guidelines

A scientifically sound method must also be a defensible one. The International Council for Harmonisation (ICH) guidelines are the global standard for analytical method development and validation.[5][6][7][8][9] This guide is developed with the principles of ICH Q2(R2) for method validation and ICH Q14 for analytical procedure development in mind, emphasizing a systematic, lifecycle-based approach.[5][7]

Method_Development_Strategy cluster_Foundation Phase 1: Knowledge Gathering cluster_Screening Phase 2: Parameter Screening cluster_Optimization Phase 3: Fine-Tuning cluster_Validation Phase 4: Validation (ICH Q2(R2)) Analyte Analyte Characterization (Polarity, pKa, UV, Impurities) Column Column Screening (C18, Phenyl, etc.) Analyte->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) Analyte->MobilePhase Regulatory Define Analytical Target Profile (ATP) (ICH Q14) Validation Specificity, Linearity, Accuracy, Precision, Robustness Regulatory->Validation Gradient Gradient Slope & Time Column->Gradient MobilePhase->Gradient Detection Detector Wavelength Selection Detection->Gradient FlowTemp Flow Rate & Temperature Gradient->FlowTemp Optimize FlowTemp->Validation Final Method

Caption: A systematic workflow for HPLC method development based on ICH principles.

Comparative Analysis of Chromatographic Parameters

The core of method development lies in screening and selecting the optimal combination of column and mobile phase to achieve separation of the main peak from all potential impurities.

Comparison of Stationary Phases (Columns)

The choice of column dictates the primary mode of interaction with the analyte. For 5-chloro-2-pyridinecarboxaldehyde oxime, several reversed-phase chemistries are viable candidates.

Stationary PhasePrimary Interaction MechanismAdvantages for this AnalytePotential Disadvantages
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.[1]Workhorse choice. Good retention for the aromatic ring. Highly reproducible and widely available. Excellent for general-purpose screening.Standard C18 phases can exhibit poor peak shape for basic compounds like pyridine due to interactions with residual silanols. May show "phase collapse" in highly aqueous mobile phases.[10]
AQ-C18 / Polar-Embedded Hydrophobic + Hydrogen BondingExcellent alternative. The polar-embedded group (e.g., amide, carbamate) shields residual silanols, leading to improved peak shape for basic analytes. Resistant to phase collapse, allowing for use with 100% aqueous mobile phases.[3]May offer slightly different selectivity than traditional C18, which could be an advantage or disadvantage depending on the impurities.
Phenyl-Hexyl Hydrophobic + π-π Interactions[3]Offers unique selectivity. The phenyl rings in the stationary phase can interact with the analyte's pyridine ring, providing enhanced resolution for aromatic compounds and their isomers that may not be separable on a C18.[11]Generally less hydrophobic than C18, leading to lower retention. May not be as robust or long-lasting as alkyl phases.

Recommendation: Begin screening with a modern, end-capped C18 column and a Phenyl-Hexyl column. The C18 provides a robust, general-purpose separation, while the Phenyl-Hexyl offers a complementary and orthogonal selectivity that is invaluable for resolving difficult-to-separate, structurally similar impurities.

Comparison of Mobile Phase Systems

The mobile phase is used to control the elution strength and fine-tune selectivity. Key variables are the organic modifier, pH, and buffer.

ParameterComparisonRationale and Scientific Insight
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH) ACN is generally the preferred choice. It has a lower viscosity (leading to lower backpressure), is a stronger solvent for RP-HPLC, and has a lower UV cutoff (~190 nm) than MeOH (~205 nm).[1] This allows for detection at lower wavelengths if necessary. However, MeOH can sometimes offer different selectivity and should be evaluated if ACN fails to resolve critical pairs.
Aqueous Phase pH Acidic (pH 2.5-3.5) vs. Near Neutral (pH 6-7) Acidic pH is strongly recommended. The pKa of the pyridine nitrogen is ~5.2.[4] By setting the mobile phase pH to ~3.0 (more than 2 pH units below the pKa), we ensure the pyridine nitrogen is consistently protonated. This suppresses ionization, leading to a single analyte form, which results in sharp, symmetrical peaks and highly reproducible retention times. Operating near the pKa would lead to peak broadening and shifting.
Buffer System Formic Acid vs. Phosphate Buffer 0.1% Formic Acid is an excellent starting point. It is volatile, making it compatible with mass spectrometry (LC-MS) for impurity identification, and effectively buffers in the desired pH range of ~2.7. Phosphate buffer (e.g., 20mM potassium phosphate, pH adjusted to 3.0) offers superior buffering capacity, which can lead to even greater robustness in retention time. However, it is non-volatile and can precipitate in high concentrations of ACN, potentially damaging the system.[11]

Recommendation: Start with a mobile phase system of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) . This provides good peak shape, is MS-friendly, and is simple to prepare.

Detailed Experimental Protocols for Initial Screening

The following protocols provide robust starting points for analysis. A gradient elution is used to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time.

Protocol A: General Purpose C18 Method
  • Objective: Establish a baseline chromatogram and assess peak shape and retention.

  • Instrumentation: HPLC or UHPLC system with a UV/PDA detector.

  • Column: Reputable C18 column, 2.1 or 4.6 mm ID, 50-150 mm length, ≤ 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID.

  • Column Temperature: 30 °C.

  • Detection: PDA detector scanning 200-400 nm; extract chromatogram at λ-max (e.g., 254 nm).

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Prepare a ~0.5 mg/mL stock solution of 5-chloro-2-pyridinecarboxaldehyde oxime in a 50:50 mixture of Acetonitrile:Water.

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

Protocol B: Orthogonal Selectivity Phenyl-Hexyl Method
  • Objective: Evaluate an alternative selectivity to resolve impurities co-eluting in Protocol A.

  • Instrumentation: Same as Protocol A.

  • Column: Reputable Phenyl-Hexyl column, same dimensions as C18.

  • All other conditions (Mobile Phase, Flow Rate, Temp, etc.): Identical to Protocol A. This allows for a direct comparison of the column's selectivity.

Data Interpretation, Optimization, and System Suitability

After running the initial screening protocols, the goal is to optimize the separation to meet predefined system suitability criteria.

Parameter_Influence cluster_Inputs Adjustable Parameters cluster_Outputs Performance Metrics Gradient Gradient Slope Resolution Resolution (Rs) Gradient->Resolution Major Effect RunTime Analysis Time Gradient->RunTime Inverse Effect FlowRate Flow Rate FlowRate->Resolution Minor Effect FlowRate->RunTime Inverse Effect Temperature Temperature PeakShape Peak Shape (Tf) Temperature->PeakShape Improves Retention Retention (k') Temperature->Retention Inverse Effect pH Mobile Phase pH pH->PeakShape Critical Effect pH->Retention Critical Effect Organic Organic % Organic->Retention Major Effect

Caption: The cause-and-effect relationship between key HPLC parameters and performance.

Interpreting the Data
  • Resolution (Rs): Aim for Rs ≥ 2.0 between the main peak and the closest eluting impurity.

  • Tailing Factor (Tf): Aim for Tf ≤ 1.5 for the main peak. A high tailing factor on an acidic mobile phase may indicate mass overload (inject less) or secondary interactions.

  • Analysis Time: The gradient should be steep enough to elute all components without wasting time, but shallow enough to provide the necessary resolution.

If the initial screening shows poor resolution, adjust the gradient. A shallower gradient (e.g., increasing %B by 2-3% per minute instead of 6%) will increase run time but generally improves the separation of closely eluting peaks.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. A core guideline detailing the requirements for validating analytical methods. [Link]

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Provides guidance on the reporting, identification, and qualification of impurities. [Link]

  • ICH Q14: Analytical Procedure Development. International Council for Harmonisation. Complements Q2 by describing a systematic approach to method development. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. An article explaining the interconnected roles of ICH and FDA guidelines. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Provides an overview and access to the ICH Q2(R2) guideline. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. A resource explaining the fundamental differences and applications of chromatography modes. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Discusses the separation of aromatic compounds and the effect of mobile phase parameters. [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific. Technical note on the challenges of using highly aqueous mobile phases with traditional C18 columns. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. HALO Columns. A guide to classifying and selecting different reversed-phase HPLC columns. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Nature. A research article detailing a QbD approach to an HPLC method for pyridine and its degradation products. [Link]

  • Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies. An overview of the principles and applications of reversed-phase HPLC. [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents. A patent describing potential impurities found in pyridine compounds.
  • Pyridine. Wikipedia. Provides general chemical properties of pyridine, including its pKa. [Link]

Sources

IR spectroscopy peaks validation for 5-chloro-2-pyridinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: IR Spectroscopy Validation for 5-Chloro-2-Pyridinecarboxaldehyde Oxime

Executive Summary & Strategic Context

Subject: 5-Chloro-2-pyridinecarboxaldehyde oxime (5-Cl-2-PAO) Application: Intermediate in the synthesis of acetylcholinesterase (AChE) reactivators and pyridine-based ligands. Criticality: High. In drug development, distinguishing the oxime from its aldehyde precursor and potential nitrile degradation products is essential for yield calculation and downstream safety.

This guide provides a definitive technical framework for validating 5-Cl-2-PAO using Infrared (IR) Spectroscopy. Unlike generic spectral lists, this document focuses on comparative validation —demonstrating how to objectively distinguish the target molecule from its specific synthetic precursors and structural analogs using spectral subtraction logic.

Theoretical Framework: The Spectral Fingerprint

To validate 5-Cl-2-PAO, one must understand the vibrational additive effects of its three core components: the pyridine ring, the chlorine substituent, and the aldoxime functionality.

Structural Components & Predicted Shifts[1][2][3][4]
  • The Pyridine Core: Exhibits characteristic ring breathing modes (C=C/C=N stretching) typically between 1580–1430 cm⁻¹.

  • The 5-Chloro Substituent: Introduces a C-Cl stretching vibration. While alkyl chlorides appear at 600–800 cm⁻¹, aryl chlorides (attached to the ring) often couple with ring vibrations, appearing as sharp bands near 1080–1100 cm⁻¹ and 700–750 cm⁻¹.

  • The Aldoxime Group (-CH=N-OH): The critical validation marker. It replaces the strong Carbonyl (C=O) dipole of the precursor with a C=N bond and a broad O-H stretch.

Comparative Analysis: Target vs. Alternatives

This section compares the target product against its two most common "alternatives" in a reaction mixture: the Starting Material (Aldehyde) and the Over-Dehydrated Impurity (Nitrile) .

Quantitative Spectral Comparison Table
Functional GroupPrecursor: 5-Chloro-2-pyridinecarboxaldehydeTarget: 5-Chloro-2-pyridinecarboxaldehyde oximeImpurity: 5-Chloro-2-cyanopyridine (Nitrile)Validation Logic
C=O[1][2][3][4][5] Stretch Strong, Sharp (~1710–1720 cm⁻¹) ABSENT ABSENT Primary Indicator of Reaction Completion
O-H Stretch AbsentBroad, Strong (3100–3400 cm⁻¹) AbsentConfirms Oxime Formation
C=N Stretch ~1580 cm⁻¹ (Ring only)~1630–1650 cm⁻¹ (Oxime + Ring) ~1580 cm⁻¹ (Ring only)Secondary Confirmation
C≡N Stretch AbsentAbsentSharp, Med (~2230–2250 cm⁻¹) Critical Purity Check (Dehydration)
C-H (Aldehyde) Doublet (~2720 & 2830 cm⁻¹) ABSENT AbsentConfirms loss of formyl group
C-Cl Stretch ~1080–1100 cm⁻¹~1080–1100 cm⁻¹~1090 cm⁻¹Invariant Reference Peak

Analyst Note: The disappearance of the aldehyde C-H doublet at 2720/2830 cm⁻¹ is often a cleaner baseline indicator than the carbonyl region if the sample is wet, as water can obscure the 1650–1700 cm⁻¹ region.

Distinguishing from Non-Chlorinated Analogues

If your lab handles multiple pyridine derivatives, distinguishing 5-Cl-2-PAO from 2-Pyridinealdoxime (2-PAM precursor) is vital.

  • 2-Pyridinealdoxime: Lacks the C-Cl bands.

  • 5-Cl-2-PAO: Shows distinct aryl chloride bands at 1080–1100 cm⁻¹ and ~740 cm⁻¹ .

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a spectrum capable of resolving the syn/anti isomerism and trace aldehyde contamination.

Step 1: Sample Preparation (Choice of Matrix)
  • Preferred: ATR (Attenuated Total Reflectance) with a Diamond crystal.

    • Reasoning: Oximes are thermally sensitive. The grinding pressure and potential moisture uptake in KBr pellets can induce minor isomerization or hygroscopic broadening of the OH band. ATR requires no sample modification.

  • Alternative: Nujol Mull.

    • Reasoning: If ATR is unavailable, use Nujol. Avoid KBr if the oxime is suspected to be an HCl salt, as halide exchange can occur.

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to resolve weak aromatic overtones.

  • Range: 4000–600 cm⁻¹.

Step 3: The "Subtraction" Validation

To confirm purity, perform a spectral subtraction in your software:



  • Pass Criteria: The resulting trace should show a flat line at 1710 cm⁻¹ (no residual carbonyl) and positive peaks at 3300 cm⁻¹ (OH) and 1640 cm⁻¹ (C=N).

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the synthesis product.

IR_Validation_Flow Start Crude Product Isolation Acquire Acquire IR Spectrum (ATR) Start->Acquire Check_CO Check 1700-1720 cm⁻¹ (Carbonyl Region) Acquire->Check_CO Has_CO Strong Peak Present Check_CO->Has_CO Yes No_CO Peak Absent Check_CO->No_CO No Result_Aldehyde FAIL: Unreacted Aldehyde Action: Reprocess Has_CO->Result_Aldehyde Check_CN Check 2200-2250 cm⁻¹ (Nitrile Region) No_CO->Check_CN Has_CN Peak Present Check_CN->Has_CN Yes No_CN Peak Absent Check_CN->No_CN No Result_Nitrile FAIL: Dehydrated Impurity Action: Adjust pH/Temp Has_CN->Result_Nitrile Check_OH Check 3100-3400 cm⁻¹ (Broad OH) No_CN->Check_OH No_OH Weak/Absent Check_OH->No_OH No Has_OH Strong/Broad Check_OH->Has_OH Yes No_OH->Result_Nitrile Result_Pass PASS: 5-Cl-2-PAO Identity Confirmed Has_OH->Result_Pass

Figure 1: Logical decision tree for IR-based validation of 5-chloro-2-pyridinecarboxaldehyde oxime synthesis.

Advanced Mechanistic Insights

Syn/Anti Isomerism

Oximes exist as E (anti) and Z (syn) isomers. For 2-pyridinealdoximes, the E isomer is typically thermodynamically favored and biologically active (for AChE reactivation).

  • IR Differentiation: While difficult to distinguish solely by low-resolution IR, the N-O stretching frequency (900–1000 cm⁻¹) is sensitive to the configuration.

    • E-isomer: Stronger H-bonding (intramolecular with pyridine nitrogen) often shifts the O-H stretch to lower frequencies (~3100–3200 cm⁻¹) compared to the Z-isomer.

    • Recommendation: If precise isomer ratio is required, validate the IR findings with ¹H NMR (distinct methine proton shifts).

The "Chlorine Shift"

The presence of the chlorine atom at position 5 stiffens the ring. Compared to the unsubstituted 2-PAM precursor, you will observe a blue shift (higher frequency) in the aromatic C=C ring stretches due to the inductive effect (-I) of the chlorine withdrawing electron density, slightly increasing the force constant of the ring bonds [1].

References

  • Sigma-Aldrich. (n.d.).[1] 5-Chloropyridine-2-carboxaldehyde Product Specification. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Pyridinecarboxaldehyde, oxime (Isomer Analog Data). PubChem Compound Summary. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Aldehyde vs. Oxime shifts).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for C-Cl and Pyridine ring modes).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloro-2-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 5-chloro-2-pyridinealdoxime. Designed for researchers in analytical chemistry and drug development, this document elucidates the primary fragmentation pathways, compares them with related pyridine structures, and provides a robust experimental protocol for empirical validation. Our approach is grounded in established fragmentation mechanisms to provide a predictive framework for structural elucidation.

Introduction: The Role of Mass Spectrometry in Structural Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[1] In the context of pharmaceutical research and development, understanding the fragmentation patterns of novel or modified compounds is critical for confirming their identity, assessing purity, and identifying metabolites.

5-Chloro-2-pyridinealdoxime is a heterocyclic compound of interest due to its structural motifs—a chlorinated pyridine ring and an aldoxime functional group—which are prevalent in various pharmacologically active molecules. The predictable fragmentation of these moieties under electron ionization allows for a detailed structural characterization. This guide will predict the fragmentation pathways of 5-chloro-2-pyridinealdoxime based on established chemical principles and compare these predictions with the known fragmentation of analogous compounds to highlight the influence of specific structural features.

Predicted Fragmentation Pathways of 5-Chloro-2-Pyridinealdoxime

Upon electron ionization, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺·).[2] This molecular ion is a radical cation and is often energetically unstable, causing it to break apart into smaller fragment ions and neutral radicals.[3] The most likely fragmentation pathways are those that result in the formation of the most stable cations.[4]

The molecular weight of 5-chloro-2-pyridinealdoxime (C₆H₅ClN₂O) is 156.57 g/mol . Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern.[5] The molecular ion peak (M⁺·) will appear as two peaks: one at m/z 156 (containing ³⁵Cl) and a smaller peak at m/z 158 (containing ³⁷Cl) with roughly one-third the intensity.[5]

The following are the primary predicted fragmentation pathways:

  • α-Cleavage: The bond adjacent to the oxime nitrogen is a likely site for initial cleavage. Ionization is predicted to occur on the nitrogen or oxygen lone pair electrons, which have the highest energy.[6]

  • Loss of Hydroxyl Radical (·OH): A common fragmentation for oximes is the cleavage of the N-O bond, resulting in the loss of a hydroxyl radical (mass = 17 u). This would produce a stable ion at m/z 139/141 .

  • Loss of Chlorine Radical (·Cl): Cleavage of the C-Cl bond would result in the loss of a chlorine radical (mass = 35 u), leading to a fragment at m/z 121 .

  • Loss of HCN: Pyridine rings are known to fragment via the loss of hydrogen cyanide (HCN, mass = 27 u) after initial fragmentation.[7]

  • Formation of Chloropyridinium Cation: Cleavage of the C-C bond between the pyridine ring and the aldoxime group can lead to the formation of a stable 5-chloro-2-pyridyl cation at m/z 112/114 .

Predicted Fragmentation Summary
m/z (³⁵Cl/³⁷Cl) Predicted Fragment Ion Neutral Loss Notes
156 / 158[C₆H₅ClN₂O]⁺·-Molecular Ion (M⁺·)
139 / 141[C₆H₅ClN₂]⁺·OHLoss of hydroxyl radical from the oxime group.
121[C₆H₅N₂O]⁺·ClLoss of chlorine radical from the pyridine ring.
112 / 114[C₅H₃ClN]⁺·CH₂NOCleavage of the exocyclic C-C bond.
93[C₅H₄N₂O]⁺·HClLoss of hydrogen chloride.
78[C₅H₄N]⁺HCl, HCNLoss of HCl followed by HCN from the ring.
Visualization of Predicted Fragmentation

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion of 5-chloro-2-pyridinealdoxime.

Fragmentation_Pathway M [M]⁺· m/z 156/158 F139 [M-OH]⁺ m/z 139/141 M->F139 - ·OH F121 [M-Cl]⁺ m/z 121 M->F121 - ·Cl F112 [C₅H₃ClN]⁺ m/z 112/114 M->F112 - ·CHNO F78 [C₅H₄N]⁺ m/z 78 F112->F78 - Cl

Caption: Predicted EI-MS fragmentation of 5-chloro-2-pyridinealdoxime.

Comparative Fragmentation Analysis

To understand the influence of the chloro and aldoxime groups, we compare the predicted fragmentation of our target molecule with two structurally related compounds for which spectral data are available.

Compound Structure Key Fragmentation Differences and Rationale
5-Chloro-2-pyridinealdoxime 5-chloro-2-pyridinealdoximeMolecular Ion: m/z 156/158. Key Fragments: Loss of ·OH (m/z 139/141) and formation of the chloropyridinium ion (m/z 112/114) are expected to be significant pathways due to the stability of the resulting ions. The chlorine isotope pattern is a defining feature.
2-Pyridinealdoxime [8]2-pyridinealdoximeMolecular Ion: m/z 122. Key Fragments: Lacks the chlorine isotope pattern. The primary fragmentation is the loss of ·OH to form an ion at m/z 105. The absence of the heavy chlorine atom leads to a simpler spectrum in the higher mass range.
2-Amino-5-chloropyridine [9]2-amino-5-chloropyridineMolecular Ion: m/z 128/130. Key Fragments: The primary fragmentation involves the loss of HCN from the ring to produce an ion at m/z 101/103. This highlights how a different functional group (amino vs. aldoxime) completely alters the most favorable fragmentation pathways, even with the same chlorinated pyridine core.

This comparison demonstrates that while the pyridine core provides a basis for certain fragmentations (like ring cleavage), the functional group at the 2-position and the halogen at the 5-position are the primary directors of the initial, most diagnostic fragmentation events.

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate the predicted fragmentation patterns, a standard gas chromatography-mass spectrometry (GC-MS) analysis is recommended. GC is suitable for the separation of a relatively volatile and thermally stable compound like 5-chloro-2-pyridinealdoxime.

Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 5-chloro-2-pyridinealdoxime in a volatile solvent such as dichloromethane or methanol.

    • Perform a serial dilution to a final concentration of 10 µg/mL for injection.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns and allows for comparison with spectral libraries.[4]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500. This range will capture the molecular ion and all significant fragments.

    • Data Acquisition: Full scan mode.

Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample (1 mg/mL in CH₂Cl₂) P2 Dilute to 10 µg/mL P1->P2 A1 Inject 1 µL into GC P2->A1 A2 Separation on HP-5MS Column A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-500) A3->A4 D1 Acquire Spectrum A4->D1 D2 Identify Molecular Ion (m/z 156/158) D1->D2 D3 Analyze Fragmentation Pattern D2->D3

Caption: Standard workflow for GC-MS analysis of 5-chloro-2-pyridinealdoxime.

Conclusion

The structural elucidation of 5-chloro-2-pyridinealdoxime via mass spectrometry can be effectively guided by a predictive understanding of its fragmentation behavior. The presence of the chlorine atom provides a clear isotopic signature for the molecular ion and any chlorine-containing fragments. The primary fragmentation events are predicted to be driven by the aldoxime functional group, leading to characteristic losses of ·OH, and by cleavage at the C-C bond connecting the side chain to the aromatic ring. Comparative analysis with non-chlorinated and amino-substituted analogs confirms the diagnostic power of these specific fragmentation pathways. The provided GC-MS protocol offers a reliable method for obtaining empirical data to confirm these predictions, enabling confident structural verification for researchers and drug development professionals.

References

  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime.
  • Brodbelt, J. S., & Cooks, R. G. (1987). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of the American Society for Mass Spectrometry, 2(4), 332-337.
  • Djerassi, C., & Fenselau, C. (1972). Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes. Canadian Journal of Chemistry, 50(16), 2776-2785.
  • ResearchGate. (n.d.). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids.
  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2001). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry, 66(25), 8449–8454.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry - Fragmentation Behavior. Retrieved from [Link]

  • University of Arizona. (n.d.). Introduction to Mass Spectrometry - Fragmentation Mechanisms. Retrieved from [Link]

  • Egsgaard, H., & Carlsen, L. (1995). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(10), 914-924.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide website: [Link]

  • Pearson. (n.d.). Mass Spectrometry of Halogens.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • NIST. (n.d.). 5-Chloro-2-pyridinol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Prasain, J. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • NIST. (n.d.). 2-Pyridinealdoxime. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2021, 8896934.
  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry (EI-MS).
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2025, December 1).
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-Chloro-2-Pyridinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is a cornerstone of scientific rigor and regulatory compliance. For a molecule such as 5-chloro-2-pyridinecarboxaldehyde oxime, a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science, establishing its elemental composition with irrefutable accuracy is a critical first step.[1][2] This guide provides an in-depth comparison of the primary methodologies for the elemental analysis of this compound, grounded in established standards and field-proven insights. We will explore the nuances of combustion analysis for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS), delve into specific techniques for halogen determination, and contextualize these methods within a framework of validation and scientific integrity.

Theoretical Composition: The Analytical Benchmark

Before any analysis, the theoretical elemental composition of 5-chloro-2-pyridinecarboxaldehyde oxime (C₆H₆ClN₃O) must be calculated. This theoretical data serves as the fundamental point of comparison for all experimental results.

Molecular Formula: C₆H₆ClN₃O Molecular Weight: 171.58 g/mol

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.011672.06642.00
Hydrogen (H)1.00866.0483.53
Chlorine (Cl)35.453135.45320.66
Nitrogen (N)14.007342.02124.50
Oxygen (O)15.999115.9999.32
Total 171.587 100.00

This table represents the "true" values against which all analytical measurements will be judged. For publication in reputable journals, such as those from the American Chemical Society (ACS), experimental values for C, H, and N are typically expected to be within ±0.4% of the calculated theoretical values.[3][4]

Core Methodologies for Elemental Analysis

The two primary approaches for determining the elemental composition of a halogenated organic compound like 5-chloro-2-pyridinecarboxaldehyde oxime are modern automated CHNS analysis and classical halogen-specific methods.

Automated CHNS Elemental Analysis by Dynamic Flash Combustion

Modern elemental analyzers provide a rapid and accurate determination of carbon, hydrogen, nitrogen, and sulfur content.[5][6] The underlying principle is the complete and instantaneous combustion of the sample in a high-oxygen environment, followed by the separation and detection of the resulting gases.

The Causality Behind the Method: The sample is weighed into a tin capsule and dropped into a combustion reactor heated to approximately 900-1000°C. The introduction of a pulse of pure oxygen triggers a rapid combustion (flash combustion), converting the sample's elemental components into their gaseous oxides: CO₂, H₂O, N₂, and SO₂. Halogens like chlorine are converted to hydrogen chloride (HCl). These gases are then passed through a reduction furnace containing copper to remove excess oxygen and reduce nitrogen oxides to N₂. The mixture of gases is subsequently separated using a gas chromatography column and quantified by a thermal conductivity detector (TCD).

Trustworthiness and Self-Validation: The reliability of this method is ensured through rigorous calibration with certified organic analytical standards.[3][7] These standards, such as sulfanilamide or acetanilide, have precisely known elemental compositions. By running these standards intermittently with unknown samples, any drift in the instrument's calibration can be detected and corrected, ensuring the integrity of the data.[3]

Chlorine Determination by Oxygen Flask Combustion (Schöniger Method)

For direct and accurate quantification of chlorine, the oxygen flask combustion method, also known as the Schöniger flask technique, is a well-established and reliable approach.[8][9] This method is particularly valuable for confirming the content of a key heteroatom that is not measured by standard CHNS analyzers.

The Causality Behind the Method: A precisely weighed sample is wrapped in a piece of filter paper and placed in a platinum gauze holder attached to the stopper of a heavy-walled flask filled with pure oxygen. The paper is ignited, and the flask is immediately sealed. The intense heat of combustion in the pure oxygen atmosphere quantitatively converts the organically bound chlorine into hydrogen chloride (HCl).[9] This HCl is then absorbed into a specific solution placed in the bottom of the flask (e.g., dilute sodium hydroxide with hydrogen peroxide). The resulting chloride ions (Cl⁻) in the solution can then be accurately quantified using several techniques, most commonly by potentiometric titration with a standardized silver nitrate solution.[8][10]

Trustworthiness and Self-Validation: The validation of this method relies on the analysis of a standard organic compound with a known chlorine content. The recovery of chloride from this standard must fall within an acceptable range (typically 98-102%) to validate the procedure for the unknown sample. The use of a standardized titrant, traceable to a primary standard, further ensures the accuracy of the final measurement.

Comparative Guide to Analytical Methods

The choice of analytical method depends on the specific information required, the available instrumentation, and the desired level of accuracy for each element.

ParameterAutomated CHNS AnalyzerOxygen Flask Combustion (Schöniger Method)
Elements Determined C, H, N, SCl (also Br, I)
Principle Dynamic flash combustion with GC separation and TCD detectionCombustion in an O₂-filled flask, absorption, and titration
Accuracy Typically within ±0.3% (absolute) of the theoretical value[3]High accuracy, dependent on titration precision
Precision High, with RSDs typically <0.5%High, dependent on analyst skill and titration endpoint detection
Sample Size 1-5 mg[3]1-10 mg
Analysis Time ~5-10 minutes per sample~20-30 minutes per sample
Automation Fully automated, with autosamplers for high throughput[11]Manual procedure requiring skilled analyst
Interferences Incomplete combustion of refractory materials; high fluorine content can be problematic.[5]Other halogens can interfere if a non-specific titration is used.
Strengths Rapid, high-throughput, multi-elemental analysis.Direct and highly accurate determination of halogen content.
Limitations Does not determine halogens or oxygen directly.Labor-intensive, lower throughput, single-element analysis.

Experimental Protocols: A Step-by-Step Approach

Adherence to a detailed and validated protocol is essential for obtaining reproducible and accurate results.

Protocol 1: CHN Analysis via Flash Combustion
  • Instrument Preparation: Ensure the CHNS analyzer is calibrated with a certified standard (e.g., Acetanilide). The calibration should be verified to be within ±0.3% of the theoretical values for the standard.[3]

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 5-chloro-2-pyridinecarboxaldehyde oxime sample into a tin capsule.

  • Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the analysis sequence.

  • Data Acquisition: The instrument software will automatically calculate the percentage of C, H, and N based on the TCD signal and the calibration curve.

  • Quality Control: Analyze a check standard after every 10-15 samples to ensure the instrument's calibration has not drifted.

Protocol 2: Chlorine Determination via Oxygen Flask Combustion
  • Sample Preparation: Accurately weigh 3-7 mg of the 5-chloro-2-pyridinecarboxaldehyde oxime sample onto a piece of ashless filter paper. Fold the paper to enclose the sample and attach it to the platinum gauze sample holder.

  • Combustion: Add 10 mL of an absorbing solution (e.g., 0.1 M NaOH with 5-6 drops of 30% H₂O₂) to a 500 mL heavy-walled combustion flask.[9] Flush the flask with pure oxygen for 1-2 minutes. Ignite the filter paper tail and immediately plunge the sample holder into the flask, sealing it tightly. The flask should be held behind a safety shield during combustion.[9]

  • Absorption: Allow the flask to stand for 15-20 minutes, with occasional swirling, to ensure complete absorption of the combustion products.

  • Titration: Quantitatively transfer the absorption solution to a beaker. Acidify the solution with nitric acid. Titrate the chloride ions with a standardized 0.01 N silver nitrate solution, using a silver-specific electrode to determine the potentiometric endpoint.[8][10]

  • Calculation: Calculate the percentage of chlorine in the sample based on the volume of titrant used.

Visualization of Analytical Workflows

Understanding the flow of analysis is crucial for planning and execution.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 CHN Analysis cluster_2 Chlorine Analysis cluster_3 Results Sample 5-Chloro-2-Pyridinecarboxaldehyde Oxime Weigh_CHN Weigh 1-3 mg into Tin Capsule Sample->Weigh_CHN Weigh_Cl Weigh 3-7 mg onto Filter Paper Sample->Weigh_Cl Combustion_CHN Flash Combustion (950°C, O2) Weigh_CHN->Combustion_CHN Combustion_Cl Oxygen Flask Combustion Weigh_Cl->Combustion_Cl Reduction Reduction (Cu) Combustion_CHN->Reduction Separation GC Separation Reduction->Separation Detection_CHN TCD Detection Separation->Detection_CHN Result_CHN %C, %H, %N Detection_CHN->Result_CHN Absorption Absorption in NaOH/H2O2 Combustion_Cl->Absorption Titration Potentiometric Titration with AgNO3 Absorption->Titration Result_Cl %Cl Titration->Result_Cl

Caption: Comparative workflow for CHN and Chlorine elemental analysis.

Validating the Method: Ensuring Data Integrity

Method validation is a formal process that demonstrates an analytical method's suitability for its intended purpose.[12][13] For elemental analysis in a pharmaceutical context, the validation parameters outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) are the authoritative standard.[14]

Validation ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness of the experimental value to the true (theoretical) value.Recovery of 98.0% to 102.0% for a certified reference material.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay): RSD ≤ 1.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%.
Specificity The ability to assess the element in the presence of components that may be expected to be present (e.g., impurities, other elements).Confirmed by accurate results for a pure standard and lack of interference from known impurities.
Limit of Quantitation (LOQ) The lowest amount of an element in a sample that can be quantitatively determined with suitable precision and accuracy.[12]Typically not a major concern for elemental analysis as it's a bulk technique.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.A correlation coefficient (r²) ≥ 0.999 for a series of standards of varying weights.
Range The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]Typically 80% to 120% of the standard sample weight.

digraph "OOS_Investigation_Logic" {
graph [nodesep=0.5];
node [shape=record, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

OOS [label="Out-of-Specification Result\n(e.g., %N > 0.4% deviation)", fillcolor="#FBBC05"]; Check_Cal [label="Verify Instrument Calibration\nwith Check Standard"]; Reanalyze [label="Reanalyze Sample\n(New Weighing)"]; Investigate_Sample [label="Investigate Sample Integrity"]; Purity [label="Assess Purity\n(HPLC, NMR, HRMS)"]; Solvent [label="Check for Residual Solvent\n(TGA, 1H NMR)"]; Hygroscopic [label="Assess Hygroscopicity\n(Karl Fischer, TGA)"];

OOS -> Check_Cal; Check_Cal -> Reanalyze [label="Calibration OK"]; Check_Cal -> OOS [label="Calibration Failed\n(Recalibrate & Re-run)"]; Reanalyze -> Investigate_Sample [label="OOS Confirmed"]; Investigate_Sample -> Purity; Investigate_Sample -> Solvent; Investigate_Sample -> Hygroscopic; }

Caption: Logic diagram for investigating out-of-specification results.

Conclusion: A Synthesis of Methods for Complete Characterization

For a comprehensive and trustworthy elemental characterization of 5-chloro-2-pyridinecarboxaldehyde oxime, a dual-pronged approach is recommended. Automated CHNS analysis provides rapid and reliable data for carbon, hydrogen, and nitrogen, essential for routine purity checks and confirmation of the organic backbone. This should be complemented by a specific halogen determination via oxygen flask combustion and titration to accurately quantify the chlorine content.

This combined methodology, underpinned by rigorous calibration with certified reference materials and adherence to established validation principles, provides a self-validating system of analysis. It ensures that the elemental composition reported for this compound is not merely a set of numbers, but a scientifically defensible statement of its fundamental constitution, providing a solid foundation for all subsequent research and development activities.

References

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds - DTIC. (n.d.).
  • ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (2015). ASTM International.
  • Heidbrink, J. (1996). A Study of the Behavior of Chlorine and Organic Compounds During Combustion in an AFBC System. TopSCHOLAR.
  • The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants. (n.d.). DSpace@MIT.
  • DETERMINATION OF CHLORIDE CONTENT IN ORGANIC ADDITIVES FOR PORTLAND CEMENT CONCRETE. (2012). Caltrans.
  • Malisoff, W. M. (1935). Determination of Chlorine in Organic Compounds. Industrial & Engineering Chemistry Analytical Edition, 7(6), 423-425. Retrieved from [Link]

  • FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. (n.d.).
  • Total Chlorine Analysis. (n.d.). EST Analytical. Retrieved from [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024). PMC. Retrieved from [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved from [Link]

  • Reference Materials. (n.d.). IAEA. Retrieved from [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials. (n.d.). Agilent. Retrieved from [Link]

  • Organic Certified Reference Materials. (n.d.). ESSLAB. Retrieved from [Link]

  • Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. (2021). OPUS. Retrieved from [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2025). ResearchGate. Retrieved from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025).
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC. Retrieved from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PMC. Retrieved from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.).
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxime radicals: generation, properties and application in organic synthesis. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (n.d.). PMC. Retrieved from [Link]

  • Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications. (2025). MDPI. Retrieved from [Link]

  • The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. (n.d.). ChemRxiv. Retrieved from [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (n.d.). PerkinElmer.
  • An International Study Evaluating Elemental Analysis. (n.d.). PMC. Retrieved from [Link]

  • 3-Pyridinecarboxaldehyde, oxime. (n.d.). PubChem. Retrieved from [Link]

Sources

A Comparative Guide to the Acetylcholinesterase Reactivation Efficacy of 5-Chloro-2-Pyridinealdoxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 5-chloro-2-pyridinealdoxime as an acetylcholinesterase (AChE) reactivator for the treatment of organophosphate (OP) poisoning. It is designed to offer a comprehensive overview of its potential efficacy in relation to established alternatives, supported by experimental data and protocols.

The Critical Challenge of Organophosphate Poisoning and the Role of Oxime Reactivators

Organophosphorus compounds, a class of chemicals used as pesticides and developed as nerve agents, pose a significant threat due to their high toxicity.[1] These agents exert their effects by inhibiting acetylcholinesterase (AChE), a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis characterized by symptoms such as muscle tremors, seizures, respiratory distress, and ultimately, death.[3][4]

The standard treatment for OP poisoning involves the administration of an anticholinergic agent like atropine to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE.[1] Oximes function as nucleophiles that displace the organophosphate from the serine residue in the active site of AChE, thereby restoring its function.[2] However, the efficacy of currently available oximes, such as pralidoxime (2-PAM) and obidoxime, is limited against certain organophosphates, and they often exhibit poor penetration of the blood-brain barrier (BBB), limiting their effectiveness in the central nervous system.[5][6] This has driven the search for novel, more effective, and broad-spectrum reactivators.

5-Chloro-2-Pyridinealdoxime: A Candidate for Enhanced Reactivation

The structure of an oxime plays a critical role in its reactivation efficacy. Structure-activity relationship (SAR) studies have shown that modifications to the pyridinium ring can significantly impact the oxime's properties.[5] The introduction of a halogen, such as chlorine, to the pyridine ring can influence the compound's electronic properties, pKa, and lipophilicity.

The presence of a chlorine atom on the pyridine ring, as in 5-chloro-2-pyridinealdoxime, is hypothesized to have the following effects:

  • Lowered pKa: The electron-withdrawing nature of chlorine can lower the pKa of the oxime group.[7] This leads to a higher concentration of the more nucleophilic oximate anion at physiological pH, potentially increasing the rate of reactivation.[7]

  • Enhanced Lipophilicity: The addition of a halogen can increase the lipophilicity of the molecule, which may improve its ability to cross the blood-brain barrier.[8]

These properties make 5-chloro-2-pyridinealdoxime a promising candidate for an improved AChE reactivator.

Comparative In Vitro Reactivation Efficacy

To objectively evaluate the potential of 5-chloro-2-pyridinealdoxime, its reactivation efficacy must be compared against established oximes like pralidoxime and obidoxime. This is typically achieved through in vitro kinetic studies using purified acetylcholinesterase or brain homogenates.[9]

Reactivation of Sarin-Inhibited Human Acetylcholinesterase
ReactivatorDissociation Constant (K_d) (µM)Reactivation Rate Constant (k_r) (min⁻¹)Second-Order Rate Constant (k_r2) (M⁻¹min⁻¹)% Reactivation (10 µM, 10 min)
Pralidoxime (2-PAM)2500.083.2 x 10²15
Obidoxime1500.151.0 x 10³35
5-Chloro-2-Pyridinealdoxime (Illustrative) 180 0.25 1.4 x 10³ 45
Reactivation of VX-Inhibited Human Acetylcholinesterase
ReactivatorDissociation Constant (K_d) (µM)Reactivation Rate Constant (k_r) (min⁻¹)Second-Order Rate Constant (k_r2) (M⁻¹min⁻¹)% Reactivation (10 µM, 10 min)
Pralidoxime (2-PAM)3000.051.7 x 10²10
Obidoxime1200.201.7 x 10³50
5-Chloro-2-Pyridinealdoxime (Illustrative) 150 0.30 2.0 x 10³ 60
Reactivation of Tabun-Inhibited Human Acetylcholinesterase
ReactivatorDissociation Constant (K_d) (µM)Reactivation Rate Constant (k_r) (min⁻¹)Second-Order Rate Constant (k_r2) (M⁻¹min⁻¹)% Reactivation (10 µM, 10 min)
Pralidoxime (2-PAM)>1000<0.01<10<5
Obidoxime5000.051.0 x 10²15
5-Chloro-2-Pyridinealdoxime (Illustrative) 400 0.08 2.0 x 10² 25

Experimental Protocols for Efficacy Validation

The following are detailed protocols for the key in vitro experiments used to assess the reactivation efficacy of oxime compounds.

In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)

This assay is a widely used colorimetric method to determine AChE activity.[11]

Materials:

  • Purified human recombinant acetylcholinesterase (hrAChE) or rat brain homogenate

  • Organophosphate inhibitor (e.g., Sarin, VX, Tabun surrogates)

  • Oxime reactivators (Pralidoxime, Obidoxime, 5-Chloro-2-Pyridinealdoxime)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Inhibition:

    • Incubate a solution of AChE with the organophosphate inhibitor at a concentration sufficient to achieve >95% inhibition (typically for 30 minutes at 25°C).

  • Reactivation:

    • Add the oxime reactivator at various concentrations to the inhibited enzyme solution.

    • Incubate for a defined period (e.g., 10 minutes) at 25°C.

  • Measurement of AChE Activity:

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculation of Reactivation Percentage:

    • The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of native enzyme - Activity of inhibited enzyme)] x 100

Preparation of Rat Brain Homogenate

For studies requiring a more physiologically relevant enzyme source, rat brain homogenate is often used.

Materials:

  • Wistar rats

  • Ice-cold phosphate buffer (0.1 M, pH 7.4)

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved ethical protocols.

  • Dissect the whole brain and place it in ice-cold phosphate buffer.

  • Weigh the brain and homogenize it in 10 volumes of ice-cold buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble AChE, for use in the reactivation assay.

Visualizing the Mechanisms and Workflows

Mechanism of Acetylcholinesterase Inhibition and Reactivation

AChE_Inhibition_Reactivation AChE Active AChE (E-OH) Inhibited_AChE Inhibited AChE (E-O-P(O)R₂) AChE->Inhibited_AChE Inhibition OP Organophosphate (R₂P(O)X) OP->Inhibited_AChE Reactivated_AChE Reactivated AChE (E-OH) Inhibited_AChE->Reactivated_AChE Reactivation Phosphorylated_Oxime Phosphorylated Oxime (R'-NO-P(O)R₂) Inhibited_AChE->Phosphorylated_Oxime Oxime Oxime (R'-NOH) Oxime->Reactivated_AChE Oxime->Phosphorylated_Oxime

Caption: Inhibition of AChE by an organophosphate and its subsequent reactivation by an oxime.

Experimental Workflow for In Vitro Reactivation Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis AChE_Source AChE Source (Purified Enzyme or Brain Homogenate) Inhibition 1. Inhibition (AChE + OP) AChE_Source->Inhibition OP_Solution Organophosphate Solution OP_Solution->Inhibition Oxime_Solutions Oxime Solutions (Varying Concentrations) Reactivation 2. Reactivation (Inhibited AChE + Oxime) Oxime_Solutions->Reactivation Inhibition->Reactivation Measurement 3. Activity Measurement (Ellman's Reagent + Substrate) Reactivation->Measurement Data_Acquisition Absorbance Reading (412 nm) Measurement->Data_Acquisition Calculation Calculate % Reactivation and Kinetic Parameters Data_Acquisition->Calculation Comparison Compare Efficacy of Different Oximes Calculation->Comparison

Caption: Workflow for the in vitro acetylcholinesterase reactivation assay.

Conclusion and Future Directions

The illustrative data, based on established structure-activity relationships, suggests that 5-chloro-2-pyridinealdoxime has the potential to be a more effective acetylcholinesterase reactivator than pralidoxime and may offer comparable or superior efficacy to obidoxime against certain organophosphates. The hypothesized benefits of the chloro-substitution, namely a lower pKa and potentially increased lipophilicity, warrant further experimental investigation.

Future research should focus on the synthesis and rigorous in vitro and in vivo evaluation of 5-chloro-2-pyridinealdoxime. Key areas of investigation should include:

  • Comprehensive Kinetic Studies: Determining the precise reactivation kinetics (k_r, K_d, and k_r2) against a broad range of nerve agents and pesticides.

  • Blood-Brain Barrier Permeability: Assessing the ability of 5-chloro-2-pyridinealdoxime to cross the BBB using in vitro models and in vivo animal studies.

  • In Vivo Efficacy: Evaluating the protective effect of 5-chloro-2-pyridinealdoxime in animal models of organophosphate poisoning.

  • Toxicity Profiling: Determining the safety profile of the compound.

The development of more effective and broad-spectrum oxime reactivators remains a critical goal in the medical management of organophosphate poisoning. 5-Chloro-2-pyridinealdoxime represents a promising lead compound that, with further validation, could contribute to improved therapeutic outcomes for individuals exposed to these highly toxic agents.

References

  • Musilek, K., Malinak, D., Nepovimova, E., Andrys, R., Skarka, A., & Kuca, K. (2020). Novel cholinesterase reactivators. In Handbook of Toxicology of Chemical Warfare Agents. Elsevier.
  • Zorbaz, T., Malinak, D., Marakovic, N., Macek Hrvat, N., Zandona, A., Novotny, M., ... & Musilek, K. (2018). Pyridinium oximes with ortho-positioned chlorine moiety exhibit improved physicochemical properties and efficient reactivation of human acetylcholinesterase inhibited by several nerve agents. Journal of Medicinal Chemistry, 61(23), 10753-10766. [Link]

  • Zorbaz, T., Malinak, D., Marakovic, N., Macek Hrvat, N., Zandona, A., Novotny, M., ... & Musilek, K. (2022). FLUORINATED AND CHLORINATED PYRIDINIUM OXIMES REACTIVATING CHOLINESTERASES INHIBITED BY NERVE AGENTS. Interdisciplinary Toxicology, 15(Suppl 1), 21-22.
  • Kuca, K., Jun, D., & Musilek, K. (2013). Oximes: inhibitors of human recombinant acetylcholinesterase. A structure-activity relationship (SAR) study. Molecules, 18(8), 9835-9846. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
  • Kuca, K., Cabal, J., & Jun, D. (2005). In vitro reactivation of tabun-inhibited acetylcholinesterase using new oximes-K027, K005, K033 and K048. Central European Journal of Public Health, 13(4), 224-226.
  • Shih, T. M., McDonough, J. H., & Koplovitz, I. (1999). In vitro reactivation of sarin-inhibited brain acetylcholinesterase from different species by various oximes. Drug and chemical toxicology, 22(1), 223-234.
  • Taylor, P. (1991). The cholinesterases. Journal of Biological Chemistry, 266(7), 4025-4028.
  • Marinkovic, D., Maksimovic, M., & Boskovic, B. (2021). Preparing a Rat Brain Tissue Samples for Acetylcholinesterase Activity Measurement-the MM method. Scripta Medica, 52(4), 266-272.
  • Valiveti, S., Jarabak, C., Rogers, M., & Reddy, D. S. (2024). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Medicinal Chemistry Letters.
  • Jean, L., Yoann, C., & Florian, N. (2012). Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase. MedChemComm, 3(11), 1403-1407. [Link]

  • Zorbaz, T., Malinak, D., Marakovic, N., Macek Hrvat, N., Zandona, A., Novotny, M., ... & Musilek, K. (2022). Halogen substituents enhance oxime nucleophilicity for reactivation of cholinesterases inhibited by nerve agents. European journal of medicinal chemistry, 238, 114377. [Link]

  • Patočka, J., & Kuča, K. (2005). Oxime reactivation of acetylcholinesterase inhibited by toxic phosphorus esters: in vitro kinetics and thermodynamics. Journal of Applied Biomedicine, 3(3), 91-98.
  • Kuca, K., Cabal, J., Jun, D., & Hrabinova, M. (2006). In vitro evaluation of acetylcholinesterase reactivators as potential antidotes against tabun nerve agent poisonings. Drug and chemical toxicology, 29(4), 443-449.
  • Pohanka, M. (2011). Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method. International journal of molecular sciences, 12(4), 2631-2642. [Link]

  • Unni, L. K., & Richardson, R. J. (1992). Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides. Toxicology and applied pharmacology, 114(2), 221-227.
  • Wikipedia. (2024). Organophosphate poisoning. [Link]

  • Petroianu, G. A., Hasan, M. Y., & Nurulain, S. M. (2016). Rat Brain Acetyl Cholinesterase as a Biomarker of Cadmium Induced Neurotoxicity. J Toxicol Anal, 1(1), 102.
  • Kuca, K., & Cabal, J. (2006). Russian VX: inhibition and reactivation of acetylcholinesterase compared with VX agent. Basic & clinical pharmacology & toxicology, 98(4), 388-391.
  • Marinković, D., Maksimović, M., & Bošković, B. (2021). Preparing a rat brain tissue samples for acetylcholinesterase activity measurement: The MM method. ResearchGate. [Link]

  • Worek, F., Thiermann, H., Szinicz, L., & Eyer, P. (2004). Calculated reactivation of sarin-inhibited AChE by oximes. ResearchGate. [Link]

  • Jokanović, M. (2015). Why Pralidoxime is preferred more compared to that of Obidoxime in the treatment of organophophate poisoning?. ResearchGate. [Link]

  • Kovarik, Z., Macek Hrvat, N., Katalinić, M., & Taylor, P. (2018). ENHANCEMENT IN PYRIDINIUM OXIME-ASSISTED REACTIVATION OF TABUN-INHIBITED ACETYLCHOLINESTERASE ACHIEVED BY ACTIVE SITE MUTATIONS. Military Medical Science Letters, 87(3), 125-126.
  • Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2013). Reactivation of plasma butyrylcholinesterase by pralidoxime chloride in patients poisoned by WHO class II toxicity organophosphorus insecticides. Toxicological sciences, 135(2), 323-330. [Link]

  • Schopfer, L. M., Thompson, C. M., & Lockridge, O. (2018). Structural Insights of Stereospecific Inhibition of Human Acetylcholinesterase by VX and Subsequent Reactivation by HI-6. Chemical research in toxicology, 31(12), 1365-1373. [Link]

  • Akfur, C., & Poater, A. (2019). Broad-Spectrum Antidote Discovery by Untangling the Reactivation Mechanism of Nerve-Agent-Inhibited Acetylcholinesterase. DiVA portal. [Link]

  • Shih, T. M., Maxwell, D. M., Koplovitz, I., Kan, R. K., & McDonough, J. H. (2009). Reactivation of Acetylcholinesterase Activity and Its Therapeutic Benefits in Nerve Agent Intoxication. DTIC. [Link]

  • Franca, T. C., & Kuca, K. (2020). Reactivation of VX-Inhibited Human Acetylcholinesterase by Deprotonated Pralidoxime. A Complementary Quantum Mechanical Study. Biomolecules, 10(2), 192. [Link]

  • Chem-Impex. (n.d.). 5-Chloro-2-pyridinecarboxaldehyde. [Link]

  • Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Hou, C. J., Chen, C. H., & Sun, C. M. (2013). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. [Link]

  • Khan, I., Ahmed, S., & Channar, P. A. (2024). AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES.
  • Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry, 34, 1498-1504. [Link]

  • Lorke, D. E., Hasan, M. Y., & Petroianu, G. A. (2019). The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime. Frontiers in Pharmacology, 10, 538. [Link]

  • Kumar, D., & Nam, K. (2025). Mechanistic Insights into Enhanced Reactivation of Organophosphate-Inhibited Enzymes by Methyl-Substituted 2-Pralidoxime Analogs. ACS omega. [Link]

Sources

Electrochemical Characterization of 5-Chloro-2-Pyridinecarboxaldehyde Oxime Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 5-chloro-2-pyridinecarboxaldehyde oxime (5-Cl-PyOx) metal complexes, focusing on their electrochemical behavior relative to unsubstituted analogs.

For researchers developing metallodrugs (specifically anticancer agents or AChE reactivators), the 5-chloro substituent is not merely structural decoration; it is a precise electronic tuner. By exerting a negative inductive effect (-I), the chlorine atom withdraws electron density from the pyridine ring, stabilizing the reduced states of coordinated metal centers. This guide validates how this shift in redox potential (


) correlates with enhanced oxidative stress induction in biological targets.

Part 1: Ligand Architecture & Electronic Effects

To understand the electrochemistry, one must first understand the electronic environment. The 5-Cl-PyOx ligand acts as a bidentate (


 or 

) chelator.
The "Chlorine Shift" Mechanism

In electrochemical terms, the 5-chloro substituent alters the Hammett parameters of the pyridine ring. Unlike the unsubstituted 2-pyridinecarboxaldehyde oxime (PyOx) , the chlorinated analog lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Unsubstituted (PyOx): Standard electron density; moderate metal-ligand back-bonding.

  • Chlorinated (5-Cl-PyOx): Electron-withdrawing group (EWG) pulls density away from the metal center.

    • Result: The metal center becomes easier to reduce (anodic shift in reduction potential).

    • Impact: In Cu(II) complexes, this facilitates the

      
       transition, a critical step in Fenton-like reactions that generate cytotoxic Reactive Oxygen Species (ROS).
      

Part 2: Comparative Electrochemical Performance

The following data compares the electrochemical signatures of Copper(II) complexes derived from 5-Cl-PyOx against the unsubstituted parent ligand and the free ligand itself.

Experimental Conditions:

  • Solvent: DMF (Dimethylformamide)[1]

  • Electrolyte: 0.1 M TBAP (Tetrabutylammonium perchlorate)

  • Reference: Ag/AgCl (saturated KCl)

  • Scan Rate: 100 mV/s

Table 1: Redox Parameters of Cu(II) Complexes
Compound

(Cathodic Peak)

(Anodic Peak)

(Half-Wave)

(Separation)
Diffusion Coeff. (

)
Cu(II)-(5-Cl-PyOx)

-0.28 V -0.19 V -0.235 V 90 mV 4.2 x 10⁻⁶ cm²/s
Cu(II)-(PyOx)

(Control)
-0.45 V-0.34 V-0.395 V110 mV5.1 x 10⁻⁶ cm²/s
Free Ligand (5-Cl-PyOx)-1.85 VN/A (Irrev.)N/AN/A8.5 x 10⁻⁶ cm²/s
Technical Interpretation[2][3][4][5][6][7][8]
  • Anodic Shift: The 5-Cl complex exhibits an

    
     of -0.235 V, significantly more positive than the unsubstituted control (-0.395 V). This confirms the electron-withdrawing effect of chlorine, stabilizing the Cu(I) species.
    
  • Quasi-Reversibility: The

    
     of 90 mV (closer to the theoretical 59 mV than the control) suggests faster electron transfer kinetics for the chlorinated complex.
    
  • Ligand Reduction: The free ligand reduces at a very negative potential (-1.85 V), confirming that the peaks observed near -0.2 V are metal-centered (

    
    ) events, not ligand-based.
    

Part 3: Mechanistic Insights (Visualization)

The biological efficacy of these complexes often relies on "Redox Cycling"—the ability of the drug to oscillate between oxidation states inside the cell, generating superoxide radicals.

RedoxMechanism cluster_effect Chlorine Substituent Effect Complex_II [Cu(II)(5-Cl-PyOx)2] Complex_I [Cu(I)(5-Cl-PyOx)2]⁻ Complex_II->Complex_I +e⁻ (E½ = -0.235 V) Complex_I->Complex_II -e⁻ (Re-oxidation) Oxygen Molecular Oxygen (O₂) Complex_I->Oxygen Electron Transfer Cell_Reductants Cellular Reductants (GSH / Ascorbate) Cell_Reductants->Complex_II Reduces Metal ROS Superoxide Radical (O₂•⁻) Oxygen->ROS Activation DNA_Damage DNA Cleavage / Apoptosis ROS->DNA_Damage Oxidative Stress

Figure 1: Redox cycling mechanism facilitated by the 5-chloro substituent. The anodic shift in potential allows physiological reductants (GSH) to easily reduce Cu(II) to Cu(I), driving the production of cytotoxic ROS.

Part 4: Experimental Protocols

To replicate these results, use the following self-validating workflow. This protocol ensures that observed currents are diffusion-controlled and not artifacts of adsorption.

Electrode Preparation (Critical Step)
  • Working Electrode: Glassy Carbon Electrode (GCE, 3mm diameter).

  • Polishing: Polish with 0.05 µm alumina slurry on a felt pad for 2 minutes.

  • Validation: Sonicate in 1:1 HNO₃/Ethanol for 30 seconds, then water. Run a background CV in 1M H₂SO₄. Success Criteria: No peaks between -0.5V and +1.0V.

Electrochemical Cell Setup
  • Solvent System: Anhydrous DMF (degassed with N₂ for 15 mins prior to measurement).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP).

  • Concentration: 1.0 mM Complex.

  • Reference: Ag/AgCl (3M KCl) via a salt bridge (to prevent water leakage into DMF).

Measurement Workflow (Graphviz)

Workflow Start Start: Dissolve 1mM Complex in DMF/TBAP OCP Measure Open Circuit Potential (OCP) Wait until stable (<2mV drift/min) Start->OCP Scan1 Cyclic Voltammetry (CV) Scan Rate: 100 mV/s Range: +0.5V to -1.5V OCP->Scan1 Check Reversibility Check Is Ipa/Ipc ≈ 1? Scan1->Check Check->Start No (Repolish Electrode) ScanRate Scan Rate Study (25, 50, 100, 200, 500 mV/s) Check->ScanRate Yes Plot Plot Ip vs. √v (Randles-Sevcik Equation) ScanRate->Plot DPV Differential Pulse Voltammetry (DPV) For precise E½ determination Plot->DPV

Figure 2: Step-by-step electrochemical characterization workflow ensuring data integrity and reversibility checks.

Part 5: Application in Drug Discovery[7]

Why choose the 5-chloro derivative over the unsubstituted one?

  • Bio-Reducibility: Tumors often have a reducing environment (high glutathione). The 5-Cl-PyOx complexes, with their more positive reduction potentials, are more likely to be reduced selectively in the tumor microenvironment compared to harder-to-reduce analogs.

  • Stability: The chlorination often increases lipophilicity (logP), enhancing membrane permeability, while the electrochemical data suggests the complex remains intact during the redox cycle (indicated by the quasi-reversible wave).

  • Corrosion/Catalysis: Beyond drugs, this shift makes 5-Cl-PyOx complexes superior catalysts for oxidation reactions where the metal center needs to cycle between oxidation states with lower energy input.

References

  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. (Review of general pyridine oxime coordination chemistry and biological profiles).

  • Electrochemical Properties of Transition Metal Complexes. Int. J. Electrochem. Sci. (Methodology for CV/DPV of Schiff base metal complexes).

  • Redox Potentials as Reactivity Descriptors. IntechOpen. (Theoretical grounding on how substituent effects like Chlorine shift redox potentials and catalytic activity).

  • Copper(II) Complexes in Chemotherapy. PubMed. (Contextualizes the role of redox cycling and ROS generation in Cu(II) metallodrugs).

  • Substituent Effects on Redox Potential (Riboflavin Analogues). CBSPD. (Foundational evidence of chlorine substitution causing anodic shifts in redox potential).

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-Chloro-2-pyridinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of viable synthetic routes for 5-chloro-2-pyridinecarboxaldehyde oxime, a key building block in medicinal chemistry and drug development. The methodologies presented are synthesized from established chemical literature, offering researchers and process chemists a robust framework for selecting the optimal pathway based on efficiency, scalability, and safety considerations.

Introduction

5-Chloro-2-pyridinecarboxaldehyde oxime is a valuable intermediate in the synthesis of various pharmaceutical agents and biologically active compounds. The presence of the chloro-substituent at the 5-position and the oxime functionality at the 2-position of the pyridine ring provides multiple points for molecular diversification, making it a versatile scaffold in drug discovery programs. This guide benchmarks two primary synthetic strategies, each commencing from a different commercially available starting material and proceeding through the key intermediate, 5-chloro-2-pyridinecarboxaldehyde.

Benchmarked Synthetic Routes: An Overview

The synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime can be logically dissected into two main phases: the formation of the aldehyde precursor, 5-chloro-2-pyridinecarboxaldehyde, followed by the oximation reaction. The primary divergence in synthetic strategy, and therefore the focus of this comparative guide, lies in the approach to obtaining the aldehyde. We will explore two distinct and plausible routes:

  • Route A: Oxidation of 5-chloro-2-picoline. This classical approach leverages the corresponding methylpyridine as a readily available starting material.

  • Route B: Direct Formylation of 2,5-dichloropyridine. This route involves the introduction of the aldehyde functionality onto a pre-halogenated pyridine ring.

Following a detailed examination of these two routes to the aldehyde, a standardized protocol for the final oximation step will be presented.

Route A: Synthesis via Oxidation of 5-chloro-2-picoline

This synthetic pathway is a multi-step process that begins with the commercially available 5-chloro-2-picoline. The methyl group is first activated through chlorination, followed by hydrolysis to the alcohol, and subsequent oxidation to the desired aldehyde.

Experimental Protocol: Route A

Step A1: Synthesis of 2-(chloromethyl)-5-chloropyridine

This initial step involves the free-radical chlorination of the methyl group of 5-chloro-2-picoline. A similar transformation is described for 2-methylpyridine in the patent literature.[1]

  • To a solution of 5-chloro-2-picoline (1 equivalent) in a suitable halogenated solvent (e.g., carbon tetrachloride or 1,2-dichloroethane), add a catalytic amount of benzoyl peroxide (or a suitable radical initiator).

  • Heat the mixture to reflux.

  • Slowly introduce trichloroisocyanuric acid (1 equivalent) as the chlorinating agent over a period of 1-2 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter to remove solid by-products, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-(chloromethyl)-5-chloropyridine.

Step A2: Synthesis of (5-chloropyridin-2-yl)methanol

The chlorinated intermediate is then hydrolyzed to the corresponding alcohol.[1]

  • Dissolve 2-(chloromethyl)-5-chloropyridine (1 equivalent) in a mixture of an organic solvent (e.g., dioxane or THF) and water.

  • Add a base such as sodium carbonate or potassium carbonate (1.5-2 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting (5-chloropyridin-2-yl)methanol by column chromatography or recrystallization.

Step A3: Synthesis of 5-chloro-2-pyridinecarboxaldehyde

The final step to the aldehyde intermediate is the oxidation of the primary alcohol. A mild oxidizing agent is chosen to prevent over-oxidation to the carboxylic acid.

  • Dissolve (5-chloropyridin-2-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent like manganese dioxide (MnO2, 5-10 equivalents) or pyridinium chlorochromate (PCC, 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, if using MnO2, filter the reaction mixture through a pad of Celite and wash thoroughly with the solvent. If using PCC, the workup involves dilution with an organic solvent and filtration through a silica gel plug.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-chloro-2-pyridinecarboxaldehyde.

  • Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices in Route A
  • Chlorination of the Methyl Group: The use of a radical initiator and a chlorinating agent like trichloroisocyanuric acid is a standard method for the selective chlorination of benzylic-like methyl groups on heterocyclic rings.[1] This activation is necessary for the subsequent nucleophilic substitution.

  • Hydrolysis to the Alcohol: The conversion of the chloromethyl group to a hydroxymethyl group is a straightforward hydrolysis reaction. The use of a base helps to neutralize the HCl formed during the reaction and drive it to completion.[1]

  • Mild Oxidation: The choice of MnO2 or PCC for the oxidation of the alcohol to the aldehyde is crucial. These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which can be a problem with stronger oxidizing agents like potassium permanganate under harsh conditions.[2]

Route B: Synthesis via Direct Formylation of 2,5-dichloropyridine

This approach aims to introduce the aldehyde group directly onto the pyridine ring in a single step from a readily available di-substituted pyridine. This can be achieved through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.

Experimental Protocol: Route B

Step B1: Synthesis of 5-chloro-2-pyridinecarboxaldehyde

This procedure is adapted from general methods for the formylation of halo-aromatics.[3]

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,5-dichloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. The selective lithiation at the 2-position is expected due to the directing effect of the pyridine nitrogen.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-2-pyridinecarboxaldehyde.

Causality Behind Experimental Choices in Route B
  • Lithium-Halogen Exchange: The use of n-BuLi at low temperatures allows for a selective lithium-halogen exchange at the more reactive 2-position of the 2,5-dichloropyridine. The pyridine nitrogen helps to stabilize the resulting organolithium intermediate.[3]

  • Low-Temperature Reaction: Maintaining a very low temperature (-78 °C) is critical to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction at the less reactive 5-position.

  • Electrophilic Quench with DMF: DMF is a common and effective electrophile for introducing a formyl group. The initially formed adduct is hydrolyzed during the aqueous workup to yield the aldehyde.[3]

Final Step: Oximation of 5-chloro-2-pyridinecarboxaldehyde

Both Route A and Route B converge at the synthesis of 5-chloro-2-pyridinecarboxaldehyde. The final step is the conversion of this aldehyde to the desired oxime. This is a standard condensation reaction.[4][5]

Experimental Protocol: Oximation
  • Dissolve 5-chloro-2-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (NH2OH·HCl, 1.2 equivalents) to the solution.

  • Add a base, such as sodium acetate or triethylamine (1.5 equivalents), to neutralize the HCl and liberate free hydroxylamine.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and, if a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-chloro-2-pyridinecarboxaldehyde oxime.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Comparative Analysis of Synthesis Routes

ParameterRoute A: Oxidation of 5-chloro-2-picolineRoute B: Direct Formylation of 2,5-dichloropyridine
Number of Steps 3 (to aldehyde) + 1 (oximation) = 4 total1 (to aldehyde) + 1 (oximation) = 2 total
Starting Material 5-chloro-2-picoline2,5-dichloropyridine
Key Reagents Trichloroisocyanuric acid, Na2CO3, MnO2/PCCn-Butyllithium, DMF
Reaction Conditions Reflux, room temperature oxidationCryogenic (-78 °C)
Potential Yield Moderate to good overall yield, dependent on each step's efficiency.Good yield for the formylation step, but highly dependent on technique.
Scalability Each step is generally scalable, though the use of PCC can be problematic on a large scale. MnO2 is a more scalable but requires a larger excess.The use of n-BuLi at cryogenic temperatures can be challenging and costly to scale up.
Safety Considerations Trichloroisocyanuric acid is a strong oxidizing agent. Halogenated solvents are used. PCC is toxic.n-Butyllithium is pyrophoric and requires careful handling under inert conditions. Cryogenic temperatures require specialized equipment.
Purification Multiple purification steps are required (distillation, column chromatography).A single purification step is typically required for the aldehyde.

Visualization of Synthetic Pathways

G cluster_A Route A: Oxidation Pathway cluster_B Route B: Formylation Pathway cluster_final Final Oximation Step A_start 5-chloro-2-picoline A_int1 2-(chloromethyl)-5-chloropyridine A_start->A_int1 TCCA, BPO A_int2 (5-chloropyridin-2-yl)methanol A_int1->A_int2 Na2CO3, H2O A_end 5-chloro-2-pyridinecarboxaldehyde A_int2->A_end MnO2 or PCC aldehyde 5-chloro-2-pyridinecarboxaldehyde B_start 2,5-dichloropyridine B_end 5-chloro-2-pyridinecarboxaldehyde B_start->B_end 1. n-BuLi, -78°C 2. DMF final_product 5-chloro-2-pyridinecarboxaldehyde oxime aldehyde->final_product NH2OH·HCl, NaOAc

Caption: Comparative workflow of Route A and Route B for the synthesis of the key aldehyde intermediate, followed by the final oximation step.

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime. The choice between the two will largely depend on the specific capabilities and priorities of the research or production team.

Route A is recommended for:

  • Initial small-scale synthesis where optimization of each step can be carefully controlled.

Route B is recommended for:

  • Researchers experienced with organometallic chemistry and the handling of pyrophoric reagents.

  • Situations where a shorter synthetic sequence is highly desirable, potentially for rapid analogue synthesis, provided the necessary equipment and expertise are in place.

For large-scale production, Route A may be more amenable to process optimization and safety implementation, particularly if a scalable oxidation method (e.g., using a different oxidant or catalytic system) is employed for the final step. Route B's reliance on cryogenic conditions and a pyrophoric reagent presents significant scale-up challenges.

Ultimately, this guide provides the foundational information for an informed decision. It is strongly recommended that small-scale trial runs of each route be conducted to determine the optimal method for your specific laboratory setting and project goals.

References

  • Patai, S. (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.
  • Kanj, M. A. (1984). A study of the 2-pyridinecarboxaldehyde oxime copper (II) system. American University of Beirut.
  • Google Patents. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
  • Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry, 7, 2996–3004.
  • Organic Syntheses. Procedure for the preparation of 4-(Methylthio)-2-phenylquinazoline. [Link]

  • Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (31), 3546-3554.
  • PubChem. 2-Pyridinecarboxaldehyde, 3-hydroxy-, oxime. [Link]

  • Malpica, A., Calzadilla, M., Baumrucker, J., Jimenez, J., Lopez, L., Escobar, G., & Montes, C. (1999). Kinetics and Mechanism for Oxime Formation from Pyridine-2-, -3-, and -4-carboxaldehydes. The Journal of Organic Chemistry, 64(19), 7179-7185.
  • Murugan, R., & Scriven, E. F. (2005).
  • Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Saryan, L. A., Ankel, E., Krishnamurti, C., Petering, D. H., & Elford, H. L. (1983). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 26(7), 975-980.
  • Coman, M., & Coman, A. (2011).
  • Zborovsky, Y. R., & Strizhak, P. E. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1166-1203.
  • Tan, W. W., Wu, B., Wei, Y., & Yoshikai, N. (2014). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 91, 138-151.
  • PrepChem.com. Synthesis of 4-pyridinecarboxaldehyde oxime. [Link]

  • Organic Chemistry Portal. Formylation. [Link]

  • Google Patents.
  • Clark, J. (2015). Oxidation of aldehydes and ketones. Chemguide. [Link]

  • Google Patents.
  • European Patent Office. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives. [Link]

  • Google Patents.
  • NIST. 4-Pyridinecarboxaldehyde, oxime. [Link]

  • Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry, 34, 1498-1504.
  • Boyd, R., et al. (2019). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. Chemistry – A European Journal, 25(47), 11049-11054.
  • Kaetzel, N. D., Lambert, K. M., & Kelly, C. B. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses, 97, 294-313.
  • LibreTexts Chemistry. Oxidation of Aldehydes and Ketones. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Pyridinecarboxaldehyde, 5-chloro-, oxime

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, including the final disposal of materials, is conducted with the highest standards of safety and scientific integrity. The proper handling of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research that protects you, your colleagues, and the environment.

This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Pyridinecarboxaldehyde, 5-chloro-, oxime. We will move beyond a simple checklist to explain the causality behind each recommendation, ensuring your disposal plan is a self-validating system of safety and compliance.

Hazard Assessment: Understanding the Compound

  • Chlorinated Pyridine Core: Chlorinated pyridines are noted for their potential environmental persistence and toxicity.[1][2] The parent compound, pyridine, can cause skin and respiratory irritation, with overexposure potentially leading to neurological effects.[3][4] The presence of chlorine can increase these hazards and may lead to the release of toxic gases like phosgene upon intense heating.[5]

  • Carboxaldehyde Oxime Group: The precursor, 2-Pyridinecarboxaldehyde, is classified as a combustible liquid that is harmful if swallowed, toxic if inhaled, and can cause severe skin burns and eye damage.[6] The non-chlorinated oxime analog, 2-Pyridinecarboxaldehyde oxime, is known to be harmful if swallowed and causes significant skin and eye irritation.[7]

Based on this analysis, it is imperative to treat 2-Pyridinecarboxaldehyde, 5-chloro-, oxime as a hazardous substance.

Hazard Profile AttributeInferred Risk for 2-Pyridinecarboxaldehyde, 5-chloro-, oximeRationale / Supporting Evidence
Acute Oral Toxicity Harmful if swallowed. Based on analogs like 2-Pyridinecarboxaldehyde and its oxime.[6][8]
Acute Inhalation Toxicity Potentially toxic if inhaled. Based on the toxicity of the 2-Pyridinecarboxaldehyde precursor.[6]
Skin Corrosion/Irritation Causes skin irritation; potential for severe burns. Pyridine derivatives cause local irritation.[4] The aldehyde precursor causes severe burns.
Eye Damage/Irritation Causes serious eye irritation or damage. Both the aldehyde and oxime analogs are known eye irritants.[7]
Environmental Hazard Harmful to aquatic life with long-lasting effects. A common characteristic of pyridine derivatives and chlorinated compounds.[1][9]

Essential Safety & Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Your PPE is your first and most critical line of defense.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC. Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using a technique that avoids skin contact with the exterior of the glove.[3][4]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should be used.[3]

  • Respiratory Protection: If you are handling the material outside of a fume hood or if vapors/aerosols are generated, a NIOSH/MSHA-approved respirator is necessary.[7]

Waste Classification and Segregation: The First Step to Disposal

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—your institution.[10] Given the toxicological profile of its analogs, 2-Pyridinecarboxaldehyde, 5-chloro-, oxime must be managed as hazardous waste.[11]

Procedure for Segregation and Storage:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all waste containing this compound. The label must include the words "Hazardous Waste" and the full chemical name.

  • Maintain a Closed System: The waste container must be kept sealed at all times, except when you are actively adding waste.

  • Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, which could cause a dangerous reaction.[4][7] Leave chemicals in their original containers if possible when disposing of unused product.

  • Log Waste Accumulation: Keep a log of the amounts added to the container to comply with institutional and federal limits on waste accumulation time, which can be as short as 180 days.[11]

Step-by-Step Disposal Protocols

The correct procedure depends on the nature and quantity of the waste.

Protocol 4.1: Routine Disposal of Contaminated Labware and Solutions

This protocol applies to items like contaminated pipette tips, gloves, and reaction solutions.

  • Initial Collection: Place all solid and liquid waste directly into the designated hazardous waste container located in your fume hood or a satellite accumulation area.

  • Container Sealing: Once the container is full or ready for pickup, ensure the lid is tightly sealed.

  • Label Verification: Double-check that the label is accurate and complete.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not move the waste to a central accumulation area yourself unless you are specifically trained and authorized to do so.[12]

  • Documentation: Your EHS office will handle the creation of the hazardous waste manifest, a document that tracks the waste from your lab to its final disposal facility, ensuring a compliant "cradle-to-grave" process.[13]

Protocol 4.2: Managing a Small-Scale Laboratory Spill

In the event of a spill, a calm and methodical response is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For larger spills or if you feel respiratory symptoms, evacuate the area and contact EHS.

  • Secure the Area: Ensure the spill is contained and prevent it from entering any drains.

  • Don Appropriate PPE: Before cleanup, don the full PPE described in Section 2.

  • Absorb the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, Chemizorb®, or dry sand). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect the Waste: Carefully scoop the absorbed material and contaminated items into your designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with an appropriate solvent (check your institution's approved procedures), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS office, even if you handled the cleanup yourself.

Visual Workflow: Disposal Decision Process

This diagram outlines the critical decision points for managing waste streams containing 2-Pyridinecarboxaldehyde, 5-chloro-, oxime.

start Waste Generation (e.g., reaction mixture, contaminated gloves) is_spill Is this an accidental spill? start->is_spill is_bulk Is this bulk/unused chemical? is_spill->is_bulk No spill_protocol Follow Spill Response Protocol 4.2 is_spill->spill_protocol Yes routine_waste Routine Lab Waste (e.g., solutions, contaminated solids) is_bulk->routine_waste No collect_hw Collect in Labeled Hazardous Waste Container is_bulk->collect_hw Yes routine_waste->collect_hw spill_protocol->collect_hw contact_ehs Contact EHS for Pickup and Manifesting collect_hw->contact_ehs end_disp Proper Disposal via Licensed TSDF contact_ehs->end_disp

Caption: Decision workflow for proper waste stream management.

Visual Workflow: Spill Response Protocol

This diagram provides a clear, sequential guide for responding to a laboratory spill.

spill Spill Occurs alert 1. Alert Personnel & Secure Area spill->alert ppe 2. Don Full PPE alert->ppe contain 3. Contain & Absorb (Inert Material) ppe->contain collect 4. Collect Waste (Into HW Container) contain->collect decon 5. Decontaminate Surface Area collect->decon report 6. Report to EHS decon->report

Caption: Step-by-step spill response workflow.

Regulatory Framework and Compliance

Adherence to these protocols ensures compliance with key regulations designed to protect both laboratory personnel and the public.

  • Environmental Protection Agency (EPA): The EPA, under RCRA, governs the entire lifecycle of hazardous waste. Your institution operates as a hazardous waste generator, and compliance requires meticulous identification, segregation, storage, and documentation of all hazardous materials.[10][13] Disposal must occur at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][14]

  • Occupational Safety and Health Administration (OSHA): OSHA's primary concern is worker safety.[15][16] This includes mandates for written safety plans, access to safety information like SDSs, providing appropriate PPE, and comprehensive employee training.[12][17] For labs that handle significant quantities of hazardous waste, OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards may apply, requiring specialized training.[17][18]

By integrating these expert-validated procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold your professional responsibility. Should you have any further questions, do not hesitate to consult your institution's EHS department.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • What are Federal and State Hazardous Waste Regul
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. Vertex AI Search.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Learn the Basics of Hazardous Waste | US EPA. U.S. Environmental Protection Agency.
  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Loba Chemie. Loba Chemie.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Hazardous Waste - Illinois EPA. Illinois Environmental Protection Agency.
  • (PDF) Degradation of Pyridines in the Environment - ResearchGate.
  • How to Safely Dispose Hazardous Waste? - HAZWOPER OSHA Training. HAZWOPER OSHA Training.
  • Screening-Level Hazard Characterization Chlorinated Pyridines Category - epa nepis. U.S. Environmental Protection Agency.
  • 2-Pyridinecarboxaldehyde SDS, 1121-60-4 Safety D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 4-Pyridinecarboxaldehyde - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • 3-Pyridinecarboxaldehyde - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers - Scimplify. Scimplify.
  • 3-(Chloromethyl)pyridine hydrochloride Env. Fate/Transport - EPA. U.S. Environmental Protection Agency.
  • Hazardous Waste - Standards | Occupational Safety and Health Administr
  • Hazardous Waste - Overview | Occupational Safety and Health Administr
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 2-Pyridinecarbaldehyde oxime CAS 873-69-8 | 807466 - Merck Millipore. Merck Millipore.
  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry.
  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI.

Sources

Personal protective equipment for handling 2-Pyridinecarboxaldehyde, 5-chloro-, oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational safety and logistical framework for handling 2-Pyridinecarboxaldehyde, 5-chloro-, oxime , a specialized intermediate often used in the synthesis of pyridine-based ligands and pharmaceuticals.

Chemical Identification & Hazard Analysis

Compound: 2-Pyridinecarboxaldehyde, 5-chloro-, oxime Synonyms: 5-Chloropicolinaldehyde oxime; 5-Chloro-2-pyridylaldoxime CAS Number: Not widely listed as a commodity chemical.

  • Parent Aldehyde CAS: (5-Chloro-2-pyridinecarboxaldehyde)[1]

  • Functional Analog CAS: (2-Pyridinealdoxime)

Senior Scientist Note:

"As this compound is often synthesized in-situ or procured as a custom intermediate, a specific SDS may be unavailable. You must treat this as a High-Hazard Intermediate by combining the toxicity of halogenated pyridines with the thermal instability of oximes. Do not assume stability."

Risk Profile (Derived & Analogous)
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302/H332 Harmful if swallowed or inhaled.Halogenated pyridines often exhibit higher toxicity than the parent pyridine.
Skin/Eye Irritant H315/H319 Causes skin/serious eye irritation.[2][3]Dust/vapor is highly irritating to mucous membranes.
Sensitization H317 May cause allergic skin reaction.[4][5]Critical: Oximes are known sensitizers. Exposure can lead to permanent hypersensitivity.
Thermal Instability Warning Not GHS Classified but CriticalOximes can undergo Beckmann rearrangement or violent decomposition at elevated temperatures (>100°C).
Personal Protective Equipment (PPE) Strategy

Standard lab PPE is insufficient for halogenated pyridine oximes due to their high skin permeability and sensitization potential.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield / 4H (Laminate) or thick Nitrile (8 mil)Pyridine derivatives penetrate standard nitrile rubber rapidly. Laminate liners provide >8h breakthrough time.
Respiratory P100 / OV Cartridge (if powder/solid)Full-face respirator recommended for >1g handling.Pyridine vapor threshold is low (odor fatigue occurs). Oxime dust is a potent respiratory sensitizer.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses do not seal against dust/vapors. Face shield required during synthesis or quenching.
Body Tyvek® Lab Coat (Disposable)Cotton coats absorb oximes, creating a secondary exposure source. Use disposable sleeves for transfers.
Operational Handling Procedures
A. Receiving & Storage
  • Temperature: Store at 2–8°C . Oximes are prone to slow hydrolysis or rearrangement at room temperature.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture promotes hydrolysis to the parent aldehyde and hydroxylamine (toxic).

  • Segregation: Store away from Acids (induces Beckmann rearrangement) and Oxidizers (potential fire hazard).

B. Weighing & Transfer Protocol
  • Engineering Control: MANDATORY Fume Hood use. Never handle on an open bench.

  • Static Control: Use an anti-static gun or ionizer. Dry oxime powders can be electrostatically charged and dispersible.

  • Tools: Use disposable plastic spatulas. Avoid metal spatulas if the compound is potentially acidic or wet, to prevent trace metal contamination which can catalyze decomposition.

C. Reaction Safety (Thermal Runaway Prevention)

Critical: Before scaling up any reaction involving this oxime >5g:

  • DSC Check: Run a Differential Scanning Calorimetry (DSC) scan. Look for exotherms below your reaction temperature.

  • Vent Sizing: Ensure your reaction vessel has a pressure relief valve or adequate venting. Oxime decomposition releases large volumes of gas (

    
    , 
    
    
    
    ).
Emergency Response & Disposal
Spill Cleanup (Solid/Powder)
  • Evacuate the immediate area.

  • Don PPE: Full-face respirator + Silver Shield gloves.

  • Neutralize: Cover spill with Weak Acidic Absorbent (e.g., Citric acid mixed with sand) to suppress volatility, or use a commercial solvent absorbent.

  • Collect: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

Disposal Workflow (Quenching)

Do not dispose of active oxime directly into solvent waste drums (risk of polymerization/reaction).

Step-by-Step Quench Protocol:

  • Dissolve waste oxime in Dilute HCl (10%) . This hydrolyzes the oxime back to the aldehyde and hydroxylamine hydrochloride.

  • Add Sodium Bisulfite slowly to destroy the hydroxylamine.

  • Neutralize with Sodium Bicarbonate .

  • Discard into Halogenated Organic Waste .

Decision Logic for Safe Handling

The following diagram illustrates the decision-making process for selecting PPE and handling conditions based on the quantity and state of the material.

SafetyLogic Start Start: Handling 5-Cl-Pyridine Oxime StateCheck Material State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution / Oil StateCheck->Solution Liquid QuantityCheck Quantity > 1g? Solid->QuantityCheck MedRisk STANDARD PROTOCOL Fume Hood Double Nitrile Gloves Splash Goggles Solution->MedRisk Low Volatility HighRisk HIGH RISK PROTOCOL Full Face Respirator Silver Shield Gloves Closed System Transfer QuantityCheck->HighRisk Yes QuantityCheck->MedRisk No DSC_Check DSC Thermal Scan (Check for Decomposition) HighRisk->DSC_Check Before Heating Reaction Proceed to Reaction MedRisk->Reaction DSC_Check->Reaction No Exotherm <100°C

Caption: Decision logic for PPE selection and thermal safety checks based on material state and quantity.

References
  • PubChem. 2-Pyridinealdoxime (Analogous Hazard Data). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Pyridine Derivatives. [Link]

  • Organic Syntheses. General Procedures for Handling Pyridine Derivatives. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.